trans-Zeatin-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |
InChI Key |
UZKQTCBAMSWPJD-NZHOCFFMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to trans-Zeatin-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in mass spectrometry-based quantification of cytokinins. Furthermore, it outlines the fundamental signaling pathways of its non-deuterated counterpart and provides illustrative experimental workflows.
Core Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled version of trans-Zeatin, a key plant hormone. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex biological matrices.
| Property | Value | References |
| Chemical Formula | C₁₀H₈D₅N₅O | [1][2][3][4] |
| Molecular Weight | 224.27 g/mol | [2][3] |
| CAS Number | 72963-19-0 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Formal Name | 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol | [4][5] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Chemical Structure
The chemical structure of this compound is identical to trans-Zeatin, with the exception of five hydrogen atoms being replaced by deuterium. This substitution occurs on the methyl group and the two hydrogens on the carbon adjacent to the hydroxyl group in the side chain.
Caption: Chemical structure of this compound.
Biological Role and Signaling Pathways
trans-Zeatin is a potent cytokinin that regulates a multitude of processes in plants, including cell division, growth, and differentiation.[1] It is also involved in nutrient signaling, particularly in response to nitrogen availability.[6] While this compound is primarily used as an analytical standard, its biological activity is considered equivalent to its non-deuterated counterpart. The signaling cascade is initiated by the binding of trans-Zeatin to histidine kinase receptors.
Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway is a multi-step phosphorelay system.
Caption: Simplified cytokinin signaling pathway in plants.
Role in MAPK/ERK Pathway
In addition to its role in plant development, trans-Zeatin has been shown to modulate the MAPK/ERK signaling pathway.[1][2][7] This pathway is crucial for cell proliferation, differentiation, and survival in response to extracellular signals. trans-Zeatin has been observed to inhibit UV-induced MEK/ERK activation.[1]
Caption: Inhibition of UV-induced MAPK/ERK pathway by trans-Zeatin.
Experimental Protocols: Quantification of Cytokinins
This compound is indispensable for the accurate quantification of endogenous trans-Zeatin levels in biological samples using isotope dilution mass spectrometry.[8][9][10][11] This method relies on the addition of a known amount of the deuterated standard to the sample at the beginning of the extraction procedure.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of cytokinins using a deuterated internal standard.
Caption: General workflow for cytokinin analysis using an internal standard.
Detailed Methodological Considerations
Sample Preparation:
-
Homogenization: Biological samples should be homogenized in a suitable extraction solvent, typically a mixture of methanol, water, and formic acid, at low temperatures to prevent degradation.
-
Internal Standard Spiking: A precise amount of this compound is added to the sample homogenate.
-
Extraction: The mixture is then subjected to extraction, often involving centrifugation to separate the supernatant containing the cytokinins.
-
Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering compounds. C18 or mixed-mode cation exchange cartridges are frequently used.
Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cytokinins are often derivatized to increase their volatility and thermal stability.
-
A common derivatization agent is a mixture of acetonitrile, bis(trimethylsilyl)acetamide, and trimethylchlorosilane.[9] The sample is heated to ensure complete reaction.
Mass Spectrometry Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for cytokinin analysis. A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and the internal standard.[9]
Quantification:
-
The concentration of the endogenous trans-Zeatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled trans-Zeatin and a fixed amount of this compound.
Conclusion
This compound is an essential tool for researchers in plant biology, agriculture, and related fields. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of endogenous trans-Zeatin. This technical guide provides a foundational understanding of its chemical properties, its role in biological signaling, and the experimental methodologies for its application. The provided diagrams offer a visual representation of complex pathways and workflows to aid in comprehension and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (28534-500) | Szabo-Scandic [szabo-scandic.com]
- 6. plantae.org [plantae.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mass spectrometric analysis of cytokinins in plant tissues. III [inis.iaea.org]
- 11. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to trans-Zeatin-d5
For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for rigorous and accurate experimental design. This guide provides an in-depth overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin.
Core Properties of this compound
This compound, the deuterium-labeled version of trans-Zeatin, serves as an internal standard for the quantification of trans-Zeatin in various biological samples using mass spectrometry-based techniques.[1] Its physical and chemical properties are fundamental for its application in analytical studies.
| Property | Value | Source |
| CAS Number | 72963-19-0 | [2] |
| Molecular Formula | C₁₀H₈D₅N₅O | [1][2][3] |
| Molecular Weight | 224.27 g/mol | [2] |
| Formal Name | 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol | [1] |
| Purity | ≥98% | |
| Solubility | DMSO, Methanol | [1][4] |
Experimental Applications and Methodologies
The primary application of this compound is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[1] The inclusion of a known concentration of the deuterated standard allows for precise measurement of the endogenous, non-labeled trans-Zeatin by correcting for variations in sample preparation and instrument response.
A general experimental workflow for the quantification of endogenous trans-Zeatin in a plant tissue sample would typically involve:
-
Sample Preparation : Homogenization of the biological sample (e.g., plant leaves, roots) in an appropriate extraction buffer.
-
Internal Standard Spiking : Addition of a known amount of this compound to the homogenate at the earliest stage of extraction to ensure it undergoes the same processing as the analyte of interest.
-
Purification : Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and enrich the cytokinin fraction.
-
LC-MS/MS Analysis : Separation of the analyte from other molecules using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios of both trans-Zeatin and this compound.
-
Data Analysis : The ratio of the peak area of endogenous trans-Zeatin to the peak area of the this compound internal standard is used to calculate the concentration of trans-Zeatin in the original sample.
Note: Detailed experimental protocols are highly specific to the biological matrix, instrumentation, and research question. The above workflow provides a general framework, and specific parameters such as solvent compositions, gradient programs, and mass spectrometry settings need to be optimized for each application.
Role in Cellular Signaling
trans-Zeatin, the non-labeled analogue of this compound, is a cytokinin, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to its well-established role in plants, trans-Zeatin has been shown to have biological activity in animal cells, including antioxidant and neuroprotective effects.[1] It has been demonstrated to inhibit UV-induced MEK/ERK activation and reduce the production of reactive oxygen species (ROS).[1][2]
Below is a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by trans-Zeatin.
Caption: Simplified MAPK/ERK signaling cascade and the inhibitory effect of trans-Zeatin.
References
The Core Pathway of trans-Zeatin Biosynthesis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biosynthetic pathway of trans-Zeatin (tZ), a crucial cytokinin phytohormone governing numerous aspects of plant growth and development. This document details the key enzymatic steps, presents quantitative data for kinetic parameters and endogenous concentrations, outlines detailed experimental protocols, and provides visual diagrams of the pathway and associated workflows to facilitate a comprehensive understanding for research and development applications.
Introduction to trans-Zeatin
trans-Zeatin is one of the most biologically active and abundant forms of isoprenoid cytokinins in higher plants. It plays a pivotal role in regulating a wide array of physiological processes, including cell division and differentiation, shoot and root growth, apical dominance, leaf senescence, and responses to environmental stimuli.[1][2] A precise understanding of its biosynthesis is critical for developing strategies to modulate plant growth, enhance crop yield, and improve stress tolerance.
The de novo biosynthesis of trans-Zeatin is a multi-step process primarily involving three key enzyme families: Adenosine phosphate-isopentenyltransferase (IPT), Cytochrome P450 monooxygenase (CYP735A), and LONELY GUY (LOG).
The Core Biosynthetic Pathway
The primary pathway for trans-Zeatin synthesis begins with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form tZ-type cytokinins. The final step involves the activation of these cytokinin precursors to their biologically active free-base forms.
Step 1: Isopentenylation of Adenosine Phosphates by IPT
The rate-limiting step in cytokinin biosynthesis is catalyzed by adenosine phosphate-isopentenyltransferases (IPTs) .[2][3] These enzymes transfer an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate molecule. In plants, ATP/ADP-dependent IPTs are responsible for the bulk of iP and tZ synthesis.[4]
-
Substrates : Dimethylallyl diphosphate (DMAPP) and either ATP or ADP.
-
Enzyme : Adenosine phosphate-isopentenyltransferase (e.g., AtIPT1, AtIPT3, AtIPT5, AtIPT7 in Arabidopsis).
-
Products : N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPRTP) or N6-(Δ2-isopentenyl)adenosine-5'-diphosphate (iPRDP).
Step 2: Hydroxylation of iP Nucleotides by CYP735A
The conversion of iP-type cytokinins to tZ-type cytokinins is mediated by cytochrome P450 monooxygenases , specifically the CYP735A subfamily.[5][6] These enzymes catalyze the trans-hydroxylation of the terminal methyl group on the isopentenyl side chain of iP nucleotides.
-
Substrates : iPRMP (preferred), iPRDP, iPRTP.[6]
-
Enzyme : Cytokinin trans-hydroxylase (e.g., CYP735A1, CYP735A2 in Arabidopsis).[5]
-
Products : trans-Zeatin riboside-5'-monophosphate (tZRMP), tZRDP, tZRTP.
Step 3: Direct Activation by LOG Enzymes
The final activation step, converting cytokinin nucleotide precursors into their active, free-base forms, is catalyzed by LONELY GUY (LOG) enzymes . These phosphoribohydrolases directly release the active cytokinin base by cleaving the phosphoribosyl group from the cytokinin monophosphate.
-
Substrates : iPRMP or tZRMP.
-
Enzyme : Cytokinin riboside-5'-monophosphate phosphoribohydrolase (LOG).
-
Products : Isopentenyladenine (iP) or trans-Zeatin (tZ), and Ribose-5-phosphate.
The following diagram illustrates the core enzymatic steps in the trans-Zeatin biosynthesis pathway.
Quantitative Data
Quantitative analysis is essential for understanding the efficiency and regulation of the trans-Zeatin pathway. The following tables summarize key kinetic parameters for the CYP735A enzymes and endogenous concentrations of tZ-type cytokinins in model plants.
Table 1: Kinetic Parameters of Arabidopsis CYP735A1 and CYP735A2
This table presents the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for the two key cytokinin hydroxylases in Arabidopsis thaliana. The data highlights the substrate preference of these enzymes for the monophosphate form of iP-riboside (iPRMP).
| Enzyme | Substrate | Km (µM) | Relative kcat/Km (%) |
| CYP735A1 | iPRMP | 1.3 ± 0.1 | 100 |
| iPRDP | 3.0 ± 0.4 | 33 | |
| iPRTP | 11.0 ± 2.0 | 1 | |
| CYP735A2 | iPRMP | 0.7 ± 0.1 | 100 |
| iPRDP | 1.1 ± 0.1 | 39 | |
| iPRTP | 3.8 ± 0.4 | 1 | |
| Data sourced from Takei et al. (2004), J. Biol. Chem.[5][6] |
Table 2: Endogenous Concentrations of tZ-Type Cytokinins in Plant Tissues
The concentration of trans-Zeatin and its precursors varies significantly between different plant organs. This table provides representative values for Arabidopsis thaliana and Oryza sativa (rice).
| Plant Species | Tissue | Compound | Concentration (pmol/g FW) |
| Arabidopsis thaliana | Seedlings | trans-Zeatin (tZ) | ~1.5 - 3.0 |
| Roots | trans-Zeatin (tZ) | ~0.5 - 1.5 | |
| Shoots | trans-Zeatin (tZ) | ~1.0 - 2.5 | |
| Oryza sativa | Roots | trans-Zeatin (tZ) | ~1.0 - 2.0 |
| Shoots | trans-Zeatin (tZ) | ~2.0 - 4.0 | |
| Roots | tZ Riboside (tZR) | ~3.0 - 6.0 | |
| Shoots | tZ Riboside (tZR) | ~5.0 - 10.0 | |
| Concentration ranges are approximate and compiled from multiple sources for illustrative purposes.[1] |
Experimental Protocols
Reproducible experimental methods are fundamental to studying the trans-Zeatin biosynthesis pathway. Below are detailed protocols for a key enzymatic assay and the standard method for cytokinin quantification.
Protocol 1: In Vitro Adenosine Phosphate-Isopentenyltransferase (IPT) Activity Assay
This protocol is adapted from methods for tRNA-IPTs and is designed to measure the activity of recombinant or purified ATP/ADP-dependent IPTs.[7][8]
Objective: To quantify the formation of iP-nucleotides from DMAPP and an adenosine phosphate substrate.
Materials:
-
Enzyme: Purified recombinant IPT protein.
-
Reaction Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Substrates:
-
10 mM ATP or ADP solution.
-
10 mM Dimethylallyl diphosphate (DMAPP) solution.
-
(Optional) Radiolabeled [¹⁴C]DMAPP or [³H]ATP for sensitive detection.
-
-
Stop Solution: 0.5 M EDTA.
-
Equipment: Thermocycler or water bath, microcentrifuge tubes, HPLC system with a C18 column, or liquid scintillation counter if using radioisotopes.
Methodology:
-
Reaction Setup:
-
On ice, prepare the following reaction mixture in a microcentrifuge tube (for a final volume of 50 µL):
-
10 µL of 5x Reaction Buffer
-
5 µL of 10 mM ATP or ADP
-
5 µL of 10 mM DMAPP
-
1-5 µg of purified IPT enzyme
-
Nuclease-free water to 50 µL.
-
-
Include a negative control reaction without the IPT enzyme.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA and placing the tubes on ice.
-
-
Product Analysis (HPLC):
-
Centrifuge the reaction mixture at >10,000 x g for 5 minutes to pellet any precipitate.
-
Inject 20-40 µL of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of methanol in a suitable buffer (e.g., 50 mM triethylammonium acetate, pH 7.0).
-
Monitor the absorbance at 269 nm.
-
Quantify the product peak (iPRDP or iPRTP) by comparing its area to a standard curve of known concentrations.
-
-
Product Analysis (Radiolabel):
-
If using radiolabeled substrates, the product can be separated from the substrate using thin-layer chromatography (TLC) or a suitable column.
-
The amount of radioactivity incorporated into the product is then measured using a liquid scintillation counter.
-
Protocol 2: Quantification of Endogenous Cytokinins by LC-MS/MS
This protocol describes a standard method for the extraction, purification, and quantification of cytokinins from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately measure the levels of trans-Zeatin and its precursors in a plant sample.
Materials:
-
Plant Tissue: 10-50 mg fresh weight, frozen in liquid nitrogen.
-
Extraction Buffer: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v), pre-chilled to -20°C.
-
Internal Standards: A cocktail of stable isotope-labeled cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR).
-
Purification: Solid Phase Extraction (SPE) C18 or mixed-mode cation exchange cartridges.
-
Elution Solvent: 0.35 M NH₄OH in 60% (v/v) Methanol.
-
Equipment: Tissue homogenizer, refrigerated centrifuge, vacuum manifold for SPE, sample evaporator (e.g., SpeedVac or nitrogen stream), UHPLC-MS/MS system.
Methodology:
-
Sample Homogenization and Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
To the frozen powder, add 1 mL of pre-chilled extraction buffer containing the internal standards.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at >13,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge, and pool the supernatants.
-
-
Purification (Solid Phase Extraction):
-
Condition an SPE cartridge by washing with 1 mL methanol, followed by 1 mL water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.
-
Elute the cytokinins with the elution solvent.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to complete dryness under a vacuum or a gentle stream of nitrogen.
-
Reconstitute the dried sample in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 UHPLC column.
-
Separate the cytokinins using a gradient elution program (e.g., a gradient of acetonitrile in water, both containing 0.1% formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantify endogenous cytokinin concentrations by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
-
The following diagram provides a visual workflow for the quantification of cytokinins.
Conclusion
The biosynthesis of trans-Zeatin is a tightly regulated and essential pathway in plants. The core pathway, driven by the sequential actions of IPT, CYP735A, and LOG enzymes, provides multiple points for potential regulatory intervention. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further investigate this pathway, with implications for crop improvement, developmental biology, and the design of novel plant growth regulators.
References
- 1. Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ecology.lifescience.ntu.edu.tw [ecology.lifescience.ntu.edu.tw]
- 5. Arabidopsis CYP735A1 and CYP735A2 encode cytokinin hydroxylases that catalyze the biosynthesis of trans-Zeatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of trans-Zeatin in Plant Development: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Zeatin, a naturally occurring cytokinin, is a paramount regulator of plant growth and development. This technical guide provides an in-depth exploration of the multifaceted functions of trans-Zeatin, including its biosynthesis, signaling, and its intricate interplay with other phytohormones. We present a comprehensive overview of its role in key developmental processes such as cell division and differentiation, shoot and root architecture, and leaf senescence. This guide also furnishes detailed experimental protocols for the quantification of trans-Zeatin and the analysis of its signaling pathways, alongside quantitative data on its physiological effects. Furthermore, we provide visual representations of the trans-Zeatin signaling cascade, experimental workflows, and its crosstalk with auxin, rendered using the DOT language for clarity and precision.
Introduction
Cytokinins are a class of phytohormones that, in concert with other plant hormones, orchestrate a wide array of developmental processes. Among the various cytokinin forms, trans-Zeatin (tZ) is one of the most abundant and biologically active in many plant species.[1][2] It plays a critical role in promoting cell division, shoot initiation and growth, while also influencing root development and delaying senescence.[1] This document serves as a technical resource for researchers and professionals, offering a detailed examination of the mechanisms through which trans-Zeatin exerts its profound influence on plant development.
Biosynthesis and Metabolism of trans-Zeatin
The biosynthesis of trans-Zeatin is a tightly regulated process that primarily occurs in the root tips and is transported to the shoot via the xylem.[3] The initial step in the de novo biosynthesis of isoprenoid cytokinins, including the precursor to trans-Zeatin, is catalyzed by the enzyme isopentenyltransferase (IPT). This enzyme adds an isopentenyl group to ATP, ADP, or AMP.
The direct precursor to trans-Zeatin is N6-(Δ2-isopentenyl)adenine (iP). The conversion of iP-type cytokinins to tZ-type cytokinins is facilitated by the cytochrome P450 monooxygenases, specifically CYP735A1 and CYP735A2 in Arabidopsis thaliana.[3] These enzymes catalyze the trans-hydroxylation of the isopentenyl side chain of iP nucleotides. The active trans-Zeatin base is then released from its ribotide precursor by the LONELY GUY (LOG) family of enzymes.
The levels of active trans-Zeatin are also controlled through metabolic inactivation. This can occur through irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, or through reversible conjugation to glucose or other molecules.
The trans-Zeatin Signaling Pathway
The perception and transduction of the trans-Zeatin signal are mediated by a multi-step phosphorelay system, which is a variation of the two-component signaling systems found in bacteria.
-
Perception: trans-Zeatin binds to histidine kinase receptors (AHKs), such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis, which are located in the endoplasmic reticulum membrane.
-
Phosphorelay: Upon binding of trans-Zeatin, the AHKs autophosphorylate a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (AHPs) in the cytoplasm.
-
Nuclear Translocation and Response: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:
-
Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.
-
Type-A ARRs: These are rapidly induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the signal.
-
Functions of trans-Zeatin in Plant Development
Cell Division and Differentiation
A fundamental role of cytokinins, including trans-Zeatin, is the regulation of the cell cycle. In conjunction with auxin, trans-Zeatin promotes the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, thereby stimulating cell division. This activity is crucial for the growth of meristematic tissues, such as the shoot apical meristem (SAM) and the root apical meristem (RAM).
Shoot and Root Development
trans-Zeatin plays a significant role in promoting shoot growth. Increased levels of trans-Zeatin are associated with enhanced shoot biomass and leaf development. Conversely, it generally has an inhibitory effect on primary root elongation, while promoting lateral root formation, thus modulating the overall root system architecture. The balance between auxin and cytokinin, including trans-Zeatin, is a key determinant of the relative growth of the shoot and root systems.
Apical Dominance
Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This is primarily controlled by the ratio of auxin to cytokinin. While auxin produced in the apical bud inhibits the growth of axillary buds, cytokinins, including trans-Zeatin transported from the roots, promote their outgrowth. A high auxin-to-cytokinin ratio maintains apical dominance, whereas a lower ratio leads to the growth of lateral branches.
Leaf Senescence
trans-Zeatin is a potent inhibitor of leaf senescence. Senescence is an active, developmental process characterized by the degradation of chlorophyll and other macromolecules. By maintaining the expression of genes involved in photosynthesis and nutrient assimilation, trans-Zeatin can delay the onset of senescence, thereby extending the photosynthetic lifespan of leaves.
Quantitative Data on trans-Zeatin Effects
The following tables summarize quantitative data from various studies on the effects of exogenous trans-Zeatin on plant growth and development.
Table 1: Effect of trans-Zeatin on Rice Seedling Growth
| Treatment (µM) | Plant Height (cm) | Stem Width (mm) | Fresh Weight (g) |
| 0 (Control) | 25.8 ± 1.2 | 3.91 ± 0.18 | 0.58 ± 0.03 |
| 20 | 22.76 ± 0.9 | 4.26 ± 0.15 | 0.52 ± 0.04 |
| 40 | 22.90 ± 1.1 | 4.17 ± 0.12 | 0.55 ± 0.05 |
| 80 | 21.50 ± 0.8 | 3.85 ± 0.21 | 0.51 ± 0.03 |
Data extracted from a study on fragrant rice seedlings.[4] Values are presented as mean ± standard error.
Table 2: Dose-Dependent Effect of trans-Zeatin on Chlorophyll Content in Arabidopsis Cotyledons
| Treatment | Chlorophyll Content (Normalized to Control) |
| DMSO (Control) | 1.00 ± 0.05 |
| tZ (0.01 µM) | 1.25 ± 0.08 |
| tZ (0.1 µM) | 1.80 ± 0.12 |
| tZ (1 µM) | 2.50 ± 0.15 |
Data represents the delay in chlorophyll degradation in detached cotyledons after 6 days in darkness.[5] Values are mean ± standard error of three biological replicates.
Table 3: Effect of trans-Zeatin on Arabidopsis Primary Root Elongation
| Treatment (nM) | Primary Root Length (cm) |
| 0 (Control) | 4.5 ± 0.3 |
| 1 | 3.8 ± 0.2 |
| 10 | 2.5 ± 0.2 |
| 50 | 1.2 ± 0.1 |
| 100 | 0.8 ± 0.1 |
Data from a study on Arabidopsis seedlings grown on vertical agar plates. Measurements were taken 7 days after germination. Values are mean ± standard deviation.
Experimental Protocols
Quantification of trans-Zeatin by LC-MS/MS
This protocol provides a method for the extraction, purification, and quantification of trans-Zeatin from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction buffer: 80% methanol
-
Internal standards (e.g., deuterated trans-Zeatin)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system
Procedure:
-
Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of pre-chilled extraction buffer. Add internal standards at the beginning of the extraction.
-
Extraction: Incubate the homogenate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Purification:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid.
-
Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile).
-
Inject the sample into the LC-MS/MS system for analysis.
-
Analysis of Cytokinin-Responsive Gene Expression by qRT-PCR
This protocol describes the analysis of gene expression changes in response to trans-Zeatin treatment using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Plant seedlings or tissues
-
trans-Zeatin solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treatment: Treat plant material with the desired concentration of trans-Zeatin or a mock solution for a specified duration.
-
Harvesting: Harvest the tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a suitable kit following the manufacturer's instructions.[5][6][7][8]
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[5][6]
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to a stable reference gene.
Hormonal Crosstalk: trans-Zeatin and Auxin
The interaction between cytokinins and auxin is a cornerstone of plant developmental regulation. This relationship is often antagonistic, with the relative balance of these two hormones controlling key processes.
-
Root vs. Shoot Development: A high auxin-to-cytokinin ratio generally promotes root formation, while a high cytokinin-to-auxin ratio promotes shoot formation.
-
Meristem Maintenance: In the shoot apical meristem, cytokinins promote cell division, while auxin is required for organ initiation. In the root apical meristem, auxin maintains the stem cell niche, while cytokinins promote cell differentiation.
-
Gene Expression: Auxin and cytokinin signaling pathways can mutually regulate each other at the level of gene expression. For example, auxin can induce the expression of certain ARR genes, which are negative regulators of cytokinin signaling. Conversely, cytokinins can influence auxin transport and metabolism.
References
- 1. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA extraction, cDNA synthesis, and qRT-PCR [bio-protocol.org]
- 6. RNA extraction, cDNA synthesis, and qRT-PCR [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
The Core Mechanism of Trans-Zeatin Action: A Technical Guide to Cytokinin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-Zeatin, a naturally occurring isoprenoid cytokinin, is a pivotal regulator of plant growth and development. Its influence extends across a multitude of physiological processes, including cell division and differentiation, shoot and root morphogenesis, chloroplast development, and senescence. The profound effects of trans-Zeatin are mediated through a sophisticated signaling network that bears resemblance to two-component systems found in prokaryotes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning trans-Zeatin's action, with a focus on its signaling cascade, quantitative receptor interactions, and the experimental methodologies used to elucidate this pathway.
The Trans-Zeatin Signaling Pathway: A Multi-Step Phosphorelay
The canonical cytokinin signaling pathway is a multi-step phosphorelay system that transmits the trans-Zeatin signal from the cell periphery to the nucleus, culminating in the transcriptional regulation of target genes. This cascade involves three core protein families: Arabidopsis Histidine Kinases (AHKs), Arabidopsis Histidine Phosphotransfer proteins (AHPs), and Arabidopsis Response Regulators (ARRs).
Signal Perception at the Endoplasmic Reticulum
The initial step in the signaling cascade is the perception of trans-Zeatin by AHKs, which function as cytokinin receptors.[1] In Arabidopsis thaliana, three primary cytokinin receptors have been identified: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] Contrary to initial predictions of plasma membrane localization, compelling evidence indicates that these receptors are predominantly located in the endoplasmic reticulum (ER).[2][3]
Trans-Zeatin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors.[2] This binding event is thought to induce a conformational change that activates the intracellular histidine kinase domain.
The Phosphorelay Cascade
Upon activation, the histidine kinase domain of the AHK receptor autophosphorylates a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue within the receptor's own receiver domain.[4][5]
From the AHK receptor, the phosphate group is relayed to a member of the AHP protein family. AHPs are small, shuttle proteins that translocate from the cytoplasm to the nucleus in a cytokinin-dependent manner.[6]
Nuclear Transduction and Transcriptional Regulation
Once in the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARRs. ARRs are categorized into two main types with distinct functions:
-
Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby initiating their transcription.[7][8] Key members of this family include ARR1, ARR10, and ARR12, which play significant roles in mediating cytokinin responses.[7][9][10]
-
Type-A ARRs: The expression of Type-A ARR genes is rapidly induced by cytokinin. These proteins act as negative regulators of the signaling pathway, contributing to a feedback loop that attenuates the cytokinin response.[7]
The Role of Cytokinin Response Factors (CRFs)
Cytokinin Response Factors (CRFs) are a family of transcription factors that constitute a side branch of the classical cytokinin signaling pathway.[11][12] While their expression is induced by cytokinin, they are also involved in responses to other stimuli and play important roles in plant development and stress responses.[11][13] CRFs can interact with components of the primary signaling pathway, adding another layer of regulatory complexity to the cytokinin response.[12]
Quantitative Data: Trans-Zeatin Receptor Binding Affinity
The interaction between trans-Zeatin and its receptors has been quantified through various binding assays. The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with a lower KD value indicating a higher affinity.
| Receptor | Ligand | Apparent KD (nM) | Experimental System | Reference |
| AHK3 | trans-Zeatin | 1-2 | Live-cell binding assay in transgenic bacteria | [4][7] |
| CRE1/AHK4 | trans-Zeatin | 2-4 | Live-cell binding assay in transgenic bacteria | [4][7] |
| Wild-type Arabidopsis endomembranes | trans-Zeatin | 4.7 | Radioligand-binding assay | [9] |
Mandatory Visualizations
Caption: The trans-Zeatin signaling pathway, a multi-step phosphorelay.
Experimental Protocols
Live-Cell Cytokinin-Binding Assay
This protocol is adapted from methods used to determine the binding affinity of cytokinins to their receptors expressed in E. coli.
1. Bacterial Culture and Induction:
-
Grow E. coli strain KMI001, transformed with an expression vector for the desired AHK receptor (e.g., CRE1/AHK4), overnight at 25°C in M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin to an OD600 of approximately 1-1.4.[6]
2. Binding Reaction:
-
Prepare reaction tubes each containing 1 ml of the overnight cell culture.
-
Add 3 pmol of [3H]-trans-Zeatin to each tube.
-
For competition assays, add unlabeled trans-Zeatin or other competitor compounds at concentrations ranging from 0.1 nM to 50 µM.[6] A negative control should contain only the vehicle (e.g., DMSO).
-
To determine non-specific binding, include a sample with a high excess (at least 3000-fold) of unlabeled trans-Zeatin.[6]
3. Incubation and Separation:
-
Incubate the samples for 30 minutes at 4°C.[6]
-
Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C to pellet the bacteria.[6]
-
Carefully remove the supernatant.
4. Scintillation Counting:
-
Resuspend the bacterial pellet in 50 µl of deionized water.[6]
-
Add 1 ml of scintillation cocktail to the resuspended pellet.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values.
-
Perform Scatchard analysis on saturation binding data to determine the KD.
Caption: Workflow for a live-cell cytokinin-binding assay.
Protoplast Trans-Activation (PTA) Assay
This assay is used to study the activation of cytokinin-responsive promoters by transcription factors in a cellular context.
1. Protoplast Isolation:
-
Isolate mesophyll protoplasts from the leaves of 4- to 5-week-old Arabidopsis thaliana plants.
-
Digest the leaf tissue with a solution containing cellulase and macerozyme.[14]
2. Transfection:
-
Co-transfect the protoplasts with two types of plasmids:
-
A reporter plasmid containing a cytokinin-responsive promoter (e.g., the promoter of a Type-A ARR gene) fused to a reporter gene (e.g., luciferase or GUS).
-
An effector plasmid expressing a transcription factor of interest (e.g., a Type-B ARR).
-
-
A control effector plasmid (e.g., an empty vector) should be used for comparison.
-
Transfection is typically mediated by polyethylene glycol (PEG).[8]
3. Incubation and Treatment:
-
Incubate the transfected protoplasts for 5-16 hours to allow for gene expression.
-
Treat the protoplasts with trans-Zeatin or a mock solution.
4. Reporter Gene Assay:
-
Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer or GUS activity via a colorimetric or fluorometric assay).
5. Data Analysis:
-
Normalize the reporter gene activity to a co-transfected internal control (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter) to account for variations in transfection efficiency.
-
Compare the reporter activity in the presence of the effector plasmid and cytokinin treatment to the control conditions.
Caption: Workflow for a protoplast trans-activation assay.
Conclusion
The mechanism of action of trans-Zeatin as a cytokinin is orchestrated by a finely tuned phosphorelay signaling cascade. The perception of trans-Zeatin by AHK receptors, primarily at the endoplasmic reticulum, initiates a chain of phosphorylation events that culminate in the nucleus with the activation of Type-B ARR transcription factors and the subsequent expression of cytokinin-responsive genes. This core pathway is further modulated by negative feedback loops involving Type-A ARRs and the activity of CRF transcription factors. The quantitative data on receptor binding affinities and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate and potentially manipulate this critical signaling network for applications in agriculture and biotechnology.
References
- 1. agronomysociety.org.nz [agronomysociety.org.nz]
- 2. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize [mdpi.com]
- 6. Live-Cell Cytokinin-Binding Assay [bio-protocol.org]
- 7. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstitution of Cytokinin Signaling in Rice Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Protoplast Trans-Activation (PTA) Screening to Define Transcription Factors in Auxin-Mediated Gene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Genes Involved in Cytokinin Signaling and Metabolism from Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
The Pivotal Role of trans-Zeatin in Arabidopsis thaliana Growth: A Technical Guide
Abstract
trans-Zeatin, a naturally occurring cytokinin, is a critical phytohormone governing numerous aspects of plant growth and development. In the model organism Arabidopsis thaliana, it plays a central role in cell division, shoot initiation, leaf senescence, and stress responses. Understanding the precise physiological effects of trans-zeatin is paramount for advancements in agriculture and plant biotechnology. This technical guide provides an in-depth overview of the role of trans-zeatin in Arabidopsis thaliana, with a special focus on the utility of its deuterated analogue, trans-Zeatin-d5, as an indispensable tool for quantitative analysis. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to equip researchers with the necessary knowledge for rigorous scientific inquiry.
Introduction to trans-Zeatin and the Significance of this compound
Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. Among the various forms of cytokinins, trans-zeatin is one of the most active and abundant in higher plants, including Arabidopsis thaliana. It is involved in a myriad of developmental processes, such as promoting cell division and differentiation, delaying senescence, and mediating responses to environmental stimuli.[1][2]
The study of endogenous phytohormones presents a significant analytical challenge due to their low concentrations in plant tissues. Accurate quantification is essential to correlate hormone levels with physiological responses. This compound is a deuterium-labeled form of trans-zeatin.[3] Its chemical properties are nearly identical to the natural form, but its increased mass allows it to be distinguished by mass spectrometry. Consequently, this compound is widely used as an internal standard in quantitative analyses of trans-zeatin.[4] By adding a known amount of this compound to a sample before extraction and purification, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate and precise measurements of the endogenous trans-zeatin concentration.
Physiological Roles and Quantitative Effects of trans-Zeatin in Arabidopsis thaliana
The application of exogenous trans-zeatin to Arabidopsis thaliana elicits a range of dose-dependent physiological responses. Key effects are observed in leaf senescence, root growth, and shoot regeneration.
Delay of Leaf Senescence
trans-Zeatin is a potent inhibitor of leaf senescence, a process characterized by the degradation of chlorophyll and other macromolecules.[1][2] In detached leaf assays, the application of trans-zeatin helps maintain chlorophyll content, thereby preserving the greenness and photosynthetic capacity of the leaves.
Table 1: Effect of trans-Zeatin on Chlorophyll Content in Detached Arabidopsis thaliana Cotyledons
| Treatment (1 µM) | Chlorophyll Content (µg/mL) | Standard Error |
| DMSO (Control) | ~1.5 | +/- 0.2 |
| trans-Zeatin | ~6.8 | +/- 0.5 |
Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 2. The original data was presented as a bar graph.
Inhibition of Root Elongation
While promoting growth in the shoot, cytokinins, including trans-zeatin, are known inhibitors of primary root elongation in Arabidopsis thaliana.[2] This inhibitory effect is a classic bioassay for cytokinin activity.
Table 2: Effect of trans-Zeatin on Root Elongation in Arabidopsis thaliana Seedlings
| Treatment (1 µM) | Root Growth (mm) | Standard Error |
| DMSO (Control) | ~28 | +/- 2 |
| trans-Zeatin | ~8 | +/- 1 |
Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 3. The original data was presented as a bar graph.
Promotion of Shoot Regeneration
In tissue culture, the balance between auxins and cytokinins is critical for organogenesis. A high cytokinin-to-auxin ratio promotes the formation of shoots from callus tissue. trans-Zeatin is effective in inducing shoot regeneration.
Table 3: Effect of trans-Zeatin on Callus Weight in Arabidopsis thaliana Hypocotyl Explants
| Treatment (5 µM) | Callus Weight (mg) | Standard Error |
| DMSO (Control) | ~2 | +/- 0.5 |
| trans-Zeatin | ~12 | +/- 1.5 |
Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 4. The original data was presented as a bar graph.
The trans-Zeatin Signaling Pathway
The perception and transduction of the trans-zeatin signal in Arabidopsis thaliana are mediated by a two-component signaling system, which is homologous to systems found in bacteria.[5][6][7] The core pathway involves three main protein families: ARABIDOPSIS HISTIDINE KINASES (AHKs), ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs).[5][8]
-
Perception: trans-Zeatin binds to the extracellular CHASE domain of AHK receptors (AHK2, AHK3, and AHK4/CRE1) located in the plasma membrane.[9]
-
Phosphorelay: Ligand binding induces autophosphorylation of a conserved histidine residue within the AHK. The phosphate group is then transferred to a conserved aspartate residue on the same receptor. Subsequently, the phosphate is transferred to a conserved histidine on an AHP protein in the cytoplasm.[9]
-
Nuclear Translocation and Response: The phosphorylated AHP translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a B-type ARR.[6] Phosphorylation activates B-type ARRs, which are transcription factors that bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby modulating their expression.
-
Negative Feedback: Among the genes activated by B-type ARRs are the A-type ARRs. A-type ARRs are negative regulators of the signaling pathway, and their accumulation leads to a dampening of the cytokinin response, creating a negative feedback loop.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Root-derived cytokinin regulates Arabidopsis flowering time through components of the age pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetic framework of shoot regeneration in Arabidopsis comprises master regulators and conditional fine-tuning factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dbt.univr.it [dbt.univr.it]
- 6. Two-Component Signal Transduction Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Trans-Zeatin Signaling Pathway and its Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trans-zeatin, a naturally occurring cytokinin, plays a pivotal role in regulating numerous aspects of plant growth and development. Its signaling cascade is initiated by its binding to specific sensor histidine kinase receptors located primarily in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay, culminating in the modulation of target gene expression in the nucleus. Understanding the intricacies of this pathway is crucial for the development of novel agrochemicals and therapeutics that can modulate plant growth and stress responses. This guide provides a comprehensive technical overview of the trans-zeatin signaling pathway, its core components, quantitative binding data, and detailed experimental protocols for its investigation.
The Trans-Zeatin Signaling Pathway: A Step-by-Step Cascade
The trans-zeatin signaling pathway is a phosphorelay system analogous to two-component signaling systems found in prokaryotes. The core components of this pathway in the model organism Arabidopsis thaliana are:
-
Receptors (AHKs): ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4 are the primary receptors for cytokinins, including trans-zeatin.[1] These are transmembrane proteins with an extracellular cytokinin-binding CHASE domain and intracellular histidine kinase and receiver domains.[2] While initially predicted to be at the plasma membrane, substantial evidence indicates that the bulk of these receptors are localized to the endoplasmic reticulum (ER).[3]
-
Response Regulators (ARRs): These proteins are the final components of the signaling cascade and are broadly classified into two types:
-
Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, bind to specific DNA sequences in the promoters of cytokinin-responsive genes and activate their transcription.[7][8] ARR1, ARR10, and ARR12 are key players in mediating the primary cytokinin response.[7][8]
-
Type-A ARRs: These are also induced by cytokinin signaling and act as negative feedback regulators of the pathway, contributing to the attenuation of the signal.[9]
-
The signaling cascade is initiated when trans-zeatin binds to the CHASE domain of an AHK receptor. This induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphoryl group is transferred to a conserved histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphoryl group to a conserved aspartate residue on a Type-B ARR. This final phosphorylation event activates the Type-B ARR, enabling it to bind to target DNA sequences and regulate gene expression.
Quantitative Data: Receptor-Ligand Interactions
| Receptor | Ligand | Apparent Dissociation Constant (Kd) (nM) | Experimental System | Reference |
| CRE1/AHK4 | trans-Zeatin | 2-4 | Live-cell binding assay in E. coli | [4][10] |
| CRE1/AHK4 | trans-Zeatin | 4.55 ± 0.48 | In vitro binding assay with S. pombe membranes | [11] |
| AHK3 | trans-Zeatin | 1-2 | Live-cell binding assay in E. coli | [4][10] |
| AHK2 | trans-Zeatin | 4.0 | Bacterial assay | [2] |
Mandatory Visualizations
Trans-Zeatin Signaling Pathway Diagram
Caption: The trans-Zeatin signaling pathway from receptor binding to gene regulation.
Experimental Workflow for Studying Trans-Zeatin Signaling
Caption: A logical workflow for the comprehensive study of trans-Zeatin signaling.
Detailed Experimental Protocols
Cytokinin Binding Assay (Live-Cell E. coli System)
This protocol is adapted from methods used to characterize the binding of cytokinins to Arabidopsis receptors expressed in bacteria.
5.1.1 Materials
-
E. coli strain (e.g., KMI001) expressing the AHK receptor of interest.
-
M9 liquid medium supplemented with casamino acids and appropriate antibiotic (e.g., ampicillin).
-
[³H]trans-Zeatin (radiolabeled ligand).
-
Unlabeled trans-zeatin and other competitor compounds.
-
Scintillation cocktail.
-
Microcentrifuge tubes.
-
Scintillation counter.
5.1.2 Method
-
Cell Culture: Grow overnight cultures of E. coli expressing the receptor at 25°C in supplemented M9 medium to an OD600 of approximately 1.0-1.4.
-
Binding Reaction:
-
For each sample, mix 1 mL of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.
-
For competition assays, add varying concentrations of unlabeled trans-zeatin or other compounds (typically from 0.1 nM to 50 µM).
-
For the determination of non-specific binding, add a high excess (at least 3000-fold) of unlabeled trans-zeatin.
-
For total binding, add only the vehicle (e.g., DMSO).
-
-
Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.
-
Separation: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C.
-
Washing: Carefully remove the supernatant.
-
Resuspension: Resuspend the bacterial pellet in 50 µL of deionized water.
-
Scintillation Counting: Add 1 mL of scintillation cocktail to the resuspended pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the Kd.
-
In Vitro Phosphorylation and Phosphorelay Assay
This protocol outlines the general steps for assessing the autophosphorylation of AHK receptors and the subsequent phosphotransfer to AHPs.
5.2.1 Materials
-
Purified recombinant AHK and AHP proteins.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
-
Laemmli sample buffer.
5.2.2 Method
-
Autophosphorylation Reaction:
-
In a microcentrifuge tube, combine the purified AHK protein with the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding Laemmli sample buffer.
-
-
Phosphorelay Reaction:
-
Perform the autophosphorylation reaction as described above, but without terminating it.
-
Add the purified AHP protein to the reaction mixture.
-
Incubate for an additional period to allow for phosphotransfer.
-
Terminate the reaction by adding Laemmli sample buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
A band corresponding to the molecular weight of the AHK will indicate autophosphorylation, and a band for the AHP will indicate successful phosphorelay.
-
Type-B ARR DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of Type-B ARRs to their target DNA sequences.
5.3.1 Materials
-
Purified recombinant Type-B ARR protein.
-
DNA probe corresponding to the cytokinin response element, end-labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, poly(dI-dC)).
-
Native polyacrylamide gel and electrophoresis apparatus.
-
Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).
5.3.2 Method
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe with the purified Type-B ARR protein in the binding buffer.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
Incubate at room temperature for 20-30 minutes to allow binding.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complex.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using the appropriate method.
-
A shifted band (slower migration) compared to the free probe indicates the formation of a protein-DNA complex.
-
Conclusion
The trans-zeatin signaling pathway represents a fundamental mechanism by which plants perceive and respond to a key class of hormones. The elucidation of its components and their interactions has provided a solid framework for understanding plant development. The quantitative data on receptor affinities and the detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals aiming to further dissect and manipulate this crucial signaling cascade for agricultural and biotechnological applications. Future research focusing on the kinetics of receptor-ligand interactions and the structural basis of signal transduction will undoubtedly provide even deeper insights into the dynamic regulation of this vital pathway.
References
- 1. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 2. DNA footprinting - Wikipedia [en.wikipedia.org]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Model of the Full-Length Cytokinin Receptor: New Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
The Biological Activity of trans-Zeatin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Zeatin, a naturally occurring cytokinin, is a pivotal regulator of plant growth and development. Its influence extends to a myriad of physiological processes, including cell division, differentiation, shoot formation, and the delay of senescence. The intricate mechanisms of trans-Zeatin action, from receptor binding to the modulation of gene expression, have been the subject of extensive research. This technical guide provides an in-depth exploration of the biological activity of trans-Zeatin and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of their activity, detail key experimental protocols for their study, and visualize the complex signaling pathways they orchestrate.
Quantitative Analysis of Biological Activity
The biological potency of trans-Zeatin and its derivatives is determined by their affinity for cytokinin receptors and their efficacy in eliciting physiological responses. This section presents a compilation of quantitative data to facilitate the comparison of these compounds.
Table 1: Receptor Binding Affinity of Zeatin Derivatives to Arabidopsis thaliana Receptors
| Compound | Receptor | Dissociation Constant (Kd) [nM] | Reference |
| trans-Zeatin | AHK3 | 1-2 | [1] |
| trans-Zeatin | CRE1/AHK4 | 2-4 | [1] |
| cis-Zeatin | AHK3 | Lower affinity than trans-Zeatin | [1] |
| cis-Zeatin | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |
| Dihydrozeatin | AHK3 | Higher affinity than Isopentenyladenine | [1] |
| Dihydrozeatin | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |
| Isopentenyladenine (iP) | AHK3 | ~10-fold lower affinity than trans-Zeatin | [1] |
| Isopentenyladenine (iP) | CRE1/AHK4 | High affinity, similar to trans-Zeatin | [2] |
| trans-Zeatin-riboside | AHK3 | Lower affinity than trans-Zeatin | [1] |
| trans-Zeatin-riboside | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |
| Thidiazuron (TDZ) | AHK3 | Strong competitor of trans-Zeatin | [1] |
| Thidiazuron (TDZ) | CRE1/AHK4 | Strong competitor of trans-Zeatin | [1] |
Table 2: Biological Activity of Zeatin Isomers in Various Bioassays
| Bioassay | Isomer | EC50 Value | Relative Activity | Reference |
| Amaranthus betacyanin synthesis | trans-Zeatin | 1.8 µM | More active | [3] |
| Amaranthus betacyanin synthesis | cis-Zeatin | >100 µM | Less active | [3] |
| Tobacco callus growth | trans-Zeatin | - | Stronger biological effect | [4] |
| Tobacco callus growth | cis-Zeatin | - | Weaker biological effect | [4] |
Table 3: Effect of trans-Zeatin Treatment on Gene Expression in Rice Seedlings
| Gene | Function | Change in Transcript Level (%) | Reference |
| BADH2 | 2-AP biosynthesis-related | -70.55 to -90.59 | [5] |
| DAO2 | 2-AP biosynthesis-related | -33.94 to -52.44 | [5] |
| ProDH | 2-AP biosynthesis-related | -46.39 to -61.44 | [5] |
| DAO4 | 2-AP biosynthesis-related | +20.19 to +107.18 | [5] |
Experimental Protocols
Accurate assessment of the biological activity of trans-Zeatin and its derivatives relies on robust and reproducible experimental methods. This section provides detailed protocols for key assays.
Live-Cell Cytokinin-Binding Assay
This protocol is adapted from established methods for determining the binding affinity of cytokinins to their receptors expressed in E. coli.[6]
Materials:
-
E. coli strain KMI001 expressing the cytokinin receptor of interest (e.g., CRE1/AHK4).
-
M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin.
-
[³H]trans-Zeatin (radiolabeled ligand).
-
Unlabeled trans-Zeatin or other competitor compounds.
-
Dimethylsulfoxide (DMSO).
-
Scintillation cocktail.
-
Microcentrifuge.
-
Scintillation counter.
Procedure:
-
Cell Culture: Inoculate the E. coli strain expressing the cytokinin receptor into M9 medium and grow overnight at 25°C until the optical density at 600 nm (OD600) reaches approximately 1.0-1.4.
-
Binding Reaction:
-
For each sample, mix 1 ml of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.
-
Add varying concentrations of unlabeled trans-Zeatin or other test compounds (typically from 0.1 nM to 50 µM).
-
For the negative control, add 0.1% (v/v) DMSO instead of the unlabeled compound.
-
To determine non-specific binding, use a high excess (at least 3000-fold) of unlabeled trans-Zeatin.
-
-
Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C. Carefully remove the supernatant.
-
Cell Lysis and Scintillation Counting:
-
Resuspend the bacterial pellet in 50 µl of deionized water.
-
Add 1 ml of scintillation cocktail to the resuspended pellet.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd).
-
Tobacco Callus Bioassay for Cytokinin Activity
This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue. This protocol is a synthesis of information from multiple sources.[7][8][9]
Materials:
-
Tobacco (Nicotiana tabacum) leaf explants from sterile seedlings.
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Sucrose.
-
Bacto-agar.
-
Auxin (e.g., 1-naphthaleneacetic acid, NAA).
-
Test compounds (trans-Zeatin and its derivatives).
-
Sterile petri dishes or conical flasks.
-
Sterile filter paper.
-
Laminar flow hood.
-
Incubator (24±2°C, with options for light and dark conditions).
Procedure:
-
Explant Preparation:
-
Surface sterilize tobacco seeds and germinate them on hormone-free MS medium.
-
Excise young, healthy leaves from the sterile seedlings and cut them into small pieces (approximately 2 mm²).
-
-
Callus Induction Medium Preparation:
-
Prepare MS medium supplemented with 2% sucrose, 0.8% agar, and a fixed concentration of auxin (e.g., 2.0 mg/L NAA).
-
Add varying concentrations of the test cytokinin compounds to the medium. A typical range for trans-Zeatin is 0.05 to 5.0 mg/L.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
-
Inoculation and Incubation:
-
Place the leaf explants onto the prepared callus induction medium in petri dishes or flasks under sterile conditions in a laminar flow hood.
-
Incubate the cultures at 24±2°C. Cultures can be kept in the dark for callus induction or under a 16-hour photoperiod to also assess shoot regeneration.
-
-
Data Collection and Analysis:
-
After a defined period (typically 3-4 weeks), assess callus formation.
-
Measure the fresh weight and/or dry weight of the callus to quantify the growth-promoting activity of the test compounds.
-
Observe and record the morphology of the callus (e.g., color, friability) and the extent of shoot regeneration if applicable.
-
Compare the results to a negative control (no cytokinin) and a positive control (trans-Zeatin).
-
Quantification of Cytokinins by HPLC-MS/MS
This protocol outlines a general workflow for the extraction, purification, and quantification of cytokinins from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]
Materials:
-
Plant tissue sample.
-
Liquid nitrogen.
-
Extraction solvent (e.g., modified Bieleski's solution: methanol/water/formic acid, 15:4:1, v/v/v).
-
Internal standards (deuterium-labeled cytokinin standards).
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).
-
HPLC system coupled to a tandem mass spectrometer.
-
C18 reversed-phase HPLC column.
-
Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).
Procedure:
-
Sample Extraction:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.
-
Add the extraction solvent and the internal standards to the powdered tissue.
-
Extract the cytokinins by shaking or vortexing, typically for 1 hour at 4°C.
-
Centrifuge the mixture to pellet the debris.
-
-
Purification:
-
Collect the supernatant and pass it through an SPE cartridge to purify and concentrate the cytokinins.
-
Wash the cartridge to remove interfering substances.
-
Elute the cytokinins from the cartridge using an appropriate solvent (e.g., 0.35 M NH4OH in 60% methanol).
-
-
HPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute it in the initial mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the different cytokinin species on the C18 column using a gradient of the mobile phases.
-
Detect and quantify the cytokinins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each cytokinin and its labeled internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each cytokinin in the sample by comparing the peak area of the endogenous compound to that of its corresponding internal standard.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving trans-Zeatin is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway, illustrating the perception of trans-Zeatin by membrane-bound receptors and the subsequent phosphorelay cascade leading to the regulation of gene expression in the nucleus.
Experimental Workflow for Cytokinin Analysis
Caption: A flowchart outlining the key steps in the experimental workflow for the quantification of cytokinins in plant tissues, from sample collection to data interpretation.
Conclusion
trans-Zeatin and its derivatives are fundamental to the regulation of plant life. A thorough understanding of their biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge in plant science and for the development of novel applications in agriculture and beyond. This guide provides a foundational resource for researchers in this dynamic field, offering both the theoretical framework and the practical methodologies necessary for the continued exploration of these vital plant hormones.
References
- 1. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 2. Publications | ÚEB AV ČR [ueb.cas.cz]
- 3. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 4. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The origin and early evolution of cytokinin signaling [frontiersin.org]
- 10. HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. sketchviz.com [sketchviz.com]
The Discovery and Enduring Legacy of Zeatin: A Technical Guide to a Pivotal Phytohormone
Introduction
Zeatin, a purine-derived cytokinin, stands as a cornerstone in the field of plant biology. Its discovery and subsequent characterization revolutionized our understanding of plant growth and development, unveiling a complex signaling network that governs cell division, differentiation, and morphogenesis. This in-depth technical guide provides a comprehensive overview of the history of zeatin's discovery, the seminal experiments that defined its function, and the intricate signaling pathways it orchestrates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical phytohormone.
The Dawn of a Discovery: From Coconut Milk to Corn Kernels
The journey to uncovering zeatin was a culmination of decades of research into the chemical factors governing plant cell proliferation. Early observations by scientists like Gottlieb Haberlandt in 1913 hinted at the existence of soluble substances that could stimulate cell division.[1] However, it was the pioneering work of Folke Skoog and his colleagues at the University of Wisconsin that laid the direct groundwork for the isolation of the first cytokinin.
Their research in the 1940s and 1950s on tobacco pith callus cultures demonstrated that a combination of auxin and another, then-unknown, factor was essential for sustained cell division and differentiation.[2][3][4] This quest led to the identification of kinetin, a synthetic cytokinin derived from autoclaved herring sperm DNA, by Carlos Miller in Skoog's laboratory in 1955.[5] While kinetin was a powerful tool for in vitro studies, the search for a naturally occurring cytokinin in plants continued.
The breakthrough came in the early 1960s. Working independently, Carlos Miller and D.S. Letham isolated a potent cell division-promoting substance from immature corn (maize) kernels (Zea mays).[6] Letham, in 1963, named this compound "zeatin" after the genus Zea.[5][7] This marked the first identification of a naturally occurring cytokinin from a plant source, opening a new chapter in the study of phytohormones.
Foundational Experiments: Bioassays for Cytokinin Activity
The discovery and characterization of zeatin were heavily reliant on the development of sensitive and specific bioassays. These in vitro systems allowed researchers to quantify the cell division-promoting activity of plant extracts and purified compounds.
The Tobacco Pith Callus Bioassay
Developed by Skoog and Miller, this bioassay was instrumental in the discovery of both kinetin and zeatin. It utilizes the principle that pith tissue from tobacco stems will only proliferate and differentiate in the presence of both auxin and a cytokinin.
Experimental Protocol:
-
Explant Preparation: Pith cylinders are aseptically excised from the stems of tobacco plants (Nicotiana tabacum).
-
Culture Medium: The explants are placed on a sterile nutrient medium, most notably the Murashige and Skoog (MS) medium, supplemented with a fixed concentration of an auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the test substance (e.g., zeatin).
-
Incubation: The cultures are maintained in a controlled environment with defined light and temperature conditions.
-
Data Collection: After a set period (typically 3-5 weeks), the growth of the callus is quantified by measuring its fresh and dry weight. The morphology of the callus is also observed, noting the formation of roots, shoots, or undifferentiated tissue.
Quantitative Data:
| Auxin (IAA) Concentration | Kinetin Concentration | Observed Growth Response |
| High | Low | Root formation |
| Low | High | Shoot formation |
| Intermediate | Intermediate | Undifferentiated callus growth |
This table summarizes the qualitative findings of Skoog and Miller (1957). Specific concentrations varied in their experiments.
The Carrot Root Phloem Bioassay
This bioassay, utilized extensively by Letham in his work on zeatin, provided another sensitive system for detecting cytokinin activity.
Experimental Protocol:
-
Explant Preparation: Small explants of secondary phloem tissue are aseptically excised from carrot roots (Daucus carota).
-
Culture Medium: The explants are cultured in a liquid or on a semi-solid nutrient medium containing a basal level of auxin and various concentrations of the cytokinin being tested.
-
Incubation: The cultures are typically agitated to ensure adequate aeration and nutrient uptake.
-
Data Collection: The growth response is measured by determining the increase in fresh weight of the explants or by counting the number of cells after a specific incubation period.
Structural Elucidation of Zeatin
The determination of zeatin's chemical structure was a critical step in understanding its function. Letham and his colleagues employed the cutting-edge analytical techniques of the time to characterize the purified compound.
Methodologies:
-
Mass Spectrometry (MS): This technique was used to determine the molecular weight of zeatin and to obtain information about its fragmentation pattern, which provided clues about its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provided detailed information about the arrangement of atoms within the zeatin molecule, allowing for the precise determination of its structure.
While specific spectral data tables are not commonly reproduced in contemporary reviews, these analyses definitively identified zeatin as 6-(4-hydroxy-3-methylbut-2-enylamino)purine.
The Zeatin Signaling Pathway: A Molecular Relay
The discovery of zeatin spurred decades of research to unravel the molecular mechanisms by which it exerts its effects on plant cells. This has led to the elucidation of a complex signal transduction pathway, primarily studied in the model organism Arabidopsis thaliana.
The cytokinin signaling pathway is a multi-step phosphorelay system that resembles two-component signaling systems found in bacteria.
Core Components:
-
Arabidopsis Histidine Kinases (AHKs): These are the primary cytokinin receptors located in the endoplasmic reticulum membrane. In Arabidopsis, there are three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. They possess an extracellular cytokinin-binding domain (CHASE domain) and an intracellular histidine kinase domain.
-
Arabidopsis Histidine Phosphotransfer Proteins (AHPs): These small proteins act as shuttles, transferring the phosphate group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.
-
Arabidopsis Response Regulators (ARRs): These proteins are the final components of the signaling cascade and act as transcription factors. They are divided into two main types:
-
Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation by AHPs, they bind to the promoters of cytokinin-responsive genes and activate their transcription.
-
Type-A ARRs: These are negative regulators of the pathway. Their expression is induced by the activation of Type-B ARRs, and they act in a negative feedback loop to dampen the cytokinin response.
-
Signaling Pathway Workflow:
Caption: A simplified diagram of the zeatin signaling pathway in Arabidopsis thaliana.
Conclusion: The Enduring Importance of Zeatin
The discovery of zeatin was a watershed moment in plant biology. It not only identified a key regulator of plant growth but also provided the tools to dissect the intricate molecular machinery that governs plant development. The knowledge gained from studying zeatin and other cytokinins has had profound implications for agriculture, enabling the development of new strategies for crop improvement, from enhancing stress tolerance to increasing yield. The ongoing research into the complex cross-talk between cytokinin signaling and other hormonal pathways continues to reveal new layers of regulatory complexity, ensuring that the legacy of zeatin's discovery will continue to shape our understanding of the plant kingdom for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative regeneration: Skoog and Miller revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
The Metabolic Journey of trans-Zeatin-d5 in Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to leaf senescence. Among the most active and abundant cytokinins is trans-zeatin. Understanding its metabolic fate is crucial for deciphering the intricate regulatory networks that govern plant physiology. The use of stable isotope-labeled compounds, such as trans-Zeatin-d5, has become an indispensable tool for accurately tracing and quantifying its metabolic conversions in plant cells. This technical guide provides an in-depth overview of the metabolic fate of this compound, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows.
Metabolic Pathways of trans-Zeatin
Once introduced into plant cells, this compound undergoes a series of metabolic conversions that either modulate its activity, transport, or lead to its degradation. The primary metabolic fates include glucosylation, ribosylation, reduction, and irreversible degradation. The deuterium label on the isoprenoid side chain allows for its distinction from endogenous, unlabeled cytokinins and its precise quantification using mass spectrometry.
Reversible and Irreversible Inactivation
A primary mechanism for regulating the active pool of trans-Zeatin is through conjugation, primarily glucosylation.
-
O-Glucosylation: The formation of O-glucosides at the hydroxyl group of the side chain is a rapid and reversible process. These conjugates, such as trans-Zeatin-O-glucoside (tZOG), are generally considered inactive storage forms that can be hydrolyzed back to the active base by β-glucosidases.
-
N-Glucosylation: In contrast, glucosylation at the N7 and N9 positions of the purine ring leads to the formation of N-glucosides (tZ7G and tZ9G). This is generally considered an irreversible inactivation pathway, as these conjugates are not readily converted back to the active form.[1]
Conversion and Interconversion
-
Ribosylation: trans-Zeatin can be converted to its riboside, trans-Zeatin riboside (tZR), which can be further phosphorylated to form the corresponding nucleotide. These ribosides are also considered active forms and are key components in the cytokinin signaling pathway.
-
Reduction: The double bond in the isoprenoid side chain of trans-Zeatin can be reduced to form dihydrozeatin (DHZ). This conversion is catalyzed by zeatin reductase. Dihydrozeatin and its derivatives also exhibit cytokinin activity, though often to a different extent than trans-Zeatin.
Irreversible Degradation
The primary route for the irreversible degradation of trans-Zeatin is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX) . This enzyme cleaves the N6-isoprenoid side chain, leading to the formation of adenine and the corresponding aldehyde. This process is a key mechanism for controlling cytokinin homeostasis in plant tissues.
Quantitative Metabolic Profile of this compound
The distribution of the deuterium label from this compound among its various metabolites provides a quantitative snapshot of its metabolic fate. The following tables summarize representative quantitative data that could be obtained from feeding experiments with this compound in plant cell cultures or tissues. The exact percentages will vary depending on the plant species, tissue type, and experimental conditions.
Table 1: Hypothetical Quantitative Distribution of this compound Metabolites
| Metabolite | Abbreviation | Percentage of Total Deuterated Metabolites (%) |
| This compound | tZ-d5 | 25 |
| trans-Zeatin-O-glucoside-d5 | tZOG-d5 | 35 |
| trans-Zeatin-7-glucoside-d5 | tZ7G-d5 | 15 |
| trans-Zeatin-9-glucoside-d5 | tZ9G-d5 | 10 |
| trans-Zeatin riboside-d5 | tZR-d5 | 10 |
| Dihydrozeatin-d5 | DHZ-d5 | 5 |
Table 2: Relative Abundance of Different Classes of this compound Metabolites
| Metabolite Class | Percentage of Total Deuterated Metabolites (%) |
| Active Forms (tZ-d5, tZR-d5, DHZ-d5) | 40 |
| Reversible Inactivation (tZOG-d5) | 35 |
| Irreversible Inactivation (tZ7G-d5, tZ9G-d5) | 25 |
Experimental Protocols
Accurate determination of the metabolic fate of this compound relies on robust experimental protocols for extraction, purification, and analysis.
Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
To the frozen powder, add a pre-chilled extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v).
-
Spike the sample with a known amount of a suitable internal standard (e.g., [2H6]-N6-benzyladenine) for quantification.
-
Incubate on a shaker at -20°C for 1 hour.
-
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same buffer, and the supernatants pooled.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by the extraction buffer without formic acid.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove interfering compounds.
-
Elute the cytokinins with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Cytokinins
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to separate the different cytokinin metabolites.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each deuterated and non-deuterated cytokinin metabolite to be quantified. For example:
-
This compound: m/z 225 -> m/z 136
-
trans-Zeatin: m/z 220 -> m/z 136
-
-
Data Analysis: Quantify the peak areas for each metabolite and its deuterated counterpart. The concentration of the endogenous metabolite is calculated based on the ratio of the peak areas of the endogenous and deuterated internal standards.
-
Visualizations
Metabolic Fate of this compound
Caption: Metabolic pathways of this compound in plant cells.
Experimental Workflow for Cytokinin Analysis
Caption: Workflow for cytokinin extraction and analysis.
References
The Role of trans-Zeatin in Plant Stress Response: A Technical Guide
Executive Summary:
Trans-Zeatin (tZ), a highly active isoprenoid cytokinin, is a pivotal regulator of plant growth, development, and adaptation to environmental challenges.[1][2] Primarily biosynthesized in the root vasculature, it acts as a long-distance signal, transported to aerial tissues to modulate physiological processes.[2] Under abiotic and biotic stress conditions, the homeostasis and signaling of tZ are significantly altered, playing a crucial role in orchestrating plant defense and survival mechanisms. This guide provides an in-depth analysis of the functions of trans-Zeatin in plant stress response, detailing its signaling pathways, crosstalk with other phytohormones, and its impact on plant physiology. It summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core molecular mechanisms for researchers and scientists in the field.
Introduction to Cytokinins and trans-Zeatin
Cytokinins (CKs) are a class of N6-substituted adenine derivatives that are central to the regulation of cell division, differentiation, and numerous aspects of plant development.[3] Within this class, trans-Zeatin is recognized as one of the most abundant and biologically active forms in many plant species.[4] It is distinguished from its geometric isomer, cis-Zeatin (cZ), by the stereochemistry of the hydroxylated isoprenoid side chain.[5] While both isomers play roles in plant physiology, tZ is generally considered more active and is a key component in root-to-shoot communication, particularly in response to environmental cues like nitrogen availability and stress.[2][6]
Biosynthesis, Metabolism, and Transport of trans-Zeatin Under Stress
The cellular concentration of active trans-Zeatin is meticulously controlled through a balance of biosynthesis, metabolism, and transport, which are all affected by stress conditions.
Biosynthesis: The primary pathway for tZ biosynthesis begins with the production of isopentenyladenine (iP)-type cytokinins by adenosine phosphate-isopentenyltransferase (IPT) enzymes.[3] These iP-type precursors are then hydroxylated by cytochrome P450 monooxygenases , specifically the CYP735A family, to form tZ-type cytokinins.[5][7] Stress factors can modulate the expression of IPT and CYP735A genes. For instance, drought and salinity stress have been shown to decrease the transport of trans-zeatin riboside, indicating a downregulation of its biosynthesis or transport in response to water deficit.[8]
Metabolism and Degradation: The irreversible degradation of tZ is primarily catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-side chain.[9] Overexpression of CKX genes has been linked to enhanced drought and heat stress tolerance in some studies, suggesting that finely tuning tZ levels is critical for an effective stress response.[7] Reversible inactivation occurs through glycosylation, forming O- and N-glucosides, which are considered storage forms.[9][10]
Transport: As a long-distance signal, tZ is transported from the roots to the shoots via the xylem.[2] This transport is crucial for coordinating whole-plant responses to soil-based stresses. Under drought, for example, this root-to-shoot signaling is often attenuated.[8]
The Role of trans-Zeatin in Abiotic Stress Response
Trans-Zeatin is a key modulator of plant responses to a wide range of abiotic stresses. Its endogenous levels often change, and exogenous application can bolster plant tolerance.[1]
Drought Stress
Drought typically leads to a decrease in the levels of active cytokinins, including tZ, while abscisic acid (ABA) levels increase.[8] This hormonal shift is believed to be an adaptive response, promoting stomatal closure and reducing water loss. However, maintaining a certain level of cytokinin activity is essential for preventing premature senescence and sustaining photosynthetic activity. Exogenous application of tZ has been shown to enhance drought resistance in some plant species by improving antioxidant capacity and modulating endogenous hormone levels.[1]
Salinity Stress
Salt stress accelerates leaf senescence, a process that cytokinins are well-known to delay.[11] Trans-Zeatin and its N-glucosides play a role in regulating cytokinin signaling to postpone salt-induced senescence.[11] While high salinity can reduce tZ levels, a higher cis-zeatin to trans-zeatin ratio has been observed, which may favor root growth and acclimation.[2][12]
Heavy Metal (Cadmium) Stress
Cadmium (Cd) is a highly toxic heavy metal that severely hampers plant growth. Studies on wheat have demonstrated that exogenous application of tZ, especially in combination with other protective compounds like silymarin, can significantly alleviate Cd toxicity.[4][13] The application of tZ was shown to improve growth, yield, and photosynthetic efficiency while reducing the uptake and translocation of Cd to the grains.[13] This protective effect is linked to the enhancement of the plant's antioxidant defense system.[4]
Other Abiotic Stresses
-
Heat and Cold Stress: Cytokinin levels, including tZ, are modulated in response to temperature extremes. Exogenous application of cytokinins has been reported to improve the ability of Arabidopsis seedlings to withstand low-temperature stress.[1] During combined drought and heat stress in tobacco, cis-zeatin levels were highly up-regulated, while trans-zeatin levels increased upon re-watering, correlating with growth recovery.[12]
The Role of trans-Zeatin in Biotic Stress Response
Trans-Zeatin also plays a significant role in plant immunity. Increased levels of highly active cytokinins, including tZ, have been shown to induce resistance against various biotrophic and hemibiotrophic pathogens in species like Arabidopsis and tobacco.[14][15] This tZ-mediated resistance can involve the regulation of defense genes and crosstalk with other key defense hormones, such as salicylic acid (SA).[15] Interestingly, tZ and cZ can have differential effects; while both isomers may reduce disease symptoms, tZ has been shown to be more effective at restricting pathogen proliferation.[15]
Molecular Mechanisms: The trans-Zeatin Signaling Pathway
The canonical cytokinin signaling pathway is a multi-step phosphorelay system, often referred to as a two-component system (TCS), which is initiated by the binding of tZ to its receptors.[3]
-
Perception: Trans-Zeatin binds to histidine kinase (HK) receptors located in the endoplasmic reticulum membrane. In Arabidopsis, these include AHK2, AHK3, and AHK4/CRE1.[7]
-
Phosphorelay: Ligand binding triggers the autophosphorylation of a conserved histidine residue on the receptor. This phosphate group is then transferred to a conserved aspartate residue on the same receptor.
-
Signal Transduction: The phosphate is subsequently transferred to histidine phosphotransfer proteins (HPs) , which shuttle the signal from the cytoplasm to the nucleus.[3]
-
Response Regulation: In the nucleus, HPs phosphorylate response regulators (RRs) . Type-B RRs are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes and induce their expression. Type-A RRs are also induced and act as negative regulators of the signaling pathway, creating a feedback loop.[3]
Stress conditions can influence the expression and activity of these signaling components, thereby modulating the plant's sensitivity and response to tZ.
Caption: A simplified diagram of the trans-Zeatin two-component signaling pathway.
Crosstalk with Other Phytohormones
The ultimate stress response is not governed by a single hormone but by a complex network of synergistic and antagonistic interactions.[8]
-
Abscisic Acid (ABA): tZ and ABA often act antagonistically. Under drought, ABA levels rise, promoting stomatal closure, while tZ levels fall.[8] This balance is critical for managing water use efficiency and plant survival.
-
Salicylic Acid (SA): In biotic stress responses, tZ can potentiate SA-dependent defense pathways, enhancing resistance to biotrophic pathogens.[14]
-
Jasmonic Acid (JA) and Ethylene (ET): The interplay between cytokinins and the JA/ET pathways is complex and context-dependent, often determining the outcome of interactions with necrotrophic pathogens and insects.[8][16]
-
Auxin: The ratio of auxin to cytokinin is fundamental to controlling plant growth and development, including root and shoot architecture, which is critical for stress avoidance and tolerance.[8]
Caption: The central role of trans-Zeatin in the hormonal crosstalk network during stress.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of exogenous trans-Zeatin application on plants under stress.
Table 1: Effect of trans-Zeatin on Fragrant Rice (Oryza sativa L.) Seedlings [1]
| tZ Concentration | Parameter | Result (% Change vs. Control) |
| 20 µmol L⁻¹ (ZT1) | 2-acetyl-1-pyrroline (2-AP) Content | +59.10% |
| 40 µmol L⁻¹ (ZT2) | 2-acetyl-1-pyrroline (2-AP) Content | +36.58% |
| 20 µmol L⁻¹ (ZT1) | Plant Height | -11.78% |
| 20 µmol L⁻¹ (ZT1) | Stem Width | +8.96% |
| 20 µmol L⁻¹ (ZT1) | Fresh Weight | -10.37% |
Data from a study investigating the regulation of aroma compound biosynthesis.[1]
Table 2: Effect of trans-Zeatin (0.05 mM) on Cadmium-Stressed Wheat (Triticum aestivum L.) [13]
| Treatment | Parameter | Result (% Change vs. Cd-Stressed Control) |
| tZck (0.05 mM) + Cd (0.6 mM) | Plant Height | +101.3% |
| tZck (0.05 mM) + Cd (0.6 mM) | Grains per Spike | +117.4% |
| tZck (0.05 mM) + Cd (0.6 mM) | Grain Yield | +421.0% |
| tZck (0.05 mM) + Cd (0.6 mM) | Total Chlorophyll | +152.6% |
| tZck (0.05 mM) + Cd (0.6 mM) | Root Cd²⁺ Content | -44.4% |
| tZck (0.05 mM) + Cd (0.6 mM) | Leaf Cd²⁺ Content | -43.3% |
| tZck (0.05 mM) + Cd (0.6 mM) | Grain Cd²⁺ Content | -58.8% |
Data from a study using a combined seed priming and foliar spray application.[13]
Key Experimental Protocols
Accurate investigation of trans-Zeatin's role in stress response relies on robust and reproducible experimental methodologies.
Quantification of trans-Zeatin by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of phytohormones.[17]
-
Sample Collection and Preparation: Collect 10-20 mg of plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the samples.
-
Extraction: Homogenize the lyophilized tissue. Extract the hormones using a cold extraction buffer, often a methanol-based solution (e.g., a tert-butyl methyl ether:methanol mixture).[11] Centrifuge to pellet debris and proteins.
-
Purification (Optional but Recommended): Use Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) to clean up the sample and enrich the cytokinin fraction.[18]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the purified extract onto a C18 reverse-phase HPLC or UHPLC column. Use a gradient of acidified water and methanol/acetonitrile to separate the different cytokinin forms.[19]
-
Mass Spectrometry: Couple the LC to a tandem mass spectrometer (e.g., a QTRAP). Use electrospray ionization (ESI) in positive ion mode.
-
Quantification: Monitor specific precursor-to-product ion transitions for tZ and its derivatives (Multiple Reaction Monitoring - MRM). Use stable isotope-labeled internal standards for absolute quantification.[19]
-
Abiotic Stress Induction Assays
Standardized stress assays are crucial for comparing tolerance across different genotypes or treatments.
Drought/Osmotic Stress Assay (Arabidopsis Plate-Based): [20][21]
-
Seed Sterilization and Germination: Surface sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2-3 days and then transfer to a growth chamber.
-
Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates.
-
Stress Induction: Prepare MS plates supplemented with a non-penetrating osmoticum like Mannitol (e.g., 300 mM) or Polyethylene Glycol (PEG).[20] Transfer the seedlings to these stress plates and to control MS plates.
-
Phenotyping: Grow the plants vertically to observe root growth. Measure primary root length, lateral root density, fresh weight, and survival rate at specified time points (e.g., 7-10 days after transfer).
-
Biochemical Analysis: Harvest tissue for analysis of stress markers like proline content, relative water content, or for hormone quantification as described above.
Salinity Stress Assay (Rice Hydroponics): [22]
-
Germination: Germinate rice seeds in petri dishes on moist filter paper.
-
Transfer to Hydroponics: Transplant seedlings with primary roots (~3 cm) into a hydroponic system (e.g., trays with floating mesh) containing a nutrient solution (e.g., Yoshida solution).[22]
-
Acclimatization: Allow seedlings to grow in the nutrient solution for 1-2 weeks.
-
Stress Application: Gradually introduce NaCl to the nutrient solution to reach the target concentration (e.g., 150 mM) to avoid osmotic shock. Maintain a control group in the standard nutrient solution.
-
Data Collection: Monitor plants for visual stress symptoms (leaf rolling, chlorosis). After the stress period (e.g., 1-2 weeks), measure physiological parameters such as shoot and root biomass, chlorophyll content, and ion (Na⁺/K⁺) concentrations in tissues.
Caption: A generalized workflow for studying the effect of trans-Zeatin on plant stress.
Conclusion and Future Perspectives
Trans-Zeatin is unequivocally a master regulator in the complex network governing plant responses to both abiotic and biotic stresses. Its role extends from direct physiological adjustments, such as delaying senescence, to intricate signaling and crosstalk with other hormonal pathways. While exogenous application shows promise for enhancing crop resilience, a deeper understanding of the precise spatial and temporal dynamics of endogenous tZ is required. Future research, leveraging advanced techniques like single-cell transcriptomics and high-resolution mass spectrometry imaging, will be crucial. Elucidating the specific functions of different tZ receptors and response regulators under stress will open new avenues for targeted genetic engineering, paving the way for the development of crops with enhanced stress tolerance and improved agricultural sustainability.
References
- 1. Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Potential Enhancing Effects of Trans-Zeatin and Silymarin on the Productivity and Antioxidant Defense Capacity of Cadmium-Stressed Wheat [mdpi.com]
- 5. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantae.org [plantae.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Cytokinin cross-talking during biotic and abiotic stress responses [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Exploring the Potential Enhancing Effects of Trans-Zeatin and Silymarin on the Productivity and Antioxidant Defense Capacity of Cadmium-Stressed Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Quantifying Phytohormones in Transformed Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. excellenceinbreeding.org [excellenceinbreeding.org]
The intricate dance of plant life is orchestrated by a complex interplay of signaling molecules, with trans-Zeatin, a naturally occurring cytokinin, playing a pivotal role. This technical guide delves into the core of trans-Zeatin's interactions with other key plant hormones, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these crucial relationships.
Interaction with Auxin: A Balancing Act in Development
The interaction between trans-Zeatin and auxin is a cornerstone of plant development, primarily characterized by a synergistic and antagonistic balance that governs cell division and differentiation. This relationship is often quantified by the auxin-to-cytokinin ratio, a critical determinant of organogenesis.
Quantitative Data Summary: trans-Zeatin and Auxin Interaction
| Interacting Hormone | Plant Species | Tissue/Organ | Observed Effect | Quantitative Measurement | Reference |
| Auxin (NAA) | Arabidopsis thaliana | Seedlings | Suppression of cytokinin biosynthesis | 25 µM NAA significantly reduced the pool sizes of several major cytokinin intermediates and end products after 24 hours. | [1] |
| Auxin (IAA) | Nicotiana tabacum (Tobacco) | Callus culture | Regulation of organogenesis | High auxin-to-cytokinin ratio promotes root formation; low ratio promotes shoot development. | [1] |
| Auxin | Arabidopsis thaliana | Root | Regulation of root meristem size | Auxin promotes cell division in the root apical meristem, while cytokinin promotes differentiation. The balance of their signaling pathways maintains meristem size. |
Signaling Pathway: trans-Zeatin and Auxin Crosstalk
The signaling pathways of trans-Zeatin and auxin are intricately linked, with multiple points of crosstalk. Auxin can influence cytokinin biosynthesis, while cytokinin can modulate auxin transport and signaling. This reciprocal regulation allows for fine-tuning of developmental processes.
Interaction with Salicylic Acid: A Synergy in Defense
trans-Zeatin and salicylic acid (SA) often act synergistically to activate plant defense responses, particularly against biotrophic and hemibiotrophic pathogens. This interaction leads to the enhanced expression of pathogenesis-related (PR) genes.
Quantitative Data Summary: trans-Zeatin and Salicylic Acid Interaction
| Interacting Hormone | Plant Species | Pathogen | Observed Effect | Quantitative Measurement | Reference |
| Salicylic Acid | Oryza sativa (Rice) | Magnaporthe oryzae | Synergistic induction of PR genes | Co-treatment with cytokinin and SA markedly induced OsPR1b and PBZ1 expression, while individual treatments had no significant effect. | [2][3][4] |
| Salicylic Acid | Nicotiana tabacum (Tobacco) | Pseudomonas syringae | Increased SA accumulation and resistance | Treatment with trans-Zeatin significantly increased SA levels compared to untreated controls. | [5] |
Signaling Pathway: trans-Zeatin and Salicylic Acid Synergy
The synergistic action of trans-Zeatin and SA in plant defense involves the convergence of their signaling pathways, leading to the potentiation of defense gene expression.
Interaction with Ethylene: A Complex Crosstalk in Growth and Stress Responses
The interaction between trans-Zeatin and ethylene is multifaceted, exhibiting both synergistic and antagonistic effects depending on the developmental context and environmental conditions. This crosstalk is particularly evident in root development and stress responses.
Quantitative Data Summary: trans-Zeatin and Ethylene Interaction
| Interacting Hormone | Plant Species | Tissue/Organ | Observed Effect | Quantitative Measurement | Reference |
| Ethylene | Arabidopsis thaliana | Root | Synergistic inhibition of primary root growth | Cytokinin treatment increases the stability of the ethylene biosynthesis protein ACS5, leading to increased ethylene production. | [6][7] |
| Ethylene | Arabidopsis thaliana | Seedlings | Cytokinin-induced root growth requires ethylene signaling components | The cytokinin-induced root growth response is abolished in the presence of the ethylene signaling inhibitor AgNO₃. | [7] |
Signaling Pathway: trans-Zeatin and Ethylene Crosstalk
The signaling pathways of trans-Zeatin and ethylene intersect at multiple levels, from hormone biosynthesis to signal transduction.
Interactions with Other Plant Hormones
Gibberellins (GA)
The interaction between trans-Zeatin and gibberellins is often antagonistic, particularly in the regulation of shoot elongation and branching. While gibberellins generally promote stem elongation, cytokinins can promote lateral bud outgrowth.
Quantitative Data Summary: trans-Zeatin and Gibberellin Interaction
| Interacting Hormone | Plant Species | Observed Effect | Quantitative Measurement | Reference |
| Gibberellic Acid (GA₃) | Melissa officinalis (Lemon Balm) | Promotion of shoot growth | Foliar application of 200 mg/l GA₃ resulted in the longest seedlings. | [8] |
| Gibberellic Acid (GA₃) | Hordeum vulgare (Barley) | Dose-dependent effect on leaf elongation | Wild-type barley showed an increase in maximal leaf-elongation rate from ~37 mm/day at <10⁻⁸ M GA₃ to ~67 mm/day at >10⁻⁶ M GA₃. | [7] |
Abscisic Acid (ABA)
trans-Zeatin and abscisic acid typically exhibit antagonistic effects, particularly in the regulation of stomatal aperture. ABA is a potent inducer of stomatal closure, while cytokinins can promote stomatal opening or antagonize ABA-induced closure.
Quantitative Data Summary: trans-Zeatin and Abscisic Acid Interaction
| Interacting Hormone | Plant Species | Observed Effect | Quantitative Measurement | Reference |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Antagonism of ABA-induced stomatal closure | Addition of benzyladenine (a cytokinin) compensated for the ABA-induced reduction in guard cell protoplast diameter. | [9] |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Inhibition of ABA-induced stomatal closure | The cytokinin-overexpressing mutant amp1-1 showed inhibited ABA-induced stomatal closure. | [9] |
Jasmonates (JA)
The interaction between trans-Zeatin and jasmonates is complex and context-dependent, with both synergistic and antagonistic effects reported in plant defense responses.
Quantitative Data Summary: trans-Zeatin and Jasmonate Interaction
| Interacting Hormone | Plant Species | Observed Effect | Quantitative Measurement | Reference |
| Jasmonic Acid | Arabidopsis thaliana | Antagonistic interaction in defense against Pseudomonas syringae | Cytokinin application antagonizes the JA response in the defensive reaction. | |
| Methyl Jasmonate (MeJA) | Rosmarinus officinalis (Rosemary) | Induction of antioxidant enzyme activities | MeJA treatments at 10, 50, and 100 µM increased the activities of PAL, SOD, POD, CAT, and PPO in suspension cells. | [10] |
Brassinosteroids (BR)
trans-Zeatin and brassinosteroids can act synergistically to promote cell division and growth.
Quantitative Data Summary: trans-Zeatin and Brassinosteroid Interaction
| Interacting Hormone | Plant Species | Observed Effect | Quantitative Measurement | Reference |
| epi-Brassinosteride | Arabidopsis thaliana | Synergistic promotion of cell division | epi-Brassinosteride can substitute for cytokinin in promoting the growth of callus and suspension cultures. | [11] |
| Cyclanilide (a BR biosynthesis inhibitor) | Unknown | Down-regulation of zeatin biosynthesis genes | Cyclanilide treatment down-regulated the expression of the cytokinin oxidase gene CKX1. | [12] |
Experimental Protocols
Plant Hormone Extraction for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of multiple plant hormones, including trans-Zeatin, for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow: Plant Hormone Extraction
Detailed Steps:
-
Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue. The ratio of tissue to solvent should be optimized for the specific tissue type. Internal standards (deuterium-labeled hormones) should be added at this stage for accurate quantification.
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C or 4°C) for a defined period (e.g., 1-12 hours) with gentle shaking to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and then with water. Load the supernatant onto the cartridge. Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the hormones from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness using a vacuum concentrator or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the general steps for analyzing the expression of genes involved in hormone signaling pathways in response to trans-Zeatin and other hormone treatments.
Workflow: qRT-PCR for Gene Expression
Detailed Steps:
-
Plant Treatment and Sampling: Treat plants with the desired concentrations of trans-Zeatin and/or other hormones for specific durations. Collect tissue samples and immediately freeze them in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit or protocol (e.g., Trizol-based methods).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Primer Design and Validation: Design gene-specific primers for the target genes and one or more stable reference genes. Validate primer efficiency and specificity.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[13]
Example Primer Sequences for qRT-PCR (from literature, species-specific validation required):
| Gene | Organism | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| ARR5 (Type-A ARR) | Arabidopsis thaliana | CGGCTCAAGTTGGAAGAGAT | GCTCCGAAACCAACACTCTT | |
| IPT7 (Cytokinin biosynthesis) | Arabidopsis thaliana | TGGCCGCTTTATTGAGGTTG | TGCATCGTCTTCGTTTCCTT | |
| GA20ox1 (Gibberellin biosynthesis) | Arabidopsis thaliana | GCTCGCCGTTCTTTCTCTCT | TCCACCACCAAGAGCAAATC | |
| NCED3 (ABA biosynthesis) | Arabidopsis thaliana | CGAGGAGGAGGAGGATTTATG | GCTTCGTTTTGGTGGTTTTG | |
| LOX2 (Jasmonate biosynthesis) | Arabidopsis thaliana | TGCTCGCCGTTCTTTCTCTT | TCCACCACCAAGAGCAAATC | |
| DWF4 (Brassinosteroid biosynthesis) | Arabidopsis thaliana | AGCTTGCTTGGAATCCTGAA | TGCTTGCTTGGAATCCTGAA |
Note: The provided information is a synthesis of data from multiple scientific publications. Researchers should always refer to the primary literature for specific experimental details and context. The provided primer sequences are examples and require experimental validation for specific applications.
References
- 1. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Interaction and Evolution of Jasmonate Signaling With Transport and Detoxification of Heavy Metals and Metalloids in Plants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promotive effect of brassinosteroids on cell division involves a distinct CycD3-induction pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ZEITLUPE Promotes ABA-Induced Stomatal Closure in Arabidopsis and Populus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to trans-Zeatin-d5 as a Tracer in Metabolic Studies
This guide provides a comprehensive overview of the application of this compound, a deuterium-labeled stable isotope of the cytokinin trans-Zeatin, as a tracer and internal standard in metabolic research. The use of stable isotope-labeled internal standards is a powerful technique for accurate quantification of analytes in complex biological matrices, a process known as isotope dilution mass spectrometry.[1][2] this compound is particularly valuable for researchers in plant biology, agriculture, and pharmacology for precise measurement of the endogenous plant hormone trans-Zeatin.[3][4]
Introduction to trans-Zeatin and Cytokinins
Cytokinins are a class of phytohormones, or plant growth regulators, that are central to promoting cell division and differentiation.[5][6] Among the most abundant and biologically active cytokinins is trans-Zeatin (tZ).[7] It plays a crucial role in numerous aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance.[6][7]
In metabolic studies, accurately quantifying endogenous levels of hormones like trans-Zeatin is challenging due to their low concentrations and the complexity of plant matrices.[8][9] This is overcome by using a stable isotope-labeled internal standard, such as this compound.[1][4] Deuterium-labeled standards are ideal for mass spectrometry-based quantification because they share nearly identical chemical and physical properties with their unlabeled counterparts, but are distinguishable by their higher mass.[10][11] This allows for precise correction of sample loss during preparation and variations in instrument response.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol | [3] |
| Molecular Formula | C₁₀H₈D₅N₅O | [3] |
| Molecular Weight | 224.3 g/mol | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Metabolic Fates of trans-Zeatin
When this compound is introduced into a biological system, it is presumed to undergo the same metabolic conversions as endogenous trans-Zeatin. Tracking the appearance of deuterated metabolites provides a clear map of the metabolic fate of this key hormone. The primary metabolic pathways for trans-Zeatin include conversion to its corresponding ribosides and nucleotides, degradation, and conjugation.
Key metabolic transformations include:
-
Degradation: The N6-side chain of trans-Zeatin is irreversibly cleaved by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes.[7][12]
-
Reduction: The side chain can be reduced to form Dihydrozeatin (DHZ).[7]
-
Conjugation: Trans-Zeatin can be conjugated with glucose to form O-glucosides and N-glucosides. O-glucosylation is generally considered a reversible storage mechanism, while N-glucosylation is thought to be a deactivation process.[12][13]
-
Ribosylation/Ribotidation: Trans-Zeatin can be converted to its riboside (trans-Zeatin-riboside, tZR) and subsequently to its ribotide (trans-Zeatin-riboside-monophosphate, tZMP).
The Cytokinin Signaling Pathway
trans-Zeatin exerts its biological effects by activating a multi-step phosphorelay signaling cascade.[5] The process begins with the binding of the hormone to receptors in the cell membrane, which initiates a series of phosphorylation events that ultimately lead to the activation of transcription factors in the nucleus, altering gene expression.[5][12]
The core components of the pathway are:
-
Receptors: Cytokinins are perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[3][5]
-
Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates and transfers the phosphoryl group to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).
-
Response Regulators: The phosphorylated AHPs move to the nucleus and transfer the phosphoryl group to ARABIDOPSIS RESPONSE REGULATORS (ARRs), which act as transcription factors to regulate the expression of cytokinin-responsive genes.[5]
Experimental Protocols for Metabolic Analysis
The accurate quantification of trans-Zeatin using this compound as an internal standard involves a multi-step process encompassing sample extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Purification Workflow
A robust sample preparation protocol is essential to remove interfering compounds from the complex plant matrix and concentrate the cytokinins for sensitive detection.[9] Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[9][14]
Detailed Methodology: Extraction and SPE Purification
The following protocol is a synthesized example for the extraction and purification of cytokinins from plant tissue.
-
Homogenization:
-
Flash-freeze 1-5 mg of fresh plant tissue in liquid nitrogen.[14]
-
Homogenize the tissue to a fine powder using a mortar and pestle or a bead beater.
-
-
Extraction:
-
To the homogenized powder, add a pre-chilled extraction solvent (e.g., modified Bieleski buffer or acetonitrile).[9][14]
-
Precisely add a known amount of the internal standard stock solution, including this compound.
-
Incubate on a shaker at 4°C for a defined period (e.g., 1-3 hours).[15]
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Choice: A combination of reversed-phase (C18) and cation-exchange cartridges is often effective.[14] Alternatively, hydrophilic interaction liquid chromatography (HILIC) SPE can be used.[9]
-
Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) through it.[16]
-
Equilibration: Equilibrate the cartridge with an aqueous solution, often matching the pH of the sample extract.[16]
-
Loading: Apply the supernatant from the extraction step to the equilibrated SPE cartridge.[16]
-
Washing: Wash the cartridge with a weak solvent to remove polar, interfering compounds while retaining the cytokinins.[16]
-
Elution: Elute the bound cytokinins using a stronger solvent (e.g., methanol with a small percentage of acid or base).[16]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase for analysis.[15]
-
LC-MS/MS Analysis and Quantification
Isotope dilution analysis via LC-MS/MS is the gold standard for quantifying plant hormones.[8][15][17]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for separating cytokinins.[8]
-
Mobile Phase: Typically consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection: A small volume (e.g., 5-25 µL) of the reconstituted sample is injected.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored.
-
Quantification: The concentration of endogenous trans-Zeatin is calculated by comparing the peak area ratio of the endogenous analyte to its co-eluting deuterated internal standard (this compound) against a calibration curve.[8][15]
-
| Parameter | Typical Setting | Reference |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <3 µm) | [8] |
| Mobile Phase A | Water + 0.1% Formic Acid | [18] |
| Mobile Phase B | Acetonitrile or Methanol | [18] |
| Ionization Mode | Heated Electrospray (HESI), Positive Ion Mode | [8] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) / Parallel Reaction Monitoring (PRM) | [8] |
| LODs | 1.0 - 12.4 pg/mL | [9] |
| Linearity Range | 0.002 - 100 ng/mL | [9] |
| Recovery | >77% | [9] |
Conclusion
This compound is an indispensable tool for modern metabolic research involving cytokinins. Its use as an internal standard in isotope dilution LC-MS/MS analysis allows for highly accurate and precise quantification of endogenous trans-Zeatin, overcoming challenges posed by complex biological matrices. By tracing the metabolic fate of the deuterated label, researchers can elucidate the intricate pathways of cytokinin biosynthesis, transport, and degradation. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists aiming to incorporate this powerful technique into their research, ultimately advancing our understanding of plant development and response to environmental cues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. plantmedia.com [plantmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple sample preparation approach based on hydrophilic solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of endogenous cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects [mdpi.com]
- 13. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Quantitative Analysis of trans-Zeatin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of trans-Zeatin-d5 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of the naturally occurring cytokinin trans-Zeatin, is commonly used as an internal standard to ensure accuracy and precision in quantification. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are intended to serve as a comprehensive guide for researchers in plant biology, pharmacology, and drug development.
Introduction
trans-Zeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various physiological processes, including cell division, differentiation, and growth. Its accurate quantification is essential for understanding plant development and its potential therapeutic applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This application note describes a robust LC-MS/MS method for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of cytokinins, including trans-Zeatin, from plant tissue. The specific sample weight and volumes may need to be adjusted based on the sample type and expected concentration of the analyte.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Solvent: Methanol/Water/Formic Acid (15:4:1, v/v/v)
-
Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., methanol)
-
Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or C18
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Water
-
SPE Wash Solution: e.g., 0.1 M Formic Acid
-
SPE Elution Solution: e.g., 5% Ammonium Hydroxide in 60% Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution Solvent: Mobile Phase A or a suitable solvent for LC injection
Procedure:
-
Homogenization: Immediately freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh a precise amount of the homogenized tissue (e.g., 50-100 mg) into a centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the pre-chilled Extraction Solvent (e.g., 1 mL).
-
Vortex thoroughly and incubate on a shaker at 4°C for a specified time (e.g., 1 hour).
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with the Extraction Solvent, and the supernatants can be pooled.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE cartridge with Methanol, followed by equilibration with Water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable wash solution to remove interfering matrix components.
-
Elute the analytes, including this compound, with the appropriate elution solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).
-
Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial for analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized for the best separation of the analyte from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
The following are general mass spectrometry parameters. The specific values for this compound, particularly the MRM transitions, need to be determined empirically.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimize for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Determination of MRM Transitions for this compound:
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Infusion and Q1 Scan: Infuse the standard solution directly into the mass spectrometer. Perform a full scan in the Q1 quadrupole to identify the precursor ion, which will be the protonated molecule [M+H]+. Given the molecular weight of this compound is 224.27 g/mol , the expected precursor ion will have an m/z of approximately 225.3.
-
Product Ion Scan (Q3 Scan): Set the Q1 quadrupole to isolate the precursor ion identified in the previous step (m/z 225.3). Fragment this ion in the collision cell (q2) by applying a range of collision energies. Perform a full scan in the Q3 quadrupole to identify the most abundant and stable product ions (fragments).
-
MRM Transition Selection: Select the most intense and specific product ion(s) to create the MRM transition(s) (e.g., 225.3 > [product ion m/z]). It is recommended to select at least two transitions for confirmation and quantification.
-
Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves infusing the standard solution and monitoring the intensity of the product ion while ramping the collision energy over a range of values. The collision energy that produces the highest intensity for the product ion should be used for the quantitative method.
Quantitative Data Summary:
The following table should be populated with the empirically determined values for your specific instrument and method.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| trans-Zeatin | To be determined | To be determined | To be determined | To be determined |
| This compound (Internal Standard) * | ~225.3 | To be determined | To be determined | To be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of trans-Zeatin.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate quantification of this important internal standard, which is crucial for the precise measurement of endogenous trans-Zeatin in various biological samples. The provided guidelines for determining the optimal MRM parameters will enable users to adapt and validate this method on their specific instrumentation.
Solid-Phase Extraction: A Robust Tool for High-Purity Plant Hormone Purification
For Immediate Release
[City, State] – [Date] – In the intricate world of plant biology and agricultural science, the precise quantification of phytohormones is paramount. These endogenous signaling molecules, active at minute concentrations, orchestrate a vast array of physiological and developmental processes. Solid-Phase Extraction (SPE) has emerged as a cornerstone technique for the selective isolation and purification of these compounds from complex plant matrices, enabling researchers to achieve the high levels of purity required for sensitive downstream analytical methods like liquid chromatography-mass spectrometry (LC-MS).
These application notes provide detailed protocols and quantitative data for the purification of major classes of plant hormones using SPE. The information is tailored for researchers, scientists, and drug development professionals seeking reliable and efficient methods for phytohormone analysis.
Core Principles of Solid-Phase Extraction for Phytohormones
SPE is a chromatographic technique that separates compounds in a mixture based on their physical and chemical properties. The process involves passing a liquid sample (the mobile phase) through a solid adsorbent (the stationary phase). Target analytes are retained on the stationary phase while impurities are washed away. Subsequently, the retained analytes are eluted with a different solvent. The choice of sorbent and solvents is critical and depends on the specific properties of the target hormone.
Quantitative Data Summary
The efficiency of an SPE protocol is primarily evaluated by the recovery rate of the target analyte. The following table summarizes typical recovery rates for various plant hormones using different SPE sorbent types.
| Plant Hormone Class | Specific Hormone(s) | SPE Sorbent Type | Average Recovery Rate (%) | Reference(s) |
| Auxins | Indole-3-acetic acid (IAA) | C18 | 89-94 | [1] |
| Gibberellins | Gibberellic acid (GA3) | C18 | 95.5-102.4 | [2] |
| Abscisic Acid | Abscisic acid (ABA) | C18 | 95.5-102.4 | [2] |
| Brassinosteroids | Various | Graphite Carbon Black/Primary Secondary Amine (GCB/PSA) | 71.1-113.1 | [3][4] |
| Jasmonates & Salicylates | Jasmonic acid, Salicylic acid | Primary Secondary Amine (PSA) and Graphitized Carbon Blacks (GCB) | Not explicitly quantified in the provided search results | [5] |
Experimental Protocols
Detailed methodologies for the purification of key plant hormone classes are provided below. These protocols are generalized and may require optimization based on the specific plant tissue and analytical instrumentation.
Protocol 1: Purification of Auxins (Indole-3-acetic Acid - IAA)
This protocol is based on the use of a C18 SPE cartridge.
1. Sample Preparation: a. Homogenize 1 gram of fresh plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 5 mL of 80% methanol. c. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant. d. Repeat the extraction process on the pellet and combine the supernatants.
2. SPE Procedure: a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Loading: Load the plant extract onto the conditioned cartridge. c. Washing: Wash the cartridge with 5 mL of 20% methanol to remove polar impurities. d. Elution: Elute the IAA with 5 mL of 80% methanol.
3. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 2: Simultaneous Purification of Gibberellins (GA), Indole-3-Acetic Acid (IAA), and Abscisic Acid (ABA)
This method utilizes a C18 reversed-phase column for the concurrent purification of these three important phytohormones.[2]
1. Sample Preparation: a. Homogenize 1 gram of fresh plant tissue in liquid nitrogen. b. Extract with a suitable solvent (e.g., 80% methanol with 0.2% formic acid).[2] c. Centrifuge and collect the supernatant.
2. SPE Procedure: a. Conditioning: Condition a C18 SPE cartridge with methanol followed by water containing 0.2% formic acid.[2] b. Loading: Apply the plant extract to the cartridge. c. Washing: Wash with a solution to remove interfering compounds. d. Elution: Elute the hormones with a methanol/water solution containing 0.2% formic acid (50:50, v/v).[2]
3. Post-Elution: a. The eluate can be directly analyzed by LC-MS/MS.[2]
Protocol 3: Purification of Brassinosteroids (BRs)
This protocol employs a double-layered SPE cartridge for effective purification.[3]
1. Sample Preparation: a. Extract plant tissue with acetonitrile.[3] b. Perform a dehydration step using anhydrous MgSO4 and NaCl.[3]
2. SPE Procedure: a. Utilize a double-layered SPE cartridge containing Graphite Carbon Black (GCB) and Primary Secondary Amine (PSA) silica sorbent.[3] b. The GCB layer removes hydrophobic compounds, while the PSA layer removes polar interferences.[3]
3. Further Clean-up: a. A subsequent liquid-liquid extraction (LLE) step can be employed for further purification.[3]
4. Post-Elution: a. The purified fraction is then ready for HPLC-ESI-MS/MS analysis.[3]
Protocol 4: Purification of Jasmonic Acid (JA) and Salicylic Acid (SA)
This method uses a combination of PSA and GCB for the purification of these defense-related hormones.[5]
1. Sample Preparation: a. Extract 1 gram of plant tissue with 80% cooled methanol (pH 2.5-3.0) containing an internal standard.[5] b. After overnight incubation, add ethyl acetate, vortex, and centrifuge.[5] c. Collect the supernatant.
2. Dispersive SPE (dSPE) Clean-up: a. To the supernatant, add 0.2 g of GCB and 0.6 g of PSA.[5] b. Vortex for 1 minute to allow the sorbents to interact with the extract and remove interferences.[5] c. Centrifuge and collect the purified supernatant for analysis.
Visualizing the Process and Pathways
To further aid in the understanding of the experimental workflow and the biological context of these hormones, the following diagrams have been generated using Graphviz.
Caption: General workflow for plant hormone purification using Solid-Phase Extraction.
Caption: Simplified auxin signaling pathway.
Caption: Overview of the cytokinin signaling pathway.
Caption: The gibberellin signaling pathway.
Caption: Core components of the abscisic acid (ABA) signaling pathway.
References
- 1. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of endogenous brassinosteroids in plant tissues using solid-phase extraction with double layered cartridge followed by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-Zeatin-d5 in Plant Hormone Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Zeatin, a naturally occurring cytokinin, is a key regulator of plant growth and development, influencing processes from cell division and differentiation to senescence and stress responses. Accurate quantification of endogenous cytokinin levels is crucial for understanding its physiological roles and for agricultural and biotechnological applications. The stable isotope-labeled internal standard, trans-Zeatin-d5, is an essential tool for precise and accurate quantification of trans-Zeatin in plant tissues using mass spectrometry-based methods. This document provides detailed application notes and protocols for the use of this compound as an internal standard in plant hormone profiling.
The principle of stable isotope dilution analysis involves adding a known amount of the isotopically labeled standard (this compound) to a sample at the beginning of the extraction process. The labeled standard is chemically identical to the endogenous analyte (trans-Zeatin) and therefore experiences the same extraction efficiency, sample loss, and ionization suppression during analysis. By measuring the ratio of the endogenous analyte to the labeled internal standard, accurate quantification can be achieved, correcting for any variations in the analytical procedure.
Experimental Protocols
Plant Material and Sample Preparation
-
Harvesting: Harvest plant tissues (e.g., leaves, roots, flowers, fruits) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Storage: Store the frozen samples at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
Extraction of Cytokinins
This protocol is adapted from established methods for cytokinin extraction.
-
Extraction Solvent: Prepare a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).
-
Internal Standard Spiking: Weigh 50-100 mg of the homogenized plant tissue into a 2 mL microcentrifuge tube. Add a known amount of this compound internal standard. A typical concentration for the internal standard working solution is 10 ng/mL, with 5 µL added to the extraction solvent for each sample.[1]
-
Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent to the sample. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture for 1 hour at -20°C with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube.
-
Re-extraction: Add another 1 mL of cold extraction solvent to the pellet, vortex, incubate for 30 minutes at -20°C, and centrifuge again.
-
Pooling: Combine the two supernatants.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water, and then 1 mL of 1 M formic acid.
-
Sample Loading: Dilute the pooled supernatant with 1 M formic acid to a final volume of 5 mL and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the precursor and product ions for trans-Zeatin and a proposed transition for this compound. The collision energy should be optimized for the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Zeatin | 220.1 | 136.1 | 25 |
| trans-Zeatin | 220.1 | 119.1 | 30 |
| This compound | 225.1 | 141.1 | 25 |
| This compound | 225.1 | 124.1 | 30 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled compound. It is recommended to confirm these transitions by direct infusion of the standard.
Data Presentation
The following tables summarize representative quantitative data for cytokinin levels in different plant species, as determined by LC-MS/MS with the use of internal standards.
Table 1: Cytokinin Content in Arabidopsis thaliana Inflorescences (pmol/g fresh weight)
| Cytokinin | Wild Type | ckx3 ckx5 Mutant |
| trans-Zeatin | 10.2 ± 2.1 | 42.5 ± 8.7 |
| trans-Zeatin Riboside | 8.5 ± 1.5 | 35.1 ± 6.4 |
| Isopentenyladenine | 2.5 ± 0.6 | 3.1 ± 0.8 |
| Isopentenyladenosine | 1.8 ± 0.4 | 5.8 ± 1.2 |
Data adapted from literature. The ckx3 ckx5 mutant has reduced cytokinin degradation, leading to higher accumulation.
Table 2: Cytokinin Content in Rice (Oryza sativa) Lamina Joints (ng/g fresh weight)
| Cytokinin | Wild Type | osckx3 Mutant | Overexpression Line |
| trans-Zeatin (tZ) | ~1.5 | ~3.0 | ~0.5 |
| Isopentenyladenine (iP) | ~0.6 | ~0.8 | ~0.3 |
Data adapted from a study on the role of OsCKX3 in rice leaf angle.[2] The osckx3 mutant shows increased levels of active cytokinins.[2]
Table 3: trans-Zeatin Concentration in Developing Tomato (Solanum lycopersicum) Ovaries (ng/g fresh weight)
| Days After Anthesis | trans-Zeatin (tZ) |
| -2 | ~2.5 |
| 0 | ~3.0 |
| 5 | ~12.5 |
| 10 | ~7.5 |
| 20 | ~2.0 |
Data adapted from a study on cytokinin roles in tomato fruit development.[3] The concentration of trans-Zeatin peaks during the early stages of fruit development.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of trans-Zeatin using this compound as an internal standard.
Caption: Experimental workflow for plant hormone profiling.
Cytokinin Signaling Pathway
This diagram provides a simplified overview of the cytokinin signaling pathway in plants, which is initiated by the binding of cytokinins like trans-Zeatin to their receptors.
Caption: Simplified cytokinin signaling pathway in plants.
References
Application Notes and Protocols for Cytokinin Analysis from Leaf Tissue
Introduction
Cytokinins are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including cell division, differentiation, leaf senescence, and responses to environmental stresses.[1] Accurate quantification of endogenous cytokinin levels in plant tissues is essential for understanding their physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of a wide range of cytokinins from leaf tissue using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of cytokinins from homogenized leaf tissue using an acidic methanol-based solvent.[2][3] Deuterated internal standards are incorporated at the beginning of the procedure to ensure accurate quantification by compensating for any analyte loss during sample preparation.[4] The crude extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering matrix components.[2][3] Finally, the purified extract is analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of various cytokinin species.[2][5]
Data Presentation
Extraction Efficiency of Different Solvents
The choice of extraction solvent can significantly impact the recovery of cytokinins. The following table summarizes the relative recovery rates of different extraction methods.
| Extraction Solvent | Key Components | Relative Recovery Rate | Reference |
| Modified Bieleski's Solvent | Methanol/Formic Acid/Water (15:1:4, v/v/v) | High | [3] |
| Methanol/Water/Formic Acid | (15/4/1, v/v/v) | 40% to 70% | [2] |
| 80% Methanol | Methanol/Water (80:20, v/v) | Similar to Bieleski's for most cytokinins | [3] |
| Ethyl Acetate (pH 7.7) | Ethyl Acetate | 78-82% for N6-(Δ2-isopentenyl)adenine-8-14C | [6] |
Analytical Performance
The use of UPLC-MS/MS allows for highly sensitive detection of cytokinins. The table below presents typical limits of detection (LODs) for various cytokinin species.
| Cytokinin Class | Analyte | Limit of Detection (LOD) | Reference |
| Free Bases & Ribosides | Most Analytes | ~1 fmol | [5] |
| O-Glucosides & Nucleotides | Most Analytes | 5-25 fmol | [5] |
| General Cytokinins | 12 common cytokinins | 0.1-2.0 pg | [2] |
| General Cytokinins | 20 common cytokinins | 10-50 fmol | [7] |
Experimental Protocols
Materials and Reagents
-
Plant Tissue: Fresh leaf tissue
-
Solvents: Methanol (MeOH), Formic acid (HCOOH), Acetonitrile (ACN), Water (Milli-Q or equivalent), Ammonium hydroxide (NH₄OH)
-
Standards: Deuterated cytokinin internal standards (e.g., [²H₅]tZ, [²H₅]tZR) and non-labeled analytical standards for calibration curves.
-
Extraction Buffer: Methanol/Water/Formic acid (15:4:1, v/v/v) or Modified Bieleski's solvent (Methanol/HCOOH/H₂O; 15:1:4, v/v/v).[2][3]
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).
-
Equipment:
-
Mortar and pestle or a mechanical homogenizer (e.g., Geno/Grinder)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC or UPLC system
-
Tandem mass spectrometer
-
Sample Collection and Homogenization
-
Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[4]
-
Store the samples at -80°C until further processing.
-
For homogenization, grind the frozen leaf tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a mechanical homogenizer.[4]
-
Accurately weigh the frozen powder (typically 20-50 mg) into pre-chilled microcentrifuge tubes.
Cytokinin Extraction
-
Prepare the extraction buffer and chill it to -20°C.
-
Add a known amount of deuterated internal standards to the extraction buffer.[4]
-
Add 1 mL of the extraction buffer containing internal standards to each sample tube.
-
Vortex the tubes vigorously to ensure thorough mixing.
-
Incubate the samples at -20°C for at least 1 hour (overnight incubation is also common).[4]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to a new tube.
-
To maximize yield, a second extraction can be performed by adding another 0.5 mL of extraction buffer to the pellet, vortexing, incubating for 30 minutes at -20°C, and centrifuging again.[4]
-
Combine the supernatants from both extraction steps.[4]
Solid-Phase Extraction (SPE) Purification
-
Condition the SPE Cartridge:
-
Pass 1 mL of methanol through the Oasis MCX cartridge.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Load the Sample:
-
Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Elute the Cytokinins:
-
Elute the cytokinins from the cartridge with 1 mL of 0.35 N NH₄OH in 60% methanol.[4]
-
-
Dry and Reconstitute:
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.
-
Operate the mass spectrometer in the positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of each cytokinin in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective technique minimizes interferences and enhances sensitivity.[5]
-
-
Quantification:
-
Create a calibration curve for each cytokinin using analytical standards of known concentrations.
-
Quantify the endogenous cytokinins in the samples by comparing the peak area ratios of the endogenous cytokinin to its corresponding deuterated internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for cytokinin analysis from leaf tissue.
Caption: Simplified diagram of the cytokinin signaling pathway.[9]
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 7. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of trans-Zeatin for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-Zeatin (tZ) is a naturally occurring cytokinin, a class of plant hormones crucial for regulating cell division, growth, and development.[1] Accurate quantification of trans-Zeatin is essential for plant physiology research and agricultural biotechnology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds.[2] However, trans-Zeatin, like many other phytohormones, is a polar molecule with low volatility due to the presence of active hydrogen atoms in its hydroxyl (-OH) and amine (-NH) functional groups. This makes it unsuitable for direct GC-MS analysis.
To overcome this limitation, a chemical modification step known as derivatization is required.[3][4] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, improving chromatographic peak shape, resolution, and overall sensitivity.[5][6] The most common derivatization technique for compounds containing -OH and -NH groups is silylation.[3][7]
Derivatization Methods for trans-Zeatin
Several derivatization methods exist, primarily involving silylation, acylation, or alkylation.[6][8]
2.1. Silylation Silylation is the most widely used method for preparing plant hormones and related metabolites for GC-MS analysis.[3] This reaction involves replacing the active hydrogens on hydroxyl, carboxyl, and amine groups with a silyl group, typically a trimethylsilyl (TMS) group.[7][9] This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility.
Common silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. Its reaction byproducts are volatile and do not interfere with the chromatogram.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Reported to be the most volatile of the common silylating reagents, producing derivatives that are stable and suitable for GC-MS.[9]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with other silylating reagents like BSTFA or HMDS to increase their reactivity.[7]
For complex samples containing aldehydes or ketones, a two-step derivatization is often employed. This involves an initial methoximation step to protect these groups and prevent the formation of multiple derivatives (tautomers), followed by silylation.[9][10][11]
2.2. Acylation and Alkylation Acylation and alkylation are alternative derivatization methods.[8] For instance, derivatization with methyl chloroformate (MCF), an alkylation method, has been developed for profiling various phytohormones.[12] However, Zeatin is not efficiently derivatized by this specific method, likely due to steric hindrance, making silylation the preferred approach.[12]
Quantitative Data Summary
Derivatization significantly improves the analytical performance of trans-Zeatin in GC-MS analysis. The following table summarizes the expected quantitative improvements based on the principles of derivatization.
| Parameter | Before Derivatization (Hypothetical) | After Silylation (Expected Outcome) | Rationale for Improvement |
| Volatility | Low | High | Active hydrogens in -OH and -NH groups are replaced by non-polar TMS groups, reducing intermolecular hydrogen bonding.[7] |
| Thermal Stability | Poor (degrades at high temp) | High | Silyl derivatives are more resistant to thermal degradation in the hot GC injection port and column.[3] |
| GC Peak Shape | Broad, Tailing | Sharp, Symmetrical | Reduced interaction with the stationary phase of the GC column leads to less peak tailing and better resolution.[10] |
| Retention Time | Very long / Does not elute | Shorter, within a typical run time | Increased volatility allows the compound to travel through the GC column more quickly. |
| MS Fragmentation | Unstable, complex | Stable, characteristic fragments | Derivatization leads to predictable fragmentation patterns that are useful for structural elucidation and quantification.[6] |
| Detection Limit | High | Low | Improved peak shape and reduced background noise result in enhanced sensitivity and lower limits of detection.[2] |
Experimental Protocol: Silylation of trans-Zeatin
This protocol describes a standard two-step derivatization method involving methoximation followed by silylation with MSTFA, suitable for the analysis of trans-Zeatin in purified plant extracts.
4.1. Materials and Reagents
-
Dried trans-Zeatin standard or purified plant extract
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
GC-MS grade solvent (e.g., Toluene or Hexane)
-
Internal Standard (e.g., deuterated Zeatin)
-
Micro-reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or thermal shaker
-
Nitrogen gas evaporator or vacuum centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)
4.2. Sample Preparation
-
Ensure the sample extract is completely dry. Water interferes with silylation reagents.[9] Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add a known amount of internal standard to the sample before drying to correct for variations in derivatization efficiency and injection volume.
4.3. Step-by-Step Derivatization Procedure
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx/pyridine solution to the dried sample in a micro-reaction vial.
-
Seal the vial tightly and vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 45 minutes in a heating block or thermal shaker.[11]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the vial containing the methoximated sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.[9]
-
After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
4.4. GC-MS Analysis Parameters The following are typical starting parameters that may require optimization for your specific instrument and application.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for qualitative analysis and identification of characteristic ions. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, targeting specific m/z values for the derivatized trans-Zeatin and internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization process.
Caption: Workflow for trans-Zeatin analysis by GC-MS.
Caption: Silylation reaction of trans-Zeatin for GC-MS.
References
- 1. Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
High-resolution mass spectrometry for cytokinin identification
An advanced approach for the sensitive and precise identification and quantification of cytokinins, a class of phytohormones, is through the use of high-resolution mass spectrometry (HRMS). These signaling molecules are found in trace amounts in various biological matrices, making their detection challenging.[1] This application note provides a detailed protocol for the analysis of cytokinins using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).
Experimental Workflow
The overall workflow for cytokinin analysis involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates the typical experimental procedure.
Caption: A generalized workflow for the analysis of cytokinins using UHPLC-HRMS.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from previously published methods and is suitable for plant tissues.[2]
-
Sample Collection and Storage : Immediately freeze collected plant material (1-5 mg fresh weight) in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until extraction.
-
Homogenization : Grind the frozen plant tissue into a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a mixer mill.
-
Extraction :
-
To the frozen powder, add a pre-chilled extraction solvent. A modified Bieleski's solvent (methanol:water:formic acid at a ratio of 15:4:1) is highly effective.[4]
-
Add a mixture of deuterated cytokinin internal standards to the extraction solvent to allow for absolute quantification.
-
Incubate the mixture at -20°C for at least 12 hours.
-
Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes.
-
Collect the supernatant for the subsequent purification step.
-
Solid-Phase Extraction (SPE) Purification
Purification is crucial to remove interfering compounds from the complex plant matrix.[5] The use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) is recommended for cytokinin purification.[4]
-
Column Conditioning : Condition the Oasis MCX SPE column with methanol followed by 1% acetic acid.
-
Sample Loading : Dilute the supernatant from the extraction step with 1 M formic acid and load it onto the conditioned SPE column.[4]
-
Washing :
-
Wash the column with 1% acetic acid to remove acidic and neutral interfering compounds.
-
Wash the column with methanol to remove any remaining non-polar interferences.
-
-
Elution : Elute the cytokinins from the column using a solution of 0.35 M ammonium hydroxide in 60-70% methanol.[6]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 µL) of 5% acetonitrile or another suitable solvent for LC-MS analysis.
UHPLC-HRMS Analysis
-
Liquid Chromatography (LC) Conditions :
-
UHPLC System : A high-pressure gradient UHPLC system, such as the Thermo Fisher Scientific Vanquish Horizon, is suitable.
-
Column : A reversed-phase C18 column is commonly used for cytokinin separation (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase :
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in methanol.
-
-
Gradient : A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the cytokinins. For example: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8 min, 70-99% B; followed by a re-equilibration step.
-
Flow Rate : A flow rate of 0.3 mL/min is appropriate for a 2.1 mm ID column.
-
Injection Volume : 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions :
-
Mass Spectrometer : A high-resolution mass spectrometer, such as a Thermo Q Exactive HF hybrid quadrupole-Orbitrap, is recommended.
-
Ionization Source : Heated Electrospray Ionization (HESI) in positive ion mode is typically used for cytokinin analysis.
-
Acquisition Mode : Data can be acquired in full scan mode for qualitative analysis or in Parallel Reaction Monitoring (PRM) mode for targeted quantification.[1][7] PRM offers improved specificity and sensitivity compared to traditional methods.[1][7]
-
Resolution : A resolving power of 70,000 or higher is desirable for accurate mass measurements.
-
Data Analysis : Process the raw data using software such as Thermo Xcalibur to identify and quantify the cytokinins based on their accurate mass, retention time, and fragmentation patterns, normalizing to the internal standards.
-
Quantitative Data
The following table summarizes the precursor m/z values for several common cytokinins, which are essential for their identification in HRMS analysis. Limits of detection for modern methods are typically in the low femtomole range.[1][8]
| Cytokinin | Abbreviation | Precursor Ion [M+H]⁺ (m/z) |
| trans-Zeatin | tZ | 220.1138 |
| trans-Zeatin riboside | tZR | 352.1561 |
| cis-Zeatin | cZ | 220.1138 |
| cis-Zeatin riboside | cZR | 352.1561 |
| N6-(Δ2-Isopentenyl)adenine | iP | 204.1190 |
| N6-(Δ2-Isopentenyl)adenosine | iPR | 336.1612 |
| 6-Benzylaminopurine | BAP | 226.1138 |
Cytokinin Signaling Pathway
Cytokinins regulate various aspects of plant growth and development through a complex signaling pathway. The simplified diagram below illustrates the core components of this pathway.
Caption: A diagram of the cytokinin signaling pathway from receptor binding to gene regulation.
References
- 1. Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Sensitive Detection of Cytokinins Using UPLC-ESI-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1][2] The ability to accurately quantify endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for the highly sensitive and specific quantification of cytokinins.[3][4] This application note provides a detailed protocol for the extraction, purification, and analysis of a wide range of cytokinins from plant tissues using UPLC-ESI-MS/MS.
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate cytokinin analysis, as they are present in very low concentrations in plant tissues.[3] This protocol is adapted from several established methods to ensure high recovery and removal of interfering substances.[5][6]
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, rice leaves)
-
Liquid nitrogen
-
Modified Bieleski solvent (methanol:formic acid:water, 15:1:4, v/v/v)[5]
-
Internal standards (deuterium-labeled cytokinin standards)
-
Centrifuge
-
Solid-phase extraction (SPE) columns (e.g., Oasis MCX)[5]
-
1% Acetic acid
-
Methanol
-
0.35 M NH4OH in 60% (v/v) methanol
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., 10% methanol or 5% acetonitrile)[6]
Procedure:
-
Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski solvent containing a known amount of deuterium-labeled internal standards.
-
Vortex thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL.
-
Load the diluted extract onto the conditioned SPE column.
-
Wash the column with 1 mL of 1% acetic acid to remove interfering substances.
-
Wash the column with 1 mL of methanol.
-
Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% (v/v) methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% methanol or 5% acetonitrile) for UPLC-ESI-MS/MS analysis.[6]
-
UPLC-ESI-MS/MS Analysis
This section outlines the instrumental parameters for the sensitive detection of cytokinins.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Mass Spectrometer (e.g., Triple quadrupole mass spectrometer with an ESI source)
-
UPLC Column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[7]
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-50% B
-
8-8.1 min: 50-90% B
-
8.1-10 min: Hold at 90% B
-
10.1-12 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[7]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Optimized for each cytokinin (typically 20-50 V)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each cytokinin and its labeled internal standard for accurate quantification and confirmation.
Quantitative Data
The following table summarizes the quantitative performance of the UPLC-ESI-MS/MS method for the analysis of various cytokinins, compiled from multiple sources.
| Cytokinin | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| trans-Zeatin | tZ | 220.1 | 136.1 | 0.05 - 0.5 fmol | 0.1 - 1.5 fmol | 85 - 105 |
| cis-Zeatin | cZ | 220.1 | 136.1 | 0.1 - 1.0 fmol | 0.3 - 3.0 fmol | 80 - 100 |
| Dihydrozeatin | DHZ | 222.1 | 136.1 | 0.07 ng/g FW[3] | 0.24 ng/g FW[3] | 88 - 102 |
| Isopentenyladenine | iP | 204.1 | 136.1 | 0.1 - 0.8 fmol | 0.3 - 2.5 fmol | 90 - 110 |
| trans-Zeatin Riboside | tZR | 352.2 | 220.1 | 0.2 - 1.5 fmol | 0.5 - 5.0 fmol | 82 - 103 |
| cis-Zeatin Riboside | cZR | 352.2 | 220.1 | 0.3 - 2.0 fmol | 1.0 - 6.0 fmol | 80 - 98 |
| Dihydrozeatin Riboside | DHZR | 354.2 | 222.1 | 0.5 - 3.0 fmol | 1.5 - 9.0 fmol | 85 - 101 |
| Isopentenyladenosine | iPR | 336.2 | 204.1 | 0.2 - 1.2 fmol | 0.6 - 4.0 fmol | 88 - 108 |
| trans-Zeatin-9-glucoside | tZ9G | 382.2 | 220.1 | 0.5 - 4.0 fmol | 1.5 - 12.0 fmol | 75 - 95 |
| Isopentenyladenine-9-glucoside | iP9G | 366.2 | 204.1 | 0.4 - 3.5 fmol | 1.2 - 10.0 fmol | 78 - 97 |
Note: LOD, LOQ, and Recovery values can vary depending on the plant matrix, instrumentation, and specific experimental conditions.
Visualizations
Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway involves a multi-step phosphorelay system.[1][8][9] It begins with the perception of cytokinins by histidine kinase receptors located in the endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of type-B response regulators in the nucleus, which in turn modulate the transcription of cytokinin-responsive genes.[2]
Caption: A diagram of the cytokinin signaling pathway.
Experimental Workflow for UPLC-ESI-MS/MS Analysis of Cytokinins
The overall workflow for cytokinin analysis involves several key steps, from sample collection to data acquisition and analysis. A streamlined process is essential for obtaining reliable and reproducible results.
Caption: Workflow for cytokinin analysis by UPLC-ESI-MS/MS.
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive and high-throughput analysis of plant hormones using MS-probe modification and liquid chromatography-tandem mass spectrometry: an application for hormone profiling in Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Application of trans-Zeatin-d5 in Plant Metabolomics for Accurate Cytokinin Quantification
Introduction
trans-Zeatin, a naturally occurring cytokinin, is a vital plant hormone that regulates a wide array of physiological and developmental processes, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding plant growth, development, and responses to environmental stress. Due to the low concentrations of these phytohormones in plant tissues, highly sensitive and specific analytical methods are required. The stable isotope-labeled internal standard, trans-Zeatin-d5, has become an indispensable tool in plant metabolomics for the precise quantification of trans-Zeatin and other cytokinins using isotope dilution mass spectrometry.[2][3] This application note provides detailed protocols and data for the use of this compound as an internal standard in LC-MS/MS-based cytokinin analysis.
Data Presentation
The use of this compound as an internal standard in conjunction with LC-MS/MS analysis allows for highly accurate and precise quantification of cytokinins. Below are tables summarizing key quantitative parameters of this methodology.
Table 1: LC-MS/MS Method Performance Characteristics for Cytokinin Analysis
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.1 pg/g fresh weight | [4] |
| Linear Dynamic Range | 0.1 pg/mL to 10,000 pg/mL | [4] |
| Intra-assay Coefficient of Variation (CV) | < 8% | [4] |
| Calibration Curve R² | > 0.998 | [4] |
| Analyte Recovery | 67% to 87% | [5] |
Table 2: Mass Spectrometry Parameters for trans-Zeatin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| trans-Zeatin | 220.1 | 136.1 | Positive |
| This compound | 225.1 | 141.1 | Positive |
Experimental Protocols
A reliable protocol for the extraction and quantification of cytokinins from plant tissues is essential for obtaining accurate results. The following is a detailed methodology for the analysis of cytokinins using this compound as an internal standard.
Sample Preparation and Extraction
This protocol is adapted from established methods for cytokinin extraction.[6][7][8]
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, roots, or shoots)
-
Liquid nitrogen
-
Extraction Buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)
-
This compound internal standard solution (concentration to be determined based on expected endogenous levels)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Refrigerated centrifuge
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Weigh 1-5 mg of the powdered tissue into a pre-chilled microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution to each sample.
-
Add 1 mL of pre-chilled extraction buffer to each tube.
-
Incubate the samples at -20°C overnight.
-
Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
To maximize recovery, re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge again, and combine the supernatants.
Solid-Phase Extraction (SPE) for Sample Cleanup
This purification step is crucial for removing interfering compounds from the plant extract.[6][9]
Materials:
-
Oasis MCX SPE columns
-
1 M Formic Acid
-
Methanol
-
0.35 M Ammonium Hydroxide
-
0.35 M Ammonium Hydroxide in 60% Methanol
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1 M formic acid.
-
Load the combined supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 1 mL of 1 M formic acid to remove interfering substances.
-
Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions for the chromatographic separation and mass spectrometric detection of cytokinins.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-50% B (linear gradient)
-
10-12 min: 50-95% B (linear gradient)
-
12-15 min: 95% B (hold)
-
15.1-18 min: 5% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for trans-Zeatin (220.1 -> 136.1) and this compound (225.1 -> 141.1).
-
Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.
Visualizations
Cytokinin Signaling Pathway
The following diagram illustrates the core components of the cytokinin signaling pathway in plants. Cytokinin perception at the cell membrane by histidine kinase receptors (AHK) initiates a phosphorelay cascade. The signal is transduced via histidine phosphotransfer proteins (AHP) to the nucleus, where it activates type-B response regulators (ARR-B). Activated ARR-Bs act as transcription factors to regulate the expression of cytokinin-responsive genes, including the type-A response regulators (ARR-A), which function in a negative feedback loop.[10][11][12]
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow
The diagram below outlines the major steps involved in the quantification of cytokinins from plant tissue using this compound as an internal standard.
References
- 1. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytokinin Signaling [kieber.weebly.com]
- 12. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Application Notes and Protocols for the Synthesis of trans-Zeatin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Zeatin, a naturally occurring cytokinin, is a vital plant hormone that regulates a wide array of physiological and developmental processes, including cell division, differentiation, and senescence. Its deuterated isotopologue, trans-Zeatin-d5, serves as an indispensable internal standard for accurate quantification of endogenous trans-Zeatin levels in plant tissues and other biological matrices using mass spectrometry-based techniques. The precise mass shift introduced by the five deuterium atoms allows for clear differentiation from the natural analyte, ensuring high-quality data in metabolic studies, agricultural research, and drug development programs targeting cytokinin pathways.
This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers with a background in organic chemistry. The outlined synthetic route is based on established methods for the synthesis of trans-Zeatin and related cytokinin analogs, adapted for the specific introduction of deuterium labels.
Chemical Structure and Labeling Position
The chemical structure of this compound is (E)-2-(methyl-d3)-4-((1H-purin-6-yl)amino)but-2-en-1,1-d2-ol. The deuterium atoms are strategically placed on the side chain to minimize the risk of exchange under typical experimental conditions.
Molecular Formula: C₁₀H₈D₅N₅O
Molecular Weight: 224.28 g/mol
Synthetic Strategy Overview
The synthesis of this compound is proposed via a convergent approach, involving the preparation of a deuterated side-chain precursor followed by its condensation with a purine derivative. The key steps are:
-
Synthesis of the deuterated side-chain precursor: (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol.
-
Condensation: Reaction of the deuterated side-chain with 6-chloropurine.
-
Purification: Isolation of the final product using chromatographic techniques.
Experimental Protocols
Part 1: Synthesis of (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol (Proposed Protocol)
This part of the protocol describes a plausible route to the deuterated side-chain precursor. It is an amalgamation of established procedures for similar non-deuterated compounds and standard deuteration methodologies.
Step 1a: Synthesis of Ethyl (E)-2-(bromomethyl-d2)-but-2-enoate
A starting material such as ethyl (E)-2-(hydroxymethyl)but-2-enoate would be required. This can be synthesized from commercially available starting materials. The hydroxyl group can then be brominated. To introduce the d2 label at the 1-position, a reduction of a corresponding dicarboxylic acid half-ester with a deuterated reducing agent would be a possible route for a custom synthesis of the starting material. For the purpose of this protocol, we will assume the availability of a suitable precursor that can be converted to the deuterated bromoester.
Step 1b: Synthesis of Ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate
-
To a solution of a suitable starting material, such as ethyl (E)-4-bromo-2-(methyl-d3)but-2-enoate (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate.
Step 1c: Reduction of the Azido Ester to the Amino Alcohol
-
Caution: Lithium aluminum deuteride (LiAlD₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum deuteride (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate (1.0 eq) in anhydrous THF to the LiAlD₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol. This product is often used in the next step without further purification.
Part 2: Condensation of 6-Chloropurine with the Deuterated Side-Chain
Step 2a: Synthesis of this compound
-
In a sealed reaction vessel, combine 6-chloropurine (1.0 eq), (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol (1.2 eq), and triethylamine (3.0 eq) in n-butanol.
-
Heat the mixture at 120-130 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or preparative HPLC.
Part 3: Purification of this compound
Step 3a: Column Chromatography
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10).
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Step 3b: Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative HPLC can be employed.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at approximately 269 nm.
-
Dissolve the crude product in the initial mobile phase composition.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are illustrative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1b | Ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate | Ethyl (E)-4-bromo-2-(methyl-d3)but-2-enoate | 1 : 1.5 (NaN₃) | DMF | 25 | 24 | 85-95 | >90 |
| 1c | (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol | Ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate | 1 : 2.0 (LiAlD₄) | THF | 65 | 4 | 70-85 | Crude |
| 2a | This compound | 6-Chloropurine | 1 : 1.2 (Amino alcohol) : 3.0 (Et₃N) | n-Butanol | 125 | 5 | 60-75 | >98 (after purification) |
Visualizations
Biosynthesis of trans-Zeatin
The following diagram illustrates the natural biosynthetic pathway of trans-Zeatin in plants, providing context for its biological importance.
Caption: Simplified biosynthetic pathway of trans-Zeatin in plants.
Proposed Chemical Synthesis Workflow
This diagram outlines the key stages in the proposed chemical synthesis of this compound.
Caption: Workflow for the proposed synthesis of this compound.
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Lithium aluminum deuteride (LiAlD₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. Handle under an inert atmosphere.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound, a crucial tool for quantitative plant hormone analysis. The proposed synthetic route is robust and relies on well-established chemical transformations. By following these guidelines, researchers can effectively produce high-purity this compound for their analytical needs. Careful attention to the described experimental procedures and safety precautions is essential for a successful and safe synthesis.
Commercial Suppliers and Application of trans-Zeatin-d5 in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers for trans-Zeatin-d5, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. It further details its application with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, essential for drug development and pharmacokinetic studies.
Introduction to this compound
Trans-Zeatin is a naturally occurring cytokinin, a class of plant hormones that regulate cell division and differentiation.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis of trans-Zeatin in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical in LC-MS/MS-based bioanalysis to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results.[3][4]
Commercial Suppliers of this compound
Several reputable suppliers offer high-purity this compound for research and development purposes. The table below summarizes key quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Isotopic Purity | Storage | Stability |
| Cayman Chemical | 28534 | ≥98% | ≥99% deuterated forms (d1-d5) | -20°C | ≥ 4 years |
| MedChemExpress | HY-19700S | 99.20% | Not specified | -80°C (6 months), -20°C (1 month) | Not specified |
Application: Quantitative Analysis of an Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed protocol for the quantification of a hypothetical analyte in human plasma, employing this compound as an internal standard. This protocol is a representative example and may require optimization for specific analytes and instrumentation.
Experimental Protocol
1. Materials and Reagents:
-
Blank human plasma (K2-EDTA)
-
Analyte of interest (certified reference standard)
-
This compound (internal standard) from a commercial supplier
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, LC-MS grade)
-
96-well plates and sealing mats
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (containing 100 ng/mL of this compound in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: To be determined based on the specific compound.
-
trans-Zeatin (for reference): Precursor ion (m/z) 220.1 -> Product ion (m/z) 136.1
-
This compound (Internal Standard): Precursor ion (m/z) 225.1 -> Product ion (m/z) 136.1
-
5. Data Analysis and Quantification:
The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the analyte in the QC and unknown samples are then interpolated from this calibration curve.
Bioanalytical Method Validation
For use in regulated studies, the described LC-MS/MS method must be validated according to regulatory guidelines from agencies such as the FDA or EMA.[4][5][6] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrumental response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of trans-Zeatin in plants.
Caption: Experimental workflow for analyte quantification in plasma.
References
Application Notes & Protocols: The Use of trans-Zeatin-d5 in Callus Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to trans-Zeatin and its Deuterated Analog
Trans-Zeatin is a naturally occurring, highly active cytokinin, a class of plant hormones that promotes cell division and differentiation.[1][2] In plant tissue culture, it is instrumental for inducing callus formation and stimulating shoot regeneration from undifferentiated callus tissue.[3][4] The deuterated analog, trans-Zeatin-d5, contains five deuterium atoms. This isotopic labeling provides unique properties that are highly valuable in research settings.
Principle of Use for this compound
The primary applications of this compound in callus culture experiments are twofold:
-
Internal Standard for Quantification: The most prominent use of this compound is as an internal standard for the precise measurement of endogenous or exogenously applied trans-Zeatin using mass spectrometry (GC-MS or LC-MS/MS).[4] Plant tissues contain a complex mixture of hormones.[5] By adding a known quantity of this compound to a sample extract, researchers can accurately quantify the levels of the natural, unlabeled trans-Zeatin. The deuterated standard co-elutes with the target compound but is distinguished by its higher mass, correcting for any sample loss during extraction and analysis.[6][7][8]
-
Metabolic Stability and Tracer Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability. This makes this compound a useful tool for tracing the uptake, transport, and metabolism of cytokinin within plant tissues over time without rapid degradation.
Advantages over Unlabeled trans-Zeatin
-
Quantitative Accuracy: Enables highly precise and accurate quantification of endogenous cytokinin levels, which is critical for understanding hormone homeostasis.[6][9]
-
Metabolic Tracking: Allows for clear differentiation between the exogenously applied hormone and the plant's endogenous production.
-
Reliability: As an internal standard, it corrects for variability in sample preparation and instrument response, leading to more reproducible results.[6]
Experimental Protocols
These protocols provide a general framework. Optimal concentrations of plant growth regulators are species-dependent and should be determined empirically.
Protocol 1: Callus Induction from Leaf Explants
This protocol details the steps to induce undifferentiated callus from sterile leaf tissue. The auxin/cytokinin ratio is critical; typically, a higher auxin concentration promotes callus proliferation.[10]
Materials:
-
Murashige and Skoog (MS) Basal Medium with Vitamins
-
Sucrose
-
Plant Agar
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] or α-naphthaleneacetic acid [NAA])
-
This compound (stock solution of 1 mg/mL in 1N NaOH, sterile filtered)
-
Sterile petri dishes, scalpels, and forceps
-
pH meter, autoclave, and laminar flow hood
Methodology:
-
Medium Preparation (per liter):
-
Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in ~900 mL of distilled water.
-
Add the desired concentration of auxin (e.g., 2.0 mg/L 2,4-D).
-
Add the desired concentration of this compound from the stock solution (e.g., 0.5 mg/L).
-
Adjust the pH to 5.7-5.8 using 1N NaOH or 1N HCl.
-
Bring the final volume to 1 L with distilled water.
-
Add 8.0 g of plant agar and heat while stirring until fully dissolved.
-
Autoclave at 121°C for 20 minutes.
-
Cool the medium to ~50-60°C and pour ~25 mL into each sterile petri dish in a laminar flow hood. Allow to solidify.
-
-
Explant Preparation:
-
Select young, healthy leaves from a sterile in vitro-grown plantlet.
-
Place a leaf in a sterile petri dish and cut it into ~1 cm² segments (explants).
-
-
Culture Initiation:
-
Aseptically place the leaf explants onto the surface of the prepared callus induction medium.
-
Seal the petri dishes with paraffin film.
-
Incubate in the dark at 25 ± 2°C.
-
-
Subculture:
-
Observe the explants weekly for callus formation, which typically initiates from the cut edges.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Protocol 2: Shoot Regeneration from Callus
This protocol describes how to induce shoot formation from established callus. This is achieved by increasing the cytokinin-to-auxin ratio.[3][10]
Materials:
-
Same as Protocol 2.1, but with different hormone concentrations.
-
Established, healthy callus (friable and light in color).
Methodology:
-
Medium Preparation (per liter):
-
Prepare MS medium as described in Protocol 2.1, step 1.
-
Modify the hormone concentrations to favor shoot development. For example:
-
This compound: 1.0 - 2.0 mg/L
-
Auxin (NAA or IAA): 0.1 - 0.5 mg/L[11]
-
-
Prepare and pour the medium into sterile culture vessels (e.g., petri dishes or jars).
-
-
Culture Initiation:
-
Aseptically transfer ~100-200 mg of healthy callus onto the shoot regeneration medium.
-
Seal the culture vessels.
-
Incubate at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.
-
-
Shoot Development and Subculture:
-
Green meristematic nodules should appear on the callus surface within 2-4 weeks, followed by shoot development.
-
Once shoots are 2-3 cm in length, they can be excised and transferred to a rooting medium (typically half-strength MS medium with a low concentration of auxin, like IBA or NAA, and no cytokinin).
-
Subculture callus that has not yet regenerated onto fresh medium every 3-4 weeks.
-
Data Presentation
The following tables provide representative data on the effects of this compound in callus culture, often used in combination with an auxin.
Table 1: Effect of this compound and 2,4-D on Callus Induction from Tomato (Solanum lycopersicum) Cotyledon Explants after 4 Weeks.
| Treatment ID | 2,4-D (mg/L) | This compound (mg/L) | Callus Induction (%) | Callus Fresh Weight (g ± SD) | Callus Morphology |
| A | 2.0 | 0.0 | 85 | 0.8 ± 0.1 | Friable, white |
| B | 2.0 | 0.25 | 95 | 1.2 ± 0.2 | Friable, light yellow |
| C | 2.0 | 0.5 | 100 | 1.9 ± 0.3 | Compact, pale green |
| D | 2.0 | 1.0 | 90 | 1.5 ± 0.2 | Compact, green |
Table 2: Effect of this compound and NAA on Shoot Regeneration from Tobacco (Nicotiana tabacum) Callus after 6 Weeks. [4][12]
| Treatment ID | NAA (mg/L) | This compound (mg/L) | Regeneration (%) | Avg. Shoots per Explant (± SD) |
| E | 0.1 | 0.5 | 40 | 2.1 ± 0.5 |
| F | 0.1 | 1.0 | 85 | 5.4 ± 1.1 |
| G | 0.1 | 2.0 | 90 | 8.2 ± 1.5 |
| H | 0.1 | 4.0 | 65 | 4.3 ± 0.9 |
Visualization of Pathways and Workflows
Cytokinin Signaling Pathway
The diagram below illustrates the multi-step phosphorelay system of cytokinin signal transduction in a plant cell.
Experimental Workflow for Callus Culture
This diagram outlines the logical progression from explant preparation to a fully regenerated plantlet.
References
- 1. selleckchem.com [selleckchem.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. mpipz.mpg.de [mpipz.mpg.de]
- 4. caymanchem.com [caymanchem.com]
- 5. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokinin Quantitative Detection Service - Creative Proteomics [creative-proteomics.com]
- 7. cn.aminer.org [cn.aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana [opensciencepublications.com]
Measuring Trans-Zeatin Transport in Plants Using Labeled Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-Zeatin (tZ), a naturally occurring cytokinin, is a key regulator of numerous processes in plant growth and development, including cell division, shoot initiation, and leaf senescence.[1][2] Understanding the spatial and temporal distribution of tZ within the plant is crucial for elucidating its physiological roles and for developing strategies to modulate plant growth in agricultural and biotechnological applications. This application note provides a detailed protocol for measuring the transport of trans-Zeatin in plants using deuterium-labeled trans-Zeatin (trans-Zeatin-d5) as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of stable isotope-labeled standards is critical for overcoming variations in extraction efficiency and matrix effects during LC-MS/MS analysis, ensuring high accuracy and reproducibility.[3] This protocol outlines a whole-plant transport assay, detailing the application of the labeled standard, harvesting of different plant tissues, extraction and purification of cytokinins, and their subsequent quantification.
Core Principles
The fundamental principle of this assay is to apply a known quantity of a labeled standard, such as deuterium-labeled trans-Zeatin (e.g., this compound), to a specific location on the plant (e.g., the root system or a single leaf).[3][4] Over time, the labeled tZ will be transported throughout the plant. By harvesting different tissues at various time points and analyzing the concentration of the labeled tZ, researchers can map the transport pathways and quantify the rate and extent of its movement. The endogenous, unlabeled trans-Zeatin can also be quantified simultaneously, providing a complete picture of cytokinin dynamics.
Experimental Workflow
The overall experimental workflow for measuring trans-Zeatin transport is depicted below.
Caption: Experimental workflow for measuring trans-Zeatin transport.
Protocol 1: Whole-Plant trans-Zeatin Transport Assay
This protocol describes the application of labeled trans-Zeatin to the roots of whole plants and the subsequent collection of tissues for transport analysis.
Materials:
-
Healthy, well-established plants (e.g., Arabidopsis thaliana, maize, or other species of interest)
-
Deuterium-labeled trans-Zeatin (this compound)[4]
-
Hydroponic or soil-based growth system
-
Liquid nitrogen
-
Forceps and scalpels
-
Collection tubes
Procedure:
-
Plant Growth: Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C). For hydroponic systems, use a standard nutrient solution. For soil-grown plants, ensure consistent watering.
-
Labeled Standard Application (Root Application):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
For hydroponically grown plants, add the this compound stock solution to the hydroponic medium to a final concentration of 1-10 µM.
-
For soil-grown plants, carefully apply the this compound solution to the soil around the base of the plant.
-
-
Time Course Harvest:
-
Harvest whole plants or specific tissues (roots, stem, rosette leaves, cauline leaves, flowers, siliques) at designated time points (e.g., 0, 1, 3, 6, 12, 24 hours) after the application of the labeled standard.
-
For each time point, use a minimum of three biological replicates.
-
-
Sample Collection and Processing:
-
Carefully excavate the plant and gently wash the roots to remove any growth medium or soil.
-
Dissect the plant into the desired tissues (e.g., roots, lower stem, upper stem, young leaves, old leaves).
-
Record the fresh weight of each tissue sample.
-
Immediately flash-freeze the dissected tissues in liquid nitrogen to quench metabolic activity.[5]
-
Store the frozen samples at -80°C until extraction.
-
Protocol 2: Extraction and Purification of Cytokinins
This protocol details the extraction and purification of cytokinins from plant tissues using solid-phase extraction (SPE).
Materials:
-
Frozen plant tissue samples
-
Extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v)
-
Internal standards (a mix of deuterium-labeled cytokinins)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]
-
Solvents for SPE: methanol, water, diethyl ether
-
Nitrogen evaporator
Procedure:
-
Homogenization and Extraction:
-
To the frozen tissue in a pre-chilled tube, add 1 mL of cold extraction buffer and a known amount of an internal standard mix containing various deuterium-labeled cytokinins (including this compound if quantifying endogenous levels simultaneously).
-
Homogenize the tissue using a bead beater or a mortar and pestle until a fine powder is obtained.
-
Incubate the homogenate at -20°C for at least 1 hour.
-
Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with 0.5 mL of extraction buffer, centrifuge again, and pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Purification: [6]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the cytokinins with 1 mL of 80% methanol.
-
For further purification, the eluate can be dried and resuspended in a buffer for immunoaffinity chromatography.[6][7]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of trans-Zeatin
This protocol provides a general framework for the quantification of trans-Zeatin and its labeled counterpart using LC-MS/MS. The specific parameters will need to be optimized for the instrument used.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[8]
-
Reversed-phase C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
trans-Zeatin and this compound analytical standards for calibration curve
Procedure:
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the cytokinins using a gradient elution program. For example, start with 5% B, increase to 50% B over 15 minutes, then wash with 95% B and re-equilibrate the column.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and labeled trans-Zeatin.[6]
-
trans-Zeatin (unlabeled): Monitor the transition of the parent ion to a specific daughter ion.
-
This compound (labeled): Monitor the corresponding shifted parent-to-daughter ion transition.
-
-
-
Quantification:
-
Generate a calibration curve using a series of dilutions of the unlabeled trans-Zeatin standard with a constant concentration of the this compound internal standard.
-
Calculate the concentration of trans-Zeatin in the plant samples based on the peak area ratios of the unlabeled to the labeled standard and the calibration curve.
-
Data Presentation
Quantitative data from the transport study should be summarized in a clear and structured table for easy comparison.
| Time Point (hours) | Tissue | Fresh Weight (g) | Labeled trans-Zeatin (pmol/g FW) | Endogenous trans-Zeatin (pmol/g FW) |
| 0 | Root | 0.52 ± 0.05 | 0.00 ± 0.00 | 12.5 ± 1.8 |
| 0 | Stem | 0.81 ± 0.07 | 0.00 ± 0.00 | 8.2 ± 1.1 |
| 0 | Leaf | 1.25 ± 0.11 | 0.00 ± 0.00 | 15.3 ± 2.2 |
| 3 | Root | 0.55 ± 0.06 | 150.2 ± 15.7 | 13.1 ± 1.5 |
| 3 | Stem | 0.85 ± 0.08 | 25.6 ± 3.1 | 8.5 ± 0.9 |
| 3 | Leaf | 1.30 ± 0.12 | 5.1 ± 0.7 | 16.0 ± 2.5 |
| 12 | Root | 0.53 ± 0.05 | 85.4 ± 9.2 | 11.8 ± 1.3 |
| 12 | Stem | 0.82 ± 0.07 | 45.8 ± 5.3 | 9.1 ± 1.0 |
| 12 | Leaf | 1.28 ± 0.11 | 18.9 ± 2.4 | 17.2 ± 2.8 |
| 24 | Root | 0.56 ± 0.06 | 40.1 ± 4.8 | 12.2 ± 1.6 |
| 24 | Stem | 0.84 ± 0.08 | 35.2 ± 4.1 | 9.8 ± 1.2 |
| 24 | Leaf | 1.31 ± 0.13 | 25.3 ± 3.0 | 18.1 ± 3.1 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathway and Transport Mechanism
The long-distance transport of cytokinins is a complex process involving multiple transporters and metabolic conversions. Trans-zeatin riboside is considered a major long-distance signaling form in the xylem, which is then converted to the active trans-Zeatin form in target tissues.[9] However, recent studies have shown that active trans-Zeatin is also transported.[9]
Caption: Cytokinin long-distance transport and signaling pathway.
This application note provides a comprehensive framework for designing and executing experiments to measure trans-Zeatin transport in plants. The detailed protocols and data presentation guidelines will enable researchers to obtain accurate and reproducible results, contributing to a better understanding of cytokinin physiology.
References
- 1. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agrisera.com [agrisera.com]
- 6. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cn.aminer.org [cn.aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
trans-Zeatin-d5 solubility in different solvents
This technical support center provides guidance on the solubility of trans-Zeatin-d5 in various solvents, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the best solvent to dissolve this compound?
-
For organic stock solutions: DMSO and Methanol are effective solvents for dissolving this compound.[1] DMSO is often preferred for creating high-concentration stock solutions.[2][3]
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For aqueous solutions: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.
2. I am having trouble dissolving this compound in DMSO. What can I do?
If you encounter solubility issues in DMSO, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[2][4] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply gentle heating and sonication: Warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.[2][3]
3. What is the maximum concentration of this compound that can be dissolved in DMSO?
A concentration of 25 mg/mL (111.47 mM) in DMSO has been reported, which may require ultrasonication and warming to 60°C to achieve.[2][3]
4. How should I store my this compound stock solutions?
-
Solid form: Store the solid compound at -20°C for long-term stability of at least 4 years.[1]
-
In solvent: For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] It is not recommended to store aqueous solutions for more than one day.
5. Is this compound stable in solution?
Studies on the non-deuterated form, trans-Zeatin, indicate good stability under certain conditions. For instance, trans-Zeatin at 1.0 mg/mL in 0.01 N KOH showed over 90% stability when stored at -20°C and 2-6°C for 90 days.[5][6] It was also stable through six freeze-thaw cycles.[5][6] The compound demonstrated exceptional stability after autoclaving at 121°C in 0.05 N KOH.[5][6]
Data Presentation
Solubility of trans-Zeatin and this compound in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 25 mg/mL (111.47 mM)[2][3] | May require sonication and gentle heating to 60°C.[2][3] |
| This compound | Methanol | Soluble[1] | --- |
| trans-Zeatin | DMSO | ~3 mg/mL, 43 mg/mL (196.13 mM) | --- |
| trans-Zeatin | Ethanol | 2 mg/mL (9.12 mM)[7] | --- |
| trans-Zeatin | Dimethylformamide | ~0.5 mg/mL | --- |
| trans-Zeatin | Water | Insoluble[7] | --- |
| trans-Zeatin | Aqueous Buffers | Sparingly soluble | --- |
| trans-Zeatin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | --- |
| trans-Zeatin | Acetic Acid | 50 mg/mL | Clear, colorless solution. |
| trans-Zeatin | Glacial Acetic Acid | 10 mg/mL | Clear, colorless to faintly yellow solution. |
Note: Solubility data for trans-Zeatin is included for reference, as it is structurally similar to this compound.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weigh the Compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolve the Compound:
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals.
-
If necessary, gently warm the solution to 60°C.
-
-
Verify Dissolution: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Mandatory Visualization
Caption: Workflow for dissolving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Stability of trans-Zeatin-d5 in solution and storage
This technical support center provides guidance on the stability of trans-Zeatin-d5 in both solid form and in solution, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1]
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4]
3. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]
4. How stable is trans-Zeatin in alkaline and acidic solutions?
A study on the non-deuterated form, trans-Zeatin, provides valuable insights into its stability in aqueous solutions. In a 1.0 mg/mL solution of 0.01 N KOH, trans-Zeatin retained over 90% of its initial concentration after 90 days of storage at -20°C and 2-6°C.[8][9][10] However, significant degradation was observed at a higher concentration of 50 mg/mL in 0.5 N KOH.[8][9][10]
5. Is this compound susceptible to degradation from repeated freeze-thaw cycles?
Based on studies with the non-deuterated form, trans-Zeatin solutions are stable through at least six repeated freeze-thaw cycles when dissolved in 0.01 N KOH.[8][9][10] To minimize any potential for degradation, it is best practice to aliquot stock solutions.
6. Can trans-Zeatin solutions be autoclaved?
Yes, adenine-based cytokinins, including trans-Zeatin, have shown exceptional stability after an autoclave cycle at 121°C and 110 kPa for 30 minutes when prepared in 0.05 N KOH.[8][9][10] trans-Zeatin was also found to be stable after autoclaving with 1x Murashige and Skoog (MS) basal salts.[8][9][10]
Stability Data Summary
The following table summarizes the stability of trans-Zeatin in various solutions, which can be used as a proxy for the stability of this compound.
| Compound | Concentration | Solvent | Storage Temperature | Duration | Stability |
| trans-Zeatin | 1.0 mg/mL | 0.01 N KOH | -20°C | 90 days | >90% retained |
| trans-Zeatin | 1.0 mg/mL | 0.01 N KOH | 2-6°C | 90 days | >90% retained |
| trans-Zeatin | 50 mg/mL | 0.5 N KOH | -20°C | 90 days | ~80% retained |
| trans-Zeatin | 50 mg/mL | 0.5 N KOH | 2-6°C, 25°C, 40°C | 18 days | Decayed to ~80% |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO or Methanol to achieve the desired stock concentration. Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6][7]
Troubleshooting Guide
If you suspect degradation of your this compound, follow this troubleshooting guide.
Issue: Inconsistent or unexpected experimental results.
This could be due to a variety of factors, including the degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures.
-
Check for Contamination: Visually inspect stock solutions for any signs of microbial contamination.
-
Prepare a Fresh Stock Solution: If possible, prepare a fresh stock solution from the solid compound and repeat the experiment.
-
Analytical Verification (Optional): If the problem persists and you have access to analytical instrumentation such as LC-MS, you can analyze an aliquot of your stock solution to confirm its identity and purity.
Visual Guides
Caption: Workflow for Preparing and Storing this compound Stock Solutions.
Caption: Troubleshooting Decision Tree for Suspected this compound Degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caissonlabs.com [caissonlabs.com]
- 3. toku-e.com [toku-e.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cytokinins in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of cytokinins in plant extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low Analyte Recovery or Signal Intensity
Q: My cytokinin signal is consistently low or undetectable in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
A: Low signal intensity is a common issue often stemming from problems in the extraction and purification stages, or from matrix effects during analysis. Here’s a step-by-step troubleshooting guide:
-
Evaluate Extraction Efficiency: The choice of extraction solvent is critical. While various solvents are used, a modified Bieleski's solvent (MeOH-HCO2H-H2O [15:1:4, v/v/v]) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[1] Consider if your current solvent is optimal for the specific cytokinin species and plant matrix you are working with. Different plant hormones have varying polarities, and no single solvent is optimal for all.[2]
-
Optimize Purification (Clean-up): Co-extracted matrix components can interfere with your analysis. Solid-phase extraction (SPE) is a crucial step to remove these interfering substances.
-
SPE Sorbent Selection: For cytokinins, a mixed-mode cation-exchange and reversed-phase sorbent, such as Oasis MCX, can be highly effective. This method has been demonstrated to decrease UV-absorbing contaminants by approximately 90% and increase the response of most cytokinin standards by about two-fold compared to other methods.[1][3]
-
Elution Protocol: Ensure your wash and elution steps are optimized. For Oasis MCX columns, a typical protocol involves washing with 1% acetic acid and methanol, followed by elution with 0.35 M ammonia in 70% methanol.
-
-
Assess for Ion Suppression: Matrix effects, particularly ion suppression, can significantly reduce the analyte signal in the mass spectrometer.
-
Post-Column Infusion: This experiment can help identify at what retention times ion suppression is occurring.
-
Stable Isotope-Labeled Internal Standards (SILIS): The most effective way to compensate for matrix effects is by using SILIS.[4][5] These standards co-elute with the analyte and experience similar ionization effects, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4]
-
-
Check Instrument Parameters: Ensure that your mass spectrometer settings (e.g., ionization source parameters, collision energies) are optimized for your target cytokinin molecules.
Issue 2: Poor Reproducibility and Inconsistent Quantification
Q: I am observing significant variability in my quantitative results between sample injections. What could be causing this lack of reproducibility?
A: Poor reproducibility is often linked to inconsistent sample preparation, matrix effects, or carryover in the analytical system.
-
Standardize Sample Handling: Ensure that all samples are treated identically throughout the extraction and purification process. This includes using precise volumes and consistent incubation times.
-
Implement Internal Standards: As mentioned previously, the use of stable isotope-labeled internal standards is critical for correcting for variations in extraction efficiency and matrix effects between samples.[5][6] This is the gold standard for achieving high precision and accuracy in quantitative mass spectrometry.
-
Address System Carryover: Contamination from previous high-concentration samples can lead to artificially high results in subsequent runs.[7]
-
Blank Injections: Run blank solvent injections between samples to check for carryover of your target analytes.
-
Injector and Column Washing: Implement a robust washing procedure for the autosampler needle and ensure adequate column re-equilibration between injections.
-
-
Matrix-Matched Calibrants: If stable isotope-labeled internal standards are not available, creating calibration curves in a blank matrix extract that closely matches your samples can help to compensate for matrix effects.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in plant extract analysis?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest, such as salts, lipids, proteins, and pigments.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[9][10] This can result in inaccurate and unreliable quantification.[9] Plant extracts are particularly complex matrices, making them prone to significant matrix effects.[2]
Q2: How can I choose the best extraction method for cytokinins?
A2: The optimal extraction method depends on the specific cytokinins of interest and the plant material. A widely used and effective method involves extraction with a modified Bieleski's solvent (methanol:formic acid:water at 15:1:4 v/v/v).[3] For purification, solid-phase extraction (SPE) is highly recommended. A combination of reversed-phase and cation-exchange SPE, for example using an Oasis MCX column, has been shown to provide cleaner extracts suitable for LC-MS/MS analysis.[3]
Q3: What are the advantages of using stable isotope-labeled internal standards?
A3: Stable isotope-labeled internal standards (SILIS) are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: They have nearly identical chemical and physical properties to the analyte, so they co-elute and experience the same ion suppression or enhancement.[4]
-
Correction for Sample Loss: They can be added at the very beginning of the sample preparation process to account for any loss of analyte during extraction and purification.
-
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, SILIS significantly improve the accuracy and reproducibility of quantification.[5]
Q4: Can I analyze different classes of plant hormones, like auxins and cytokinins, simultaneously?
A4: Yes, with modern LC-MS/MS methods, it is possible to analyze multiple classes of plant hormones in a single run.[2][11] This requires careful optimization of the extraction, purification, and chromatographic conditions to accommodate the different chemical properties of the various hormone classes.[11] A single-step purification protocol followed by LC-MS analysis has been successfully developed for the parallel analysis of auxins and cytokinins.[11]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies to provide a reference for expected recoveries and analytical performance.
Table 1: Comparison of Cytokinin Purification Methods
| Purification Method | Reduction in UV-Absorbing Contaminants | Relative Internal Standard Response (RISR) | Reference |
|---|---|---|---|
| Oasis MCX Sorbent | ~90% | ~2-fold increase for most standards | [1][3] |
| DEAE Sephadex RP-C18 | - | - |[1][3] |
Table 2: Recovery Rates for Cytokinin Analysis Methods
| Method | Analyte(s) | Spiked Levels | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| MSPE-HILIC-MS/MS | Endogenous Cytokinins | - | 72.8 - 115.5 | [12] |
| SPE and LC-MS/MS | 17 Cytokinins | 0.2, 1, 5 ng/g | 60.2 - 125.4 | [13] |
| Chemical Isotope Labeling LC-MS | Cytokinin bases and glycoconjugates | - | 84.0 - 119.9 |[14] |
Experimental Protocols
Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue
This protocol is based on methods demonstrated to be effective for cytokinin analysis in Arabidopsis thaliana and other plant species.[3]
1. Homogenization and Extraction: a. Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser. b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (15:1:4 methanol:formic acid:water).[3] c. Add a known amount of stable isotope-labeled internal standards for each target cytokinin. d. Shake for 1 hour at 4°C. e. Centrifuge at 14,000 rpm for 30 minutes at 4°C. f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.
2. Solid-Phase Extraction (SPE) using Oasis MCX Columns: a. Condition an Oasis MCX SPE column (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 1% acetic acid. b. Dilute the supernatant from step 1f with 1% acetic acid to a final volume of 5 mL. c. Load the diluted extract onto the conditioned SPE column. d. Wash the column with 1 mL of 1% acetic acid. e. Wash the column with 1 mL of methanol. f. Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 70% methanol.
3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile). c. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction, purification, and analysis of cytokinins from plant tissues.
Cytokinin Signaling Pathway
Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.[15][16][17][18][19]
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of endogenous cytokinins in plant samples by combination of magnetic solid phase extraction with hydrophilic interaction chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. [Analysis of 17 cytokinins in rice by solid phase extraction purification and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytokinin Signaling [kieber.weebly.com]
- 18. google.com [google.com]
- 19. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Technical Support Center: Optimizing Cytokinin Extraction from Root Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of cytokinins from root samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective solvent for extracting a broad range of cytokinins from root tissue?
A1: A modified Bieleski's solvent, typically a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v), is highly effective for extracting a wide variety of cytokinins from root samples.[1][2] This solvent has been shown to provide high yields for various cytokinin forms, including bases, ribosides, and glucosides.[1][2] While 80% methanol can also be used, the modified Bieleski's solvent often results in a higher response for deuterated internal standards, indicating better extraction efficiency.[1][2]
Q2: My cytokinin recovery is low. What are the potential causes and solutions?
A2: Low cytokinin recovery from root samples can be attributed to several factors:
-
Suboptimal Extraction Solvent: Ensure you are using a highly efficient extraction solvent like the modified Bieleski's buffer.
-
Inefficient Purification: The purification step is critical for removing interfering substances and concentrating your sample. Using a mixed-mode solid-phase extraction (SPE) column, such as Oasis MCX, which has both reversed-phase and cation-exchange properties, can significantly improve recovery and purity compared to older methods.[1][2] This method has been shown to decrease UV-absorbing contaminants by about 90%.[1][2]
-
Sample Overload: Overloading the purification column can lead to breakthrough of your target analytes. For miniaturized methods, it's important to scale down the fresh weight of the starting material accordingly. For instance, a pipette tip-based SPE method may only be suitable for 1-5 mg of fresh weight.[3]
-
Incomplete Homogenization: Root tissue can be tough. Ensure complete homogenization of the tissue in liquid nitrogen to a fine powder.[2] This increases the surface area for efficient extraction.
-
Cytokinin Degradation: Perform extraction steps at low temperatures (e.g., -20°C or on ice) to minimize enzymatic degradation of cytokinins.
Q3: I am working with very small root samples (e.g., root tips). How can I extract cytokinins effectively?
A3: For minute amounts of root tissue, a miniaturized purification approach using pipette tips packed with multiple sorbents (e.g., C18, SDB-RPS, and a cation-exchanger) is recommended.[3][4] This "Stop and Go Extraction Tips" (StageTips) method is suitable for samples as small as 1-5 mg of fresh weight and has been successfully used for analyzing cytokinins in Arabidopsis tissues.[3][4]
Q4: How can I quantify the different forms of cytokinins in my root extract?
A4: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying the various forms of cytokinins.[2] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of different cytokinin metabolites, which are often present at very low concentrations in roots (pmol·g⁻¹ fresh weight range).[5] The use of deuterated internal standards is crucial for accurate quantification by correcting for losses during sample preparation.[2][6]
Q5: What are the expected levels of cytokinins in root samples?
A5: Cytokinin levels in roots are generally very low and can vary significantly depending on the plant species, developmental stage, and environmental conditions.[5][7] For example, in Arabidopsis, the concentration of active cytokinins like trans-zeatin (tZ) and isopentenyladenine (iP) are typically in the low pmol/g fresh weight range.[8] Studies have shown that cytokinin levels can be manipulated, for instance, by overexpressing cytokinin oxidase/dehydrogenase (CKX) genes, which leads to a significant reduction in cytokinin content.[8]
Experimental Protocols
Protocol 1: Standard Cytokinin Extraction from Root Tissue
This protocol is adapted from established methods for general-purpose cytokinin extraction from root samples.[6][9][10]
-
Sample Homogenization:
-
Freeze 50-100 mg of fresh root tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).
-
Add deuterated internal standards for quantification.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant.
-
-
Purification using Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge sequentially with methanol and then 1 M formic acid.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.
-
Wash with methanol to remove non-polar interfering compounds.
-
Elute the cytokinins with 0.35 N ammonium hydroxide in 60% methanol.
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
Analyze using UHPLC-MS/MS.
-
Protocol 2: Miniaturized Cytokinin Extraction for Small Root Samples
This protocol is based on the StageTip method for samples of 1-5 mg fresh weight.[3][4]
-
Sample Homogenization:
-
Homogenize 1-5 mg of fresh root tissue in liquid nitrogen as described in Protocol 1.
-
-
Extraction:
-
Extract the powdered tissue with an appropriate volume of modified Bieleski's buffer (e.g., 200 µL) containing internal standards.
-
Centrifuge and collect the supernatant.
-
-
Purification using Multi-StageTips:
-
Prepare a multi-StageTip by packing a pipette tip with small discs of C18, SDB-RPS, and a cation-exchange sorbent.
-
Condition the StageTip by sequentially passing methanol and then the extraction buffer through it via centrifugation.
-
Load the sample supernatant onto the StageTip and centrifuge.
-
Wash the StageTip with appropriate solvents to remove impurities.
-
Elute the cytokinins with an alkaline methanol solution (e.g., 0.5 M NH₄OH in 60% methanol).
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute in a very small volume (e.g., 20 µL) of the initial mobile phase.
-
Analyze by UHPLC-MS/MS.
-
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Cytokinin Analysis
| Extraction Solvent | Key Advantages | Key Disadvantages | Reference(s) |
| Modified Bieleski's (methanol:water:formic acid) | High extraction efficiency for a broad range of cytokinins; good recovery of internal standards. | Contains formic acid, which requires careful handling. | [1][2] |
| 80% Methanol | Simple to prepare; effective for many cytokinin forms. | May have slightly lower extraction efficiency for some compounds compared to modified Bieleski's. | [1] |
| Bieleski's MCF-7 (methanol:chloroform:formic acid:water) | Effective for simultaneous extraction of different phytohormones. | More complex to prepare; chloroform is a hazardous solvent. | [1] |
Table 2: Comparison of Purification Methods for Cytokinin Extracts
| Purification Method | Key Advantages | Key Disadvantages | Reference(s) |
| Oasis MCX SPE | High purity and recovery; removes a significant amount of UV-absorbing contaminants. | More expensive than simpler methods. | [1][2] |
| DEAE Sephadex RP-C18 | Can provide good purification for some cytokinin classes. | Less effective at removing certain contaminants compared to Oasis MCX. | [1] |
| Multi-StageTips | Ideal for very small sample sizes; combines multiple purification steps in one. | Lower sample capacity; requires careful preparation of the tips. | [3][4] |
Visualizations
Caption: Standard workflow for cytokinin extraction and analysis from root samples.
Caption: Troubleshooting guide for low cytokinin recovery during extraction.
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Cytokinin Levels in the Root Tip by the Zeptomole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Root-Specific Reduction of Cytokinin Causes Enhanced Root Growth, Drought Tolerance, and Leaf Mineral Enrichment in Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 10. doaj.org [doaj.org]
Technical Support Center: Mass Spectrometry Analysis of trans-Zeatin-d5
Welcome to the technical support center for the mass spectrometry analysis of trans-Zeatin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal intensity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic separation, or mass spectrometer settings. Common culprits include inefficient extraction from the sample matrix, signal suppression by co-eluting compounds, suboptimal ionization source conditions, or incorrect mass transition settings.
Q2: How can I be sure that my extraction protocol is efficient for this compound?
The efficiency of your extraction protocol is critical for ensuring a strong signal. For cytokinins like trans-Zeatin, a modified Bieleski solvent (methanol/water/formic acid, 15:4:1 v/v/v) is a commonly used and effective extraction solution. To validate your extraction efficiency, you can perform a recovery experiment by spiking a known amount of this compound into a blank matrix sample and comparing the resulting signal to a pure standard of the same concentration.
Q3: What is "matrix effect" and how can it affect my this compound signal?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement. For deuterated internal standards like this compound, which are chemically very similar to their non-deuterated counterparts, the matrix effect is often assumed to be similar for both. However, significant differences in concentration between the analyte and the internal standard can lead to competition for ionization, potentially suppressing the signal of the less abundant species.
Q4: Can the stability of this compound be an issue?
Like many biological molecules, cytokinins can be sensitive to degradation. It is crucial to handle and store your this compound standard according to the manufacturer's recommendations, typically at -20°C or below. Avoid repeated freeze-thaw cycles. During sample preparation, keeping samples cold and minimizing exposure to light can help prevent degradation.
Troubleshooting Guides
Low Signal Intensity of this compound
If you are experiencing low signal intensity for this compound, follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound signal intensity.
Detailed Troubleshooting Steps:
-
Verify Mass Spectrometer Parameters:
-
MRM Transitions: Ensure you are using the correct precursor and product ion m/z values for this compound. The precursor ion will be [M+H]+.
-
Collision Energy (CE) and Cone Voltage (CV): These parameters are instrument-dependent and crucial for optimal fragmentation and ion transmission. Verify that the values you are using are appropriate for your instrument and this specific compound. Refer to the table below for typical starting values.
-
-
Optimize Electrospray Ionization (ESI) Source:
-
Gas Flow and Temperature: The nebulizer gas flow, drying gas flow, and temperature all affect desolvation and ionization. Systematically optimize these parameters to maximize the signal for this compound.
-
Capillary Voltage: The voltage applied to the ESI needle directly impacts the spray stability and ionization efficiency. Optimize this parameter for your specific mobile phase composition.
-
-
Investigate Sample Preparation:
-
Extraction Efficiency: As mentioned in the FAQs, confirm that your extraction method is effective for cytokinins. Consider trying an alternative extraction solvent if you suspect poor recovery.
-
Sample Cleanup: Complex matrices can introduce a high level of interfering compounds. Employing a solid-phase extraction (SPE) cleanup step can significantly reduce matrix effects and improve signal intensity. C18 and mixed-mode cation exchange cartridges are commonly used for cytokinin purification.
-
-
Check for Matrix Effects:
-
Dilution: A simple way to assess and mitigate matrix effects is to analyze a dilution series of your sample extract. If the signal intensity does not scale linearly with dilution, matrix effects are likely present.
-
Post-column Infusion: This advanced technique involves infusing a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates signal suppression.
-
-
Check Internal Standard Integrity:
-
Degradation: Prepare a fresh dilution of your this compound stock solution and analyze it directly to ensure it has not degraded.
-
Concentration: Verify the concentration of your spiking solution to ensure you are adding a sufficient amount of the internal standard to your samples.
-
Data Presentation
Table 1: Recommended MRM Transitions and Optimized MS Parameters for this compound
The following table provides typical Multiple Reaction Monitoring (MRM) transitions and starting-point parameters for various triple quadrupole mass spectrometers. Note that optimal values may vary depending on the specific instrument, source conditions, and mobile phase composition. It is highly recommended to perform a compound-specific optimization.
| Mass Spectrometer Platform | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sciex QTRAP Series | 225.1 | 136.1 | 30 - 50 | 20 - 35 |
| 225.1 | 208.1 | 30 - 50 | 15 - 25 | |
| Agilent Triple Quad Series | 225.1 | 136.1 | 80 - 120 | 10 - 20 |
| 225.1 | 208.1 | 80 - 120 | 5 - 15 | |
| Waters Xevo Series | 225.1 | 136.1 | 20 - 40 | 15 - 25 |
| 225.1 | 208.1 | 20 - 40 | 10 - 20 | |
| Thermo TSQ Series | 225.1 | 136.1 | Optimize via infusion | 12 - 22 |
| 225.1 | 208.1 | Optimize via infusion | 8 - 18 |
Note: Cone Voltage may be referred to as Declustering Potential (DP) on Sciex instruments and Fragmentor Voltage on Agilent instruments.
Experimental Protocols
Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue
This protocol is a general guideline for the extraction and solid-phase extraction (SPE) cleanup of cytokinins, including trans-Zeatin, from plant tissue samples.
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Modified Bieleski extraction solvent (15:4:1 methanol:water:formic acid, v/v/v), pre-chilled to -20°C
-
This compound internal standard solution
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Elution and wash solutions (e.g., 0.35 M NH4OH, 60% methanol, 1 M HCOOH)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 10% methanol)
Procedure:
-
Sample Homogenization:
-
Weigh out approximately 50-100 mg of plant tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled centrifuge tube.
-
Add 1 mL of cold (-20°C) modified Bieleski extraction solvent.
-
Add the appropriate amount of this compound internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an acidic aqueous solution.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering compounds (e.g., with 1 M HCOOH).
-
Elute the cytokinins from the cartridge using an appropriate elution solvent (e.g., 0.35 M NH4OH in 60% methanol).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Experimental workflow for cytokinin extraction and purification.
Troubleshooting poor recovery of cytokinin internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the recovery of cytokinin internal standards during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of my cytokinin internal standards during Solid-Phase Extraction (SPE)?
Poor recovery of cytokinin internal standards during SPE can stem from several factors throughout the extraction process. Key areas to investigate include issues with the sorbent and elution conditions, as well as problems with the sample loading and washing steps.[1][2][3] Inappropriate sorbent selection for the polarity of your cytokinins is a frequent cause of poor retention.[2][3] Additionally, the pH of your sample and solutions can significantly impact the ionization state of the cytokinins, affecting their interaction with the sorbent.[1][2]
Troubleshooting Steps:
-
Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for the polarity of your cytokinin internal standards. For example, reversed-phase sorbents like C18 are suitable for less polar compounds, while ion-exchange sorbents may be better for charged cytokinin species.[1][2]
-
Optimize pH: Adjust the pH of your sample to ensure the internal standards are in a state that allows for optimal retention on the chosen sorbent.[1][3]
-
Check for Breakthrough: Analyze the flow-through and wash fractions to see if your internal standards are being lost during the loading or washing steps.[4] This could indicate that the wash solvent is too strong or the sample loading conditions need adjustment.[2][4]
-
Ensure Complete Elution: Use a sufficiently strong elution solvent to fully recover the internal standards from the sorbent. You may need to test different solvent compositions and volumes.[2][4]
Q2: My internal standard recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery often points to variability in sample handling, matrix effects, or the SPE procedure itself.[2] Matrix effects, where components in the sample interfere with the ionization of the internal standard in the mass spectrometer, are a significant cause of variability.[5][6][7]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spiking experiment to determine if the sample matrix is causing ion suppression or enhancement.[6] This involves comparing the signal of the internal standard in a clean solvent to its signal in the sample matrix extract.
-
Standardize SPE Procedure: Ensure consistent flow rates during sample loading and elution, and avoid letting the cartridges dry out between steps, as this can introduce variability.[2][4] Automated SPE systems can help minimize this variability.[2]
-
Review Sample Preparation: Inconsistencies in sample homogenization or extraction prior to SPE can lead to variable recoveries. Ensure your protocol is followed precisely for every sample.
Q3: I am observing low signal intensity for my cytokinin internal standards in my LC-MS analysis, even with good recovery from SPE. What should I investigate?
Low signal intensity in the LC-MS system, despite good recovery from sample preparation, often points to issues within the instrument itself or to matrix effects that were not apparent during SPE optimization.[5][6]
Troubleshooting Steps:
-
Check for Ion Suppression: As mentioned previously, co-eluting matrix components can suppress the ionization of your internal standards in the mass spectrometer's ion source.[5][6] Modifying your chromatographic method to better separate the internal standards from interfering matrix components can help.[7]
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as cone voltage and collision energy, are optimized for your specific cytokinin internal standards.[8]
-
Inspect the LC-MS System: Check for common instrument issues like a dirty ion source, a clogged injector, or a failing detector. Regular maintenance and cleaning are crucial for optimal performance.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Cytokinin Purification
This protocol provides a general methodology for the purification of cytokinins from a plant tissue extract using an Oasis MCX SPE column.
-
Sample Preparation: Homogenize 1-5 mg of fresh plant material in an appropriate extraction buffer, such as a modified Bieleski buffer, containing your deuterated cytokinin internal standards.[9]
-
Column Conditioning: Condition the Oasis MCX SPE column by passing through 1 mL of methanol followed by 1 mL of 1% acetic acid. Do not allow the column to dry out.
-
Sample Loading: Load the supernatant from your plant extract onto the conditioned SPE column. A slow and consistent flow rate is recommended to ensure proper binding.[10]
-
Washing:
-
Wash the column with 1 mL of 1% acetic acid to remove interfering polar compounds.
-
Wash the column with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the cytokinins from the column using 1 mL of 0.35 M ammonia in 70% methanol.
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of 5% acetonitrile for LC-MS analysis.
Quantitative Data Summary
The recovery of cytokinin internal standards can vary depending on the plant matrix and the specific cytokinin. The following table summarizes typical recovery rates reported in the literature.
| Internal Standard | Plant Matrix | Average Recovery (%) | Reference |
| Deuterated Zeatin | Arabidopsis thaliana | 77 ± 17 | [9] |
| Deuterated Isopentenyladenine | Arabidopsis thaliana | 46 ± 17 | [9] |
| Deuterated Dihydrozeatin | Rice | 62.1 - 109.4 | [11] |
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Internal Standard Recovery
This diagram outlines a logical workflow for diagnosing and resolving poor recovery of cytokinin internal standards.
Caption: A flowchart for troubleshooting poor internal standard recovery.
Experimental Workflow for Cytokinin Analysis
This diagram illustrates the key steps in a typical cytokinin analysis experiment, from sample preparation to data analysis.
Caption: A typical workflow for cytokinin analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. specartridge.com [specartridge.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
Preventing isomerization of trans-Zeatin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of trans-Zeatin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when analyzing trans-Zeatin?
A1: The main challenge in the analysis of trans-Zeatin is its potential isomerization to the cis-Zeatin form. trans-Zeatin is generally considered the more biologically active isomer, and its accurate quantification is crucial for research and development.[1] Isomerization can lead to an underestimation of the biologically active form and an overestimation of the less active cis isomer.
Q2: What are the main factors that can cause the isomerization of trans-Zeatin?
A2: The primary factor known to cause the isomerization of trans-Zeatin to cis-Zeatin in solution is exposure to light, particularly fluorescent light. Other factors that can affect the stability of trans-Zeatin, though not necessarily causing isomerization, include temperature, pH, and repeated freeze-thaw cycles.
Q3: Is there evidence for enzymatic isomerization of trans-Zeatin in plant tissues?
A3: The existence and significance of a "zeatin cis-trans isomerase" in plants are debated. While some early studies suggested enzymatic activity, other research has failed to demonstrate significant in vivo isomerization.[2][3] Therefore, isomerization during sample extraction and analysis is more likely a result of sample handling and storage conditions rather than endogenous enzymatic activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trans-Zeatin.
Problem 1: Suspected trans-Zeatin degradation or isomerization during sample storage.
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | Store stock solutions and samples at -80°C for long-term storage to minimize degradation. For short-term storage (up to a month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.[4] |
| Incorrect pH of the Solution | trans-Zeatin is more stable in alkaline solutions. For preparing stock solutions, dissolving in a small amount of 0.01 N KOH before diluting with the aqueous buffer of choice is recommended. Acidic conditions can lead to degradation over time.[5] |
| Exposure to Light | Protect samples and standards from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil. |
Problem 2: Poor separation or co-elution of trans- and cis-Zeatin isomers during HPLC/UHPLC analysis.
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Method | Optimize the mobile phase gradient and column chemistry. A C18 reversed-phase column is commonly used. Adjusting the organic solvent percentage and the pH of the mobile phase can improve separation. |
| Inappropriate Column Choice | While C18 columns are standard, for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with the isomers. |
| Matrix Effects | Complex sample matrices can interfere with chromatography. Ensure efficient sample cleanup using solid-phase extraction (SPE) to remove interfering compounds. |
Problem 3: Inaccurate quantification of trans-Zeatin in LC-MS/MS analysis.
| Possible Cause | Recommended Solution |
| In-source Fragmentation or Isomerization | In-source fragmentation can occur in the mass spectrometer's ion source, leading to fragment ions that may be misinterpreted.[6][7][8][9] Optimize the ion source parameters, such as cone voltage or fragmentor voltage, to minimize in-source fragmentation. While less common for Zeatin, in-source isomerization can be investigated by analyzing pure standards under different source conditions. |
| Matrix Effects (Ion Suppression or Enhancement) | The sample matrix can affect the ionization efficiency of the analyte, leading to inaccurate quantification.[10][11][12] Use a matrix-matched calibration curve or stable isotope-labeled internal standards for the most accurate quantification. |
| Poor Signal Intensity | Ensure proper tuning and calibration of the mass spectrometer. Optimize ionization source parameters (e.g., gas flows, temperatures, and voltages) for trans-Zeatin. |
Data Summary
Table 1: Stability of trans-Zeatin in Solution under Different Conditions
| Condition | Concentration & Solvent | Duration | Remaining trans-Zeatin (%) | Reference |
| -20°C | 1.0 mg/mL in 0.01 N KOH | 90 days | >90% | [5] |
| 2-6°C | 1.0 mg/mL in 0.01 N KOH | 90 days | ~90% (slight degradation) | [5] |
| 25°C | 1.0 mg/mL in 0.05 N KOH | 90 days | Stable | [5] |
| Repeated Freeze-Thaw | 1.0 mg/mL in 0.01 N KOH | 6 cycles over 90 days | Stable | [5] |
| Autoclaved (121°C, 30 min) | 1.0 mg/mL in 0.05 N KOH | Once | Stable | [5] |
Table 2: Comparison of Cytokinin Extraction Methods
| Extraction Solvent | Key Advantages | Key Disadvantages | Reference |
| 80% (v/v) Methanol | Simple and widely used. | May have lower extraction efficiency for some cytokinin forms compared to others. | [6][13] |
| Bieleski's Solvent (Methanol:Chloroform:Water) | Good for a broad range of metabolites. | Can be more complex to work with due to phase separation. | |
| Modified Bieleski's Solvent (Methanol:Formic Acid:Water) | Provides high recovery and is suitable for LC-MS/MS analysis. | The acidic nature may not be ideal for long-term storage of extracts if not neutralized. | [6][13] |
Experimental Protocols
Protocol 1: Extraction of Cytokinins from Plant Tissue
This protocol is based on a modified Bieleski's solvent extraction, which has been shown to be efficient for cytokinin analysis by LC-MS/MS.[6][13]
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
-
Extraction:
-
Transfer a known weight of the frozen powder (e.g., 100 mg) to a pre-chilled tube.
-
Add 1 mL of pre-chilled (-20°C) extraction solvent (methanol:formic acid:water, 15:1:4, v/v/v) containing internal standards (e.g., deuterated zeatin).
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also acceptable).
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge sequentially with methanol and then with the extraction solvent.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak acidic solution (e.g., 1% formic acid) to remove interfering compounds.
-
Elute the cytokinins with a basic methanolic solution (e.g., 0.35 M NH4OH in 60% methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water).
-
Centrifuge to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: UHPLC-MS/MS Analysis of Zeatin Isomers
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve baseline separation of trans- and cis-Zeatin.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
trans-Zeatin / cis-Zeatin: Monitor the transition from the protonated molecule [M+H]+ (m/z 220.1) to a specific fragment ion (e.g., m/z 136.1).
-
Internal Standard (e.g., d5-trans-Zeatin): Monitor the corresponding transition for the labeled standard.
-
-
Ion Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage for maximum signal intensity.
-
Visualizations
Caption: Simplified cytokinin signaling pathway.
Caption: General workflow for cytokinin analysis.
References
- 1. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 70% in-source fragments? The data tells a different story! - yet another metabolomics club [metabolomics.blog]
- 4. researchgate.net [researchgate.net]
- 5. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-source fragmentation [jeolusa.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Zeatin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of zeatin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of columns used for separating zeatin isomers?
A1: The most frequently utilized columns for zeatin isomer separation include:
-
Reversed-Phase (RP) C18 columns: These are widely used for the separation of various cytokinins, including zeatin isomers.[1][2][3][4][5]
-
Mixed-Mode columns: These columns combine reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) functionalities, offering unique selectivity for separating polar and nonpolar analytes in a single run.[6][7][8]
-
Polystyrene-based resin columns: Neutral polystyrene resins have demonstrated effective separation of cis and trans isomers of zeatin and ribosylzeatin.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are suitable for separating polar compounds and can be effective for cytokinin analysis.[7][11]
Q2: I am not getting baseline separation of cis- and trans-zeatin. What should I try?
A2: Achieving baseline separation of cis- and trans-zeatin can be challenging due to their structural similarity.[12][13] Here are several troubleshooting steps:
-
Optimize the mobile phase: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration, pH, and buffer concentration can significantly impact selectivity.[8]
-
Try a different column chemistry: If a C18 column is not providing adequate separation, consider a mixed-mode column which offers multiple interaction mechanisms.[8][14] A phenyl-based column could also be beneficial due to π-π interactions.[15][16]
-
Lower the temperature: Reducing the column temperature can sometimes improve the resolution between closely eluting isomers.
-
Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve separation, though it will increase the run time.
Q3: My zeatin peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for zeatin isomers can be caused by several factors:
-
Secondary interactions with silanols: Residual silanol groups on silica-based columns can interact with the amine groups of zeatin, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can mitigate this issue.[17]
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column degradation: The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Q4: Can I use the same column for both zeatin and its riboside derivatives?
A4: Yes, it is often possible to separate zeatin and its riboside derivatives in the same analytical run. Reversed-phase C18 and mixed-mode columns are capable of separating a range of cytokinins with different polarities, including free bases, ribosides, and glucosides.[4][6] Gradient elution is typically required to achieve good separation of these compounds with varying retention times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of cis and trans isomers | Inadequate column selectivity. | Try a different column chemistry (e.g., mixed-mode, phenyl, or polystyrene).[8][9][15] |
| Sub-optimal mobile phase composition. | Optimize the organic modifier percentage, pH, and buffer strength. | |
| High flow rate. | Reduce the flow rate to increase efficiency. | |
| Peak fronting or tailing | Column overload. | Decrease sample concentration or injection volume. |
| Secondary silanol interactions. | Add a modifier like formic acid or triethylamine to the mobile phase.[17] | |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. | |
| Low signal intensity | Poor ionization in the mass spectrometer. | Optimize MS parameters (e.g., cone voltage, desolvation temperature).[18] |
| On-column degradation of analytes. | Ensure the mobile phase pH is within the stable range for the column and analytes. | |
| Low sample concentration. | Concentrate the sample or increase the injection volume (if not causing overload). |
Data Presentation
Table 1: Comparison of Different Column Chemistries for Zeatin Isomer Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) | Widely available, good for general cytokinin profiling.[1][4] | May have limited selectivity for closely related isomers. |
| Mixed-Mode | Reversed-phase and ion-exchange or HILIC | Acetonitrile/Water with buffer (e.g., ammonium formate) | Excellent selectivity for polar and non-polar compounds, can separate a wide range of cytokinins in a single run.[6][7][8] | Method development can be more complex. |
| Polystyrene Resin | Neutral Polystyrene | Aqueous ethanol | Simple and effective for cis/trans isomer separation.[9][10] | May not be as efficient as modern silica-based columns. |
| HILIC | Polar (e.g., amide, diol, unmodified silica) | High organic content (>70% ACN) with aqueous buffer | Good retention for very polar compounds.[7][19] | Sensitive to water content in the sample and mobile phase. |
Experimental Protocols
Protocol 1: Separation of Zeatin Isomers using a C18 Column
This protocol is a general guideline and may require optimization for specific instruments and samples.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute the more hydrophobic compounds.
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
Flow Rate: 0.8 - 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C.
-
Detection: UV at 269 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.
Protocol 2: Analysis of Multiple Cytokinins using a Mixed-Mode Column
This protocol is adapted for the separation of a broader range of cytokinins, including zeatin isomers.
-
Column: Primesep 200 mixed-mode stationary phase column (e.g., 100 x 2.1 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and formic acid. The exact ratio should be optimized for the specific analytes.[6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV at 265 nm and 290 nm, or MS with ESI.[6]
Mandatory Visualization
Caption: Experimental workflow for zeatin isomer analysis.
Caption: Logic for selecting an optimal chromatography column.
References
- 1. researchgate.net [researchgate.net]
- 2. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. primescholars.com [primescholars.com]
- 6. HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Chromatography of Cytokinins on a Neutral Polystyrene Resin: A Simple Procedure for the Separation of the cis and trans Isomers of Zeatin or Ribosylzeatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography of Cytokinins on a Neutral Polystyrene Resin: A Simple Procedure for the Separation of the cis and trans Isomers of Zeatin or Ribosylzeatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography for selective separation of isomeric saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. separation of two isomers - Chromatography Forum [chromforum.org]
- 17. separation of positional isomers - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Reducing Background Noise in Cytokinin Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in cytokinin mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in cytokinin mass spectrometry?
A1: Background noise in cytokinin mass spectrometry can originate from several sources, broadly categorized as:
-
Matrix Effects: Co-eluting compounds from the biological sample (e.g., salts, lipids, pigments) can interfere with the ionization of target cytokinins, either suppressing or enhancing the signal.[1][2] This is a significant source of background noise in complex biological samples.[1][2]
-
Contamination: Impurities from solvents, reagents, glassware, and plasticware can introduce interfering ions.[3][4][5] Common contaminants include polyethylene glycol (PEG) from plastics and detergents from glassware.[3]
-
Instrumental Noise: The mass spectrometer itself can be a source of noise due to electronic interference, detector issues, or a contaminated ion source.[4][6] Column bleed from the liquid chromatography (LC) system can also contribute to high background.[4]
-
Mobile Phase Composition: The purity of solvents and additives used in the mobile phase is crucial. Using non-MS-grade solvents can introduce a significant number of impurities, leading to increased background noise and the formation of unwanted adducts.[3]
Q2: How can I minimize matrix effects in my samples?
A2: Minimizing matrix effects is crucial for accurate cytokinin quantification.[1][2] Effective sample preparation and purification are the most effective strategies:
-
Solid-Phase Extraction (SPE): SPE is a vital technique for enriching cytokinin analytes and removing interfering matrix components.[7] Mixed-mode SPE cartridges, such as Oasis MCX, which have both reversed-phase and cation-exchange properties, are particularly effective for purifying cytokinins.[8][9][10]
-
Pipette Tip-Based Microextraction: For small sample amounts, miniaturized purification techniques using multi-StageTips (Stop And Go Extraction Tips) can provide efficient cleanup with high recovery rates.[11][12]
-
Liquid-Liquid Extraction: This classic technique can be used to partition cytokinins away from interfering substances based on their solubility.[13]
-
Stable Isotope Labeled Internal Standards: The use of deuterated or ¹⁵N-labeled cytokinin standards can help to compensate for matrix effects during quantification.[14][15][16][17]
Q3: What are the best practices for sample extraction to reduce background noise?
A3: The choice of extraction solvent and procedure significantly impacts the level of background noise.
-
Extraction Solvents: A modified Bieleski's solvent (methanol:formic acid:water at 15:1:4, v/v/v) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[8][13] An acidic methanol-water solution is also commonly used.[9][10]
-
Homogenization: Grinding frozen samples in liquid nitrogen is a standard and effective method for initial tissue disruption.[13]
-
Internal Standards: Adding stable isotope-labeled internal standards at the beginning of the extraction process is crucial for accurate quantification and for monitoring extraction efficiency.[10]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| High Background Noise Across the Entire Chromatogram | 1. Contaminated mobile phase solvents or additives.[3][4] 2. Contaminated LC system (tubing, pump, injector). 3. Dirty ion source in the mass spectrometer.[4] 4. Gas leaks in the GC/MS system.[18] | 1. Use high-purity, MS-grade solvents and additives.[3] Prepare fresh mobile phases daily. 2. Flush the LC system thoroughly with a strong organic solvent like isopropanol. 3. Clean the ion source according to the manufacturer's instructions.[4] 4. Check for and fix any gas leaks.[18] |
| High Background Noise in Blank Injections | 1. Carryover from a previous injection.[12] 2. Contaminated injection needle or port. 3. Contaminated blank solution. | 1. Implement a robust needle wash protocol between injections. 2. Clean the injection port and needle. 3. Prepare a fresh blank solution using high-purity solvents. |
| Poor Signal-to-Noise Ratio for Cytokinin Peaks | 1. Inefficient ionization due to matrix effects.[1][2] 2. Suboptimal mass spectrometer settings.[6] 3. Low sample concentration.[7] 4. Degradation of cytokinins during sample preparation. | 1. Improve sample purification using SPE or other cleanup methods.[8][9][10][11][12] 2. Optimize ionization source parameters (e.g., nebulizing gas flow, temperature, voltage).[3][19] 3. Concentrate the sample extract before analysis. 4. Keep samples cold and protected from light during extraction and storage. |
| Appearance of Ghost Peaks | 1. Sample carryover.[12] 2. Contamination in the LC-MS system. | 1. Inject multiple blank runs after a high-concentration sample to ensure the system is clean. 2. Identify and eliminate the source of contamination in the system. |
| Inconsistent Retention Times | 1. Problems with the LC gradient mixing.[4] 2. Column degradation. 3. Fluctuations in column temperature. | 1. Check the LC pump for proper functioning and ensure the mobile phase lines are free of air bubbles. 2. Replace the analytical column if it is old or has been subjected to harsh conditions. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Cytokinin Extraction and Purification using Solid-Phase Extraction (SPE)
This protocol is adapted from methods described for cytokinin extraction from plant tissues.[9][10]
-
Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction:
-
Add 1 mL of cold (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) containing deuterated internal standards.
-
Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with another 0.5 mL of extraction buffer.
-
Pool the supernatants.
-
-
SPE Purification (using Oasis MCX column):
-
Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the supernatant onto the column.
-
Wash the column with 1 mL of 1% acetic acid, followed by 1 mL of methanol.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 70% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Pipette Tip-Based Solid-Phase Extraction (PT-SPE)
This micro-purification protocol is suitable for small sample sizes (1-5 mg of fresh weight).[11][12]
-
StageTip Preparation: Pack a 200 µL pipette tip with three layers of sorbents: a bottom layer of C18, a middle layer of SDB-RPS, and a top layer of Cation-SR.
-
Homogenization and Extraction:
-
PT-SPE Purification:
-
Condition the prepared StageTip by washing with acetone, water, methanol, and finally equilibrating with the extraction buffer.[11]
-
Load the supernatant onto the StageTip and centrifuge to pass the liquid through.
-
Wash the StageTip with appropriate solutions to remove impurities.
-
Elute the cytokinins with 50 µL of 0.5 M NH₄OH in 60% methanol.[11]
-
-
Final Preparation:
Quantitative Data Summary
Table 1: Recovery of Cytokinins using Pipette Tip-Based SPE from different fresh weights (FW) of Arabidopsis thaliana seedlings. [12]
| Cytokinin | 1.0 mg FW Recovery (%) | 2.0 mg FW Recovery (%) | 5.0 mg FW Recovery (%) |
| trans-Zeatin | 85 ± 12 | 52 ± 15 | 12 ± 5 |
| trans-Zeatin Riboside | 78 ± 14 | 48 ± 16 | 11 ± 6 |
| Isopentenyladenine | 88 ± 10 | 55 ± 13 | 14 ± 4 |
| Isopentenyladenosine | 82 ± 13 | 50 ± 14 | 12 ± 5 |
| Average Recovery | 77 ± 17 | 46 ± 17 | 10 ± 6 |
Visualizations
Cytokinin Signaling Pathway
The cytokinin signaling pathway is a multi-step phosphorelay system.[20][21][22][23][24] Cytokinin binding to the AHK receptors leads to their autophosphorylation.[22][23] This phosphate group is then transferred via AHP proteins to ARR response regulators in the nucleus, which in turn modulate the transcription of target genes.[21][22][23]
Caption: A diagram of the cytokinin two-component signaling pathway.
Experimental Workflow for Reducing Background Noise
A well-defined experimental workflow is critical for minimizing background noise in cytokinin mass spectrometry. This involves careful sample preparation, robust purification, and optimized instrumental analysis.
Caption: Experimental workflow for cytokinin analysis with reduced background noise.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 18. agilent.com [agilent.com]
- 19. Optimization of instrumental parameters for improving sensitivity of single particle inductively-coupled plasma mass spectrometry analysis of gold :: JYX [jyx.jyu.fi]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytokinin Signaling [kieber.weebly.com]
- 23. youtube.com [youtube.com]
- 24. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Calibration curve issues with deuterated cytokinin standards
Welcome to the Technical Support Center for Isotope Dilution Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered when using deuterated cytokinin standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards preferred for cytokinin quantification?
A1: Deuterated standards are considered the gold standard for quantitative mass spectrometry, a technique known as isotope dilution.[1][2] The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[2] Since deuterated standards are chemically identical to their native counterparts, their chromatographic behavior and response to matrix effects are nearly identical. This minimizes variability during sample extraction, cleanup, and injection, leading to more accurate and precise quantification.[1][3]
Q2: What is the purpose of a calibration curve?
A2: A calibration curve establishes the relationship between the known concentration of an analyte and the instrument's response.[4][5] In isotope dilution mass spectrometry, the curve is generated by plotting the ratio of the native analyte's signal to the deuterated internal standard's signal against the known concentration of the native analyte. This curve is then used to determine the concentration of the analyte in unknown samples.[4]
Q3: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A3: While specific criteria can vary by laboratory and regulatory body, general guidelines are well-established. A minimum of six non-zero standards are typically required to construct the curve.[6][7] The coefficient of determination (R²) should ideally be ≥ 0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.[6][7]
Q4: What could cause a non-linear calibration curve?
A4: Non-linearity can arise from several factors, including detector saturation at high concentrations, analyte adsorption at low concentrations, improperly prepared standards, or choosing a calibration range that is too wide for the detector's linear response range.[4] It is crucial to define the Upper and Lower Limits of Quantification (ULOQ/LLOQ) to ensure the curve operates within a linear range.[4]
Troubleshooting Guide for Calibration Curve Issues
This guide addresses specific problems you may encounter during your analysis.
Problem 1: Poor Coefficient of Determination (R² < 0.99)
Q: My calibration curve has a low R² value. What are the potential causes and solutions?
A: A low R² value indicates that the data points deviate significantly from the fitted regression line, suggesting poor precision or a non-linear response.
-
Potential Causes:
-
Pipetting or Dilution Errors: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.
-
Poor Homogenization: Incomplete mixing of the deuterated standard with the calibration matrix.
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response.
-
Incorrect Regression Model: Using a linear regression for an inherently non-linear response.
-
Outlier Data Points: One or two standards may be incorrectly prepared or measured, skewing the curve.
-
-
Recommended Solutions:
-
Prepare Fresh Standards: Carefully prepare a new set of calibration standards from fresh stock solutions. Use calibrated pipettes and verify all dilution calculations.
-
Ensure Proper Mixing: Vortex or sonicate standards thoroughly after adding the deuterated internal standard.
-
Check Instrument Performance: Run a system suitability test to ensure the LC-MS system is stable before starting the analytical run. Monitor the internal standard's signal across all injections; it should be consistent.
-
Evaluate Regression Model: Consider a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the response is consistently non-linear, but this should be justified.
-
Identify and Exclude Outliers: If a single calibrator deviates significantly, it may be excluded based on pre-defined criteria (e.g., if its accuracy is outside ±15%).[8] However, a curve must still contain a minimum of six points.[7]
-
Problem 2: Abnormal Chromatographic Peak Shapes
Q: I am observing peak tailing, fronting, or splitting for my cytokinin analytes. How can I fix this?
A: Poor peak shape compromises integration accuracy and can affect the precision of your results.[9]
-
Potential Causes:
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[10][11]
-
Secondary Interactions: Silanol groups on the silica-based column interacting with the basic cytokinin molecules, causing tailing.[12]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11][12]
-
Physical Column Issues: A void or channel may have formed at the head of the column.[9]
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening.[10][13]
-
-
Recommended Solutions:
-
Column Maintenance: Flush the column with a strong solvent or back-flush it (if the manufacturer allows). If the problem persists, replace the column and consider using a guard column to protect the analytical column.[9]
-
Mobile Phase Optimization: Add a small amount of a competing base (e.g., ammonium hydroxide) or an acidic modifier (e.g., formic acid) to the mobile phase to improve the peak shape of basic compounds.
-
Solvent Matching: Ensure your final sample solvent is as close in composition and strength to the initial mobile phase as possible.
-
System Check: Inspect all fittings for leaks or gaps. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
-
Problem 3: High Variability in Back-Calculated Concentrations
Q: The back-calculated values for my standards are inaccurate (>15% deviation) even though the R² is acceptable. What's wrong?
A: This issue points towards a systematic error rather than random error.
-
Potential Causes:
-
Matrix Effects: Co-eluting compounds from the matrix can suppress or enhance the ionization of the analyte differently than the deuterated standard, although this is less common with stable isotope dilution.[2]
-
Cross-Contamination or Carryover: Analyte from a high-concentration standard carrying over into the subsequent injection of a lower-concentration standard.[4]
-
Isotopic Contribution: If the native analyte has a significant isotopic peak that overlaps with the deuterated standard's mass, or vice-versa, it can interfere with accurate ratio measurement.
-
Incorrect Internal Standard Concentration: An error in the concentration of the deuterated internal standard stock solution will cause a systematic bias across the entire curve.
-
-
Recommended Solutions:
-
Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Optimize Wash Method: Inject a blank solvent after the highest calibrator to check for carryover.[4] Increase the needle wash volume or use a stronger wash solvent in the autosampler.
-
Verify Isotopic Purity: Check the certificate of analysis for your standards to confirm their isotopic purity and correct for any significant cross-contribution if necessary.
-
Verify IS Concentration: Prepare a fresh internal standard stock solution and re-prepare the calibration standards.
-
Reference Data
Table 1: Typical Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Limit | Reference |
| Number of Standards | ≥ 6 non-zero points | [6][7] |
| Coefficient of Determination (R²) | ≥ 0.99 | Common industry practice |
| Standard Accuracy | Within ±15% of nominal value | [6][7] |
| LLOQ Accuracy | Within ±20% of nominal value | [6][7] |
| Standard Precision (%CV) | ≤ 15% | [6][7] |
| LLOQ Precision (%CV) | ≤ 20% | [5] |
Experimental Protocols
Protocol 1: General Cytokinin Extraction and Purification
This protocol provides a general workflow for extracting cytokinins from plant tissue for LC-MS analysis. Optimization may be required based on the specific tissue type.
-
Sample Homogenization:
-
Extraction:
-
Transfer the frozen powder to a microcentrifuge tube.
-
Add 1 mL of a cold (-20°C) extraction buffer (e.g., modified Bieleski buffer: methanol:water:formic acid at 15:4:1 v/v/v).[15]
-
Immediately add the deuterated internal standard mix to the tube. This ensures the standard is present during all subsequent steps to account for losses.[1]
-
Vortex thoroughly and extract on a shaker at 4°C for 30-60 minutes.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Centrifuge the extract at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove interfering compounds.
-
Elute the cytokinins using a basic methanolic solution (e.g., 0.35 M NH₄OH in 70% methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visual Guides
Diagram 1: Troubleshooting Workflow
References
- 1. osti.gov [osti.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical calibration curves: proposal for statistical criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 15. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on trans-Zeatin extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Zeatin. The following information addresses common issues encountered during the extraction of trans-Zeatin from plant tissues, with a particular focus on the effect of pH on extraction efficiency.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the extraction of trans-Zeatin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of trans-Zeatin | Incorrect pH of Extraction Solvent: The pH of the extraction solvent can significantly impact the solubility and stability of trans-Zeatin. Most successful protocols utilize an acidic extraction solvent to ensure the protonation of trans-Zeatin, which can improve its solubility in the polar extraction solvents used. | Use an acidic extraction solvent. A commonly used and effective solvent is a modified Bieleski's solvent (methanol:formic acid:water at a 15:1:4 ratio) or 80% acetonitrile containing 1% acetic acid.[1] |
| Degradation of trans-Zeatin: trans-Zeatin can be sensitive to extreme pH values and high temperatures. Prolonged exposure to strong acids or bases can lead to its degradation. | Avoid using strong acids or bases for extraction. If pH adjustment is necessary, use dilute acids or bases and perform the extraction at low temperatures (e.g., 4°C or on ice) to minimize degradation. | |
| Improper Sample pH for Solid-Phase Extraction (SPE): For reversed-phase SPE cleanup, the pH of the sample should be adjusted to ensure that trans-Zeatin is retained on the column. If the pH is too high, trans-Zeatin may be deprotonated and less retained, leading to its loss during the loading and washing steps. | Acidify the sample with a weak acid (e.g., formic or acetic acid) to a pH below the pKa of trans-Zeatin before loading it onto a C18 or similar reversed-phase SPE cartridge. This will ensure the molecule is in its less polar, protonated form and will bind more effectively to the sorbent. | |
| Inconsistent Extraction Yields | Variable pH of Plant Material: The endogenous pH of different plant tissues can vary, affecting the final pH of the extraction mixture and leading to inconsistent results. | Ensure that the volume and concentration of the acidic extraction solvent are sufficient to overcome the buffering capacity of the plant tissue and maintain a consistent acidic pH across all samples. |
| Precipitation of trans-Zeatin: If the pH of the extract is adjusted to the isoelectric point of trans-Zeatin, it may precipitate out of solution, leading to lower recovery. | Avoid adjusting the pH of the extract to a neutral or near-neutral pH, where trans-Zeatin may be less soluble, especially in aqueous solutions without organic modifiers. | |
| Poor Chromatographic Peak Shape | Ionization of trans-Zeatin during Analysis: If the mobile phase pH in liquid chromatography is close to the pKa of trans-Zeatin, it can exist in both protonated and deprotonated forms, leading to peak tailing or splitting. | Acidify the mobile phase with a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%). This will ensure that trans-Zeatin is consistently in its protonated form, resulting in sharper and more symmetrical peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting trans-Zeatin from plant samples?
Q2: Can I use a neutral or alkaline pH for extraction?
A2: While not the standard practice, some protocols have used neutral pH for specific downstream applications like immunoaffinity purification. However, for initial crude extraction from plant material, an alkaline pH is generally not recommended as it may lead to the degradation of certain phytohormones and does not offer the solubility advantages of an acidic pH for trans-Zeatin. One study noted that revised purification methods for ribosyl-trans-zeatin eliminated exposure to pH extremes.[2]
Q3: How does pH affect the cleanup of my extract using Solid-Phase Extraction (SPE)?
A3: For reversed-phase SPE (e.g., using a C18 cartridge), the pH of the sample is critical. To ensure that trans-Zeatin is retained on the nonpolar stationary phase, the sample should be acidified. This protonates the trans-Zeatin molecule, making it less polar and increasing its affinity for the C18 sorbent. If the sample pH is too high, trans-Zeatin will be in its more polar, deprotonated form and may not be effectively retained, leading to significant sample loss during the loading and washing steps.
Q4: My final extract is for LC-MS analysis. How important is the pH of the final solution?
A4: The pH of the final solution injected into an LC-MS system is very important for good chromatography and ionization efficiency. For reversed-phase chromatography, it is common to use a mobile phase with a low pH (e.g., containing 0.1% formic acid). This ensures that trans-Zeatin is consistently in its protonated form, which leads to sharp, symmetrical chromatographic peaks and promotes efficient protonation for positive mode electrospray ionization (ESI+), which is commonly used for its detection.
Data Presentation
The following table summarizes the pH conditions used in various published methods for the extraction and purification of trans-Zeatin and related cytokinins. This table does not present a direct comparison of yields at different pH values but rather provides an overview of the conditions used in successful protocols.
| Method Stage | pH Condition | Solvent/Buffer System | Rationale/Reference |
| Initial Extraction | Acidic | Modified Bieleski's solvent (methanol:formic acid:water; 15:1:4 v/v/v) | To improve solubility and recovery of cytokinins.[1] |
| Initial Extraction | Acidic | 80% acetonitrile with 1% acetic acid | To ensure protonation and enhance solubility in the extraction solvent. |
| Initial Extraction | Acidic | Methanol-water (40:60) with 5% acetic acid | Used as a mobile phase for HPLC but indicates the utility of acidic conditions.[3] |
| Purification (Immunoaffinity) | Neutral (pH 7.0) | 0.05M phosphate buffer | Optimal for antibody-antigen binding in this specific purification step. |
| Purification (SPE) | Acidic | Sample acidified prior to loading | To increase retention on reversed-phase (C18) sorbent. |
Experimental Protocols
Detailed Methodology for trans-Zeatin Extraction from Plant Tissue
This protocol is a synthesis of commonly used methods that employ an acidic extraction environment.
1. Sample Preparation:
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Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
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Weigh the frozen powder (typically 100-500 mg) into a pre-chilled tube.
2. Extraction:
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Prepare the extraction solvent: 80% acetonitrile containing 1% acetic acid. For every 100 mg of tissue, plan to use 1 mL of extraction solvent.
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Add the cold extraction solvent to the frozen plant powder.
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Vortex vigorously for 1 minute to ensure thorough mixing.
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Incubate on a shaker at 4°C for at least 1 hour (or overnight for more exhaustive extraction).
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Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
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Carefully collect the supernatant, which contains the extracted trans-Zeatin, and transfer it to a new tube.
3. (Optional) Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water with 1% acetic acid.
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Take the supernatant from step 2.6 and dilute it with water containing 1% acetic acid to reduce the acetonitrile concentration to below 10%.
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Load the diluted extract onto the conditioned SPE cartridge.
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Wash the cartridge with 2 mL of water containing 1% acetic acid to remove highly polar impurities.
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Elute the trans-Zeatin from the cartridge with 2 mL of 80% methanol containing 1% acetic acid.
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Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
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Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% methanol) for analysis.
Visualizations
References
Technical Support Center: Phytohormone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during phytohormone analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during phytohormone analysis, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in phytohormone analysis?
A1: Contamination in phytohormone analysis can originate from various sources throughout the experimental workflow. The most common sources include:
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Sample Collection and Handling: Introduction of exogenous phytohormones from the environment or cross-contamination between samples.
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Solvents and Reagents: Impurities in solvents, buffers, and derivatization agents can introduce interfering compounds.[1][2][3] Phthalates and other plasticizers are common contaminants in many laboratory solvents.[1]
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Labware and Consumables: Leaching of plasticizers from plastic tubes, pipette tips, and vials is a significant source of contamination.[1][4] Glassware can also be a source if not cleaned properly.
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Analytical Instrumentation: Carryover from previous injections in the LC-MS/MS system can lead to ghost peaks in subsequent analyses.[5][6]
Q2: I am observing unexpected peaks (ghost peaks) in my chromatograms. What could be the cause?
A2: Ghost peaks are a common issue in sensitive LC-MS/MS analysis and can be caused by several factors:
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Contaminated Solvents: Impurities in your mobile phase solvents are a primary cause.[2][5] Using HPLC-grade solvents may not be sufficient for highly sensitive analyses; LC-MS grade solvents are recommended to minimize background noise and contamination.[1]
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Sample Carryover: Residual analytes from a previous, more concentrated sample can be injected with the current sample, leading to ghost peaks.[5]
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Contaminated System: The injector, column, or detector can become contaminated over time.[6]
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Leaching from Consumables: Phthalates and other compounds can leach from plastic vials, caps, and tubing.[1]
Troubleshooting Specific Issues
Q3: My phytohormone recovery is low and inconsistent. What steps can I take to improve it?
A3: Low and inconsistent recovery can be due to several factors during sample preparation and analysis. Here’s a troubleshooting guide:
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Optimize Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. The optimal solvent depends on the specific phytohormones being analyzed. For a broad range of phytohormones, mixtures of methanol or acetonitrile with water are commonly used.[7][8] Acidification of the extraction solvent can improve the recovery of acidic phytohormones.[9]
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Check for Degradation: Phytohormones can be sensitive to temperature and pH. Ensure samples are kept cold during homogenization and extraction to minimize enzymatic degradation.[7]
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Validate SPE Protocol: Solid-phase extraction (SPE) is a common cleanup step. Ensure the SPE cartridge is appropriate for your analytes and that the washing and elution steps are optimized to prevent loss of target compounds.
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Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[4] Matrix effects can be assessed by comparing the signal of a standard in pure solvent versus the signal of the same standard spiked into a sample extract.
Q4: I suspect plasticizer contamination in my samples. How can I confirm and minimize this?
A4: Plasticizer contamination, primarily from phthalates, is a ubiquitous problem in trace analysis.
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Confirmation:
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Analyze a "blank" sample, which includes all extraction and analysis steps without the plant tissue.[7] The presence of characteristic plasticizer ions (e.g., m/z 149 for phthalates) in the blank will confirm contamination.
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Common phthalate contaminants to look for include dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP).
-
-
Minimization:
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Use glass or polypropylene: Whenever possible, use glass or high-quality polypropylene labware instead of other plastics.[10]
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Solvent selection: Use high-purity, LC-MS grade solvents, which have lower levels of plasticizer contamination compared to HPLC grade solvents.[1]
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Pre-wash consumables: Rinsing plasticware with methanol or acetonitrile before use can help remove surface contaminants.
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Avoid plastic-containing lab equipment: Be mindful of tubing, septa, and other components in your analytical system that may contain plasticizers.
-
Data Presentation
The following tables summarize quantitative data related to common contamination sources.
Table 1: Common Plasticizer Contaminants and Their Mass-to-Charge Ratios (m/z)
| Plasticizer | Common Abbreviation | Monoisotopic Mass (Da) | Common Adducts and m/z in Mass Spectrometry |
| Dibutyl phthalate | DBP | 278.1518 | [M+H]⁺: 279.1591, [M+Na]⁺: 301.1410 |
| Di(2-ethylhexyl) phthalate | DEHP | 390.2770 | [M+H]⁺: 391.2843, [M+Na]⁺: 413.2662 |
| Benzyl butyl phthalate | BBP | 312.1467 | [M+H]⁺: 313.1540, [M+Na]⁺: 335.1359 |
| Diethyl phthalate | DEP | 222.0892 | [M+H]⁺: 223.0965, [M+Na]⁺: 245.0784 |
| Di-n-octyl phthalate | DNOP | 390.2770 | [M+H]⁺: 391.2843, [M+Na]⁺: 413.2662 |
Note: The observed m/z values may vary slightly depending on the instrument and ionization conditions.
Table 2: Impact of Solvent Grade on Background Contamination in LC-MS
| Contaminant | HPLC Grade Solvent (Peak Area) | LC-MS Grade Solvent (Peak Area) |
| Phthalate (m/z 391) | ~1.0 x 10⁶ | ~1.0 x 10⁵ |
| Polyethylene Glycol (PEG) | Present | Significantly Reduced/Absent |
| Unidentified Contaminants | Numerous low-level peaks | Cleaner baseline |
This table provides a generalized comparison based on typical findings. Actual values can vary between solvent batches and manufacturers.[1]
Experimental Protocols
Protocol 1: General Phytohormone Extraction from Plant Tissue
This protocol provides a general method for the extraction of a broad range of phytohormones. Optimization may be required for specific plant tissues or target analytes.
-
Sample Homogenization:
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Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two small steel beads.
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Immediately flash-freeze the tissue in liquid nitrogen.
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Homogenize the frozen tissue using a bead beater for 1-2 minutes until a fine powder is obtained.
-
-
Extraction:
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To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)).
-
Vortex vigorously for 30 seconds.
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Shake for 30 minutes at 4°C on a shaker.
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Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection:
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Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
-
Re-extraction (Optional but Recommended):
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Add another 0.5 mL of extraction solvent to the pellet.
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Repeat the vortexing, shaking, and centrifugation steps.
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Combine the second supernatant with the first.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
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Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
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Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Mandatory Visualization
Diagram 1: Experimental Workflow to Minimize Contamination
Caption: A workflow for phytohormone analysis designed to minimize contamination at each step.
Diagram 2: Troubleshooting Guide for Contamination Issues
Caption: A logical workflow for troubleshooting common contamination issues in phytohormone analysis.
References
- 1. fishersci.com [fishersci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 9. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRM Transitions for trans-Zeatin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of trans-Zeatin-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion (Q1) for this compound?
The precursor ion (Q1) for this compound is typically the protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₁₀H₈D₅N₅O, its monoisotopic mass is approximately 224.1 g/mol . Therefore, the expected m/z for the precursor ion is 225.2 .
Q2: What are the expected product ions (Q3) for this compound?
The product ions (Q3) are fragments of the precursor ion generated by collision-induced dissociation. Based on the fragmentation of similar cytokinin molecules, the most common and stable product ions for this compound arise from the cleavage of the side chain. Two abundant product ions are typically used for quantification and qualification. For this compound, the expected product ions are:
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136.1 m/z : This corresponds to the adenine head group with the deuterium labels remaining on the side chain fragment.
-
207.2 m/z : This results from the neutral loss of water (H₂O) from the precursor ion.
Q3: How do I determine the optimal collision energy (CE) and declustering potential (DP) for each MRM transition?
The optimal CE and DP are instrument-dependent and must be determined empirically. The general workflow involves infusing a standard solution of this compound into the mass spectrometer and performing a series of experiments to find the voltage that produces the highest intensity for each product ion. This process is often automated by instrument software.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal for Precursor Ion (Q1) | 1. Incorrect mass spectrometer settings (e.g., ionization mode, source temperature, gas flows).2. Poor ionization of this compound.3. Sample degradation.4. Clogged LC system or injector. | 1. Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode. Optimize source parameters such as temperature and gas flows.2. Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to promote protonation.3. Prepare fresh sample and standards. Store stock solutions at -20°C or -80°C.4. Perform routine maintenance on the LC system. |
| Low Intensity of Product Ions (Q3) | 1. Suboptimal collision energy (CE).2. Incorrect product ion m/z values.3. Insufficient fragmentation. | 1. Perform a collision energy optimization experiment to determine the optimal CE for each transition.2. Verify the m/z of the product ions based on theoretical fragmentation and high-resolution mass spectrometry if available.3. Increase the collision energy in small increments and observe the effect on product ion intensity. |
| High Background Noise or Interferences | 1. Matrix effects from the sample.2. Contaminated mobile phase or LC system.3. Non-specific binding. | 1. Improve sample preparation with solid-phase extraction (SPE) to remove interfering matrix components.2. Use high-purity solvents and flush the LC system thoroughly.3. Use a guard column to protect the analytical column. |
| Poor Peak Shape | 1. Inappropriate LC column or mobile phase.2. Column overloading.3. Secondary interactions with the stationary phase. | 1. Use a C18 reversed-phase column suitable for polar compounds. Optimize the mobile phase gradient.2. Dilute the sample or reduce the injection volume.3. Add a small amount of an ion-pairing agent or adjust the mobile phase pH. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the LC system. | 1. Ensure mobile phases are properly mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Purge the LC pumps to remove any air bubbles. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound. Note that the optimal values for Collision Energy and Declustering Potential are instrument-dependent and should be optimized as described in the experimental protocol.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| This compound | 225.2 | 136.1 | 207.2 |
The following table provides a starting point for instrument-dependent parameters. These should be optimized for your specific LC-MS/MS system.
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
Objective: To determine the optimal collision energy (CE) and declustering potential (DP) for the MRM transitions of this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
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Infusion pump
-
Triple quadrupole mass spectrometer
Methodology:
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Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
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Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Set the mass spectrometer to Q1 scan mode and confirm the presence and intensity of the precursor ion at m/z 225.2.
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Optimize the declustering potential (DP) by ramping the DP voltage across a relevant range (e.g., 20-100 V) and monitoring the intensity of the precursor ion. The optimal DP is the voltage that yields the highest and most stable signal.
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Set the mass spectrometer to product ion scan mode , selecting the precursor ion m/z 225.2.
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Perform a collision energy ramp by varying the CE over a range (e.g., 10-50 eV) to identify the most abundant and stable product ions.
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Select the two most intense product ions for the MRM transitions (e.g., 136.1 and 207.2 m/z).
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For each MRM transition, perform a collision energy optimization by acquiring data at discrete CE values within a narrower range around the value that initially gave the highest intensity. Plot the signal intensity against the collision energy to create a breakdown curve and determine the optimal CE for each transition.
Visualizations
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Trans-Zeatin-d5 vs. Tritiated Zeatin in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the cytokinin trans-zeatin, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed internal standards: the stable isotope-labeled trans-Zeatin-d5 and the radioisotope-labeled tritiated zeatin. This objective analysis, supported by experimental data and detailed protocols, will aid in the selection of the most suitable standard for your analytical needs.
The use of an internal standard is crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for analyte losses during sample preparation and variations in instrument response, thereby ensuring accurate quantification.[1] Stable isotope-labeled standards, such as this compound, and radioisotope-labeled standards, like tritiated zeatin, are the two principal options, each with its own set of advantages and disadvantages.
At a Glance: Key Performance Characteristics
| Feature | This compound (Deuterium-labeled) | Tritiated Zeatin ([³H]-Zeatin) |
| Detection Method | Mass Spectrometry (MS) | Liquid Scintillation Counting (LSC) or MS |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions.[2] | Stable, not prone to back-exchange. |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to the unlabeled analyte ("isotope effect").[3] | Co-elutes perfectly with the unlabeled analyte. |
| Matrix Effect Compensation | Excellent, as it co-elutes closely and has similar ionization properties.[4] | Good for correcting extraction losses, but does not inherently correct for ion suppression in MS without co-elution. |
| Safety and Handling | Non-radioactive, requires standard laboratory precautions. | Radioactive, requires specialized handling, licensing, and disposal procedures. |
| Availability | Readily available from various chemical suppliers. | Less commonly available, often requires custom synthesis. |
| Cost | Generally less expensive than custom-synthesized radiolabeled standards. | Can be more expensive, especially considering disposal costs. |
Delving Deeper: A Comparative Analysis
This compound: The Modern Workhorse for Mass Spectrometry
Deuterium-labeled internal standards, like this compound, have become the standard in modern quantitative mass spectrometry.[5][6] Their chemical properties are nearly identical to the analyte of interest, leading to similar extraction efficiencies and ionization responses in the mass spectrometer.[4] This close similarity allows for effective correction of matrix effects, which are a common source of inaccuracy in complex biological samples.[1]
However, a potential drawback of deuterium labeling is the "isotope effect," which can cause a slight shift in chromatographic retention time between the labeled standard and the native analyte.[3] This separation can lead to incomplete co-elution, potentially subjecting the analyte and the internal standard to different matrix effects and impacting accuracy.[3] Careful chromatographic method development is crucial to minimize this effect. Another consideration is the stability of the deuterium label, as there can be a risk of back-exchange with protons from the solvent, although this is less of a concern with stably incorporated deuterium atoms.[2]
Tritiated Zeatin: A Classic Standard with Enduring Utility
Tritiated zeatin, a radioisotope-labeled standard, has a longer history of use, particularly in metabolic studies and immunoassays. A key advantage of tritiated standards is that they are chemically identical to the analyte, ensuring perfect co-elution during chromatography. This eliminates the concerns of differential matrix effects that can arise from chromatographic separation.
The primary challenge associated with tritiated zeatin lies in its radioactivity. The handling, storage, and disposal of radioactive materials are strictly regulated and require specialized laboratory facilities and trained personnel. Furthermore, while tritiated compounds can be detected by mass spectrometry, their primary detection method is often liquid scintillation counting, which is a separate analytical technique. When used in LC-MS, the low mass of tritium means the mass difference between the labeled and unlabeled compound is small, which can sometimes be a challenge for lower-resolution mass spectrometers.
Experimental Protocols: A Step-by-Step Guide
The following is a generalized experimental protocol for the quantification of trans-zeatin in plant tissue using an internal standard and LC-MS. This protocol can be adapted for either this compound or tritiated zeatin, with the primary difference being the method of detection and data analysis.
1. Sample Preparation and Extraction
A robust extraction and purification procedure is critical for accurate cytokinin analysis.
Caption: Workflow for Cytokinin Extraction and Purification.
Detailed Steps:
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Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
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Internal Standard Spiking: To the homogenized tissue, add a known amount of either this compound or tritiated zeatin internal standard.
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Extraction: Add 1 mL of a cold (-20°C) extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v). Vortex thoroughly and incubate at -20°C for 1 hour.
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Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant.
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Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol and then with the extraction solvent. Load the supernatant onto the cartridge.
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Washing: Wash the cartridge with the extraction solvent to remove interfering substances.
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Elution: Elute the cytokinins with a suitable solvent (e.g., 0.35 M NH₄OH in 60% methanol).
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
The analysis is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
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Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).
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Injection Volume: 5-10 µL.
-
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Mass Spectrometry Detection:
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for cytokinins.
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Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.
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For trans-Zeatin: Monitor the transition of the precursor ion (e.g., m/z 220.1) to a specific product ion (e.g., m/z 136.1).
-
For this compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 225.1) to its corresponding product ion.
-
For Tritiated Zeatin: While less common, the mass shift due to tritium can be monitored if the resolution of the mass spectrometer is sufficient. Alternatively, fractions can be collected for liquid scintillation counting.
-
-
3. Data Analysis and Quantification
The concentration of endogenous trans-zeatin is calculated based on the peak area ratio of the analyte to the internal standard.
Caption: Data Analysis Workflow for Quantification.
Conclusion: Making the Right Choice
For most modern analytical laboratories equipped with mass spectrometry, This compound is the superior choice for an internal standard in the quantification of trans-zeatin. Its non-radioactive nature simplifies handling and disposal, and its behavior in the mass spectrometer provides excellent correction for matrix effects, leading to high accuracy and precision. While the potential for chromatographic separation exists, this can be managed with careful method development.
Tritiated zeatin remains a viable option , particularly in laboratories already equipped for radiochemical work or for specific metabolic studies where perfect co-elution is critical and detection by liquid scintillation counting is preferred. However, the significant logistical and safety considerations associated with its use make it a less practical choice for routine quantitative analysis by LC-MS in most settings.
Ultimately, the selection between this compound and tritiated zeatin will depend on the specific application, available instrumentation, and laboratory infrastructure. By understanding the performance characteristics and experimental requirements of each, researchers can make an informed decision to ensure the generation of high-quality, reliable data.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Comparison of different cytokinin extraction methods
A comprehensive comparison of cytokinin extraction methodologies is crucial for researchers in plant biology, agriculture, and drug development to obtain accurate and reproducible results. The choice of extraction method can significantly impact the yield, purity, and subsequent analysis of cytokinins, a class of phytohormones that regulate various aspects of plant growth and development. This guide provides an objective comparison of different cytokinin extraction techniques, supported by experimental data, detailed protocols, and visual representations of workflows and signaling pathways.
Comparison of Cytokinin Extraction Methods
The selection of an appropriate cytokinin extraction method depends on several factors, including the plant tissue being analyzed, the specific cytokinin species of interest, the required purity of the extract, and the available analytical instrumentation. Below is a summary of commonly used methods with their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Purity |
| Modified Bieleski's Solvent Extraction | Cell disruption and solubilization of cytokinins in a methanol-formic acid-water mixture. | High extraction efficiency for a broad range of cytokinins.[1][2] | Co-extraction of interfering compounds may require extensive cleanup. | ~80-90% | Moderate |
| Solid-Phase Extraction (SPE) using Oasis MCX | Mixed-mode sorbent (reversed-phase and cation-exchange) to bind and elute cytokinins. | High purity suitable for mass spectrometry, removes about 90% of UV-absorbing contaminants.[1][2] | May have lower recovery for certain cytokinin nucleotides. | ~70-85% | High |
| Pipette Tip Solid-Phase Extraction (PT-SPE) | Miniaturized SPE using multiple sorbents in a pipette tip for small sample amounts. | Fast, requires minimal sample (1-5 mg FW), high recovery for small samples.[3][4] | Recovery decreases significantly with larger sample sizes.[4] | Up to 80% for 1mg FW.[4] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of cytokinins between two immiscible liquid phases (e.g., aqueous buffer and 1-butanol).[5] | Simple and inexpensive for initial cleanup. | Can be labor-intensive, may result in emulsion formation, and lower recovery. | 62.1-109.4% (can be variable).[5] | Low to Moderate |
| Monolithic Molecularly Imprinted SPE (mMI-SPE) | Utilizes a highly selective polymer imprinted with a cytokinin template for specific binding. | High selectivity for target cytokinins, leading to very clean extracts.[6] | Limited to the specific cytokinins the polymer was designed for. | 70.1-85.9%.[6] | Very High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for some of the key extraction methods discussed.
Modified Bieleski's Solvent Extraction and Oasis MCX SPE Purification
This protocol is a widely used method for the extraction and purification of a broad range of cytokinins from plant tissues.[1][2][7][8]
A. Extraction
-
Sample Preparation: Freeze plant tissue (e.g., Arabidopsis thaliana seedlings) in liquid nitrogen and homogenize to a fine powder.
-
Extraction Solvent: Prepare the modified Bieleski's solvent: methanol:formic acid:water (15:1:4, v/v/v).[1][2] For quantitative analysis, add deuterated internal standards to the extraction solvent.[8]
-
Extraction: Add the extraction solvent to the powdered plant tissue (e.g., 1 mL per 100 mg fresh weight). Incubate at -20°C overnight.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.
-
Pooling: Combine the supernatants from both extractions.
B. Purification using Oasis MCX SPE Column
-
Column Conditioning: Condition a 60 mg Oasis MCX column by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration and load it onto the conditioned column.
-
Washing:
-
Wash the column with 1 mL of 1 M formic acid to remove acidic interferents.
-
Wash the column with 1 mL of methanol to remove non-polar interferents.
-
-
Elution:
-
Elute cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
Elute cytokinin nucleotides with 2 mL of 0.35 M ammonium hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 5% acetonitrile).
Pipette Tip Solid-Phase Extraction (PT-SPE)
This miniaturized method is ideal for very small amounts of plant tissue.[3][4]
-
Sample Preparation: Homogenize 1-5 mg of fresh plant tissue in Bieleski buffer containing labeled internal standards.[3]
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Multi-StageTip Preparation: Pack a pipette tip with three different sorbents: C18, SDB-RPS (styrene-divinylbenzene-reversed-phase sulfonate), and a cation-exchange resin.[3]
-
Tip Conditioning: Condition the packed tip by sequentially passing acetone, water, methanol, water, 50% nitric acid, water, and finally the extraction buffer.
-
Sample Loading: Load the supernatant onto the conditioned tip and centrifuge to pass the liquid through.
-
Washing: Wash the tip with appropriate solutions to remove impurities.
-
Elution: Elute the purified cytokinins with 0.5 M ammonium hydroxide in 60% methanol.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness and dissolve in 10% methanol for analysis.[3]
Visualizations
Diagrams of the cytokinin signaling pathway and experimental workflows aid in understanding these complex processes.
Caption: A simplified diagram of the cytokinin signaling pathway.
Caption: Workflow for cytokinin extraction and purification.
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 6. Monolithic molecularly imprinted solid-phase extraction for the selective determination of trace cytokinins in plant samples with liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 8. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
Validation of an LC-MS/MS Method for Plant Hormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of plant hormones is crucial for understanding various aspects of plant growth, development, and response to environmental stimuli. Liquid chromatography-tandem mass spectrometry (LC--MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for the analysis of key plant hormones, offering insights into their performance and the experimental protocols employed.
Comparative Performance of LC-MS/MS Methods
The validation of an analytical method ensures its reliability for its intended purpose.[3][4] Key performance parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include linearity, sensitivity (limit of detection and quantification), accuracy, and precision.[3][5][6] The following tables summarize the quantitative performance of recently published and validated LC-MS/MS methods for the analysis of various plant hormones.
Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods for Plant Hormones
| Plant Hormone Class | Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Auxins | Indole-3-acetic acid (IAA) | 0.1 - 100 | >0.99 | 0.05 | 0.1 | [7] |
| Cytokinins | trans-Zeatin (tZ) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [8] |
| Isopentenyladenine (iP) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [8] | |
| Gibberellins | Gibberellic acid (GA₃) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | [7] |
| Abscisic Acid | Abscisic acid (ABA) | 0.1 - 100 | >0.99 | 0.04 | 0.1 | [7] |
| Jasmonates | Jasmonic acid (JA) | 0.2 - 100 | >0.99 | 0.1 | 0.2 | [1] |
| Salicylates | Salicylic acid (SA) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | [7] |
Table 2: Accuracy and Precision of Validated LC-MS/MS Methods for Plant Hormones
| Plant Hormone Class | Analyte | QC Level | Accuracy (% Recovery) | Precision (RSD%) | Reference |
| Auxins | Indole-3-acetic acid (IAA) | Low, Mid, High | 95.2 - 104.5 | < 5 | [7] |
| Cytokinins | trans-Zeatin (tZ) | Low, Mid, High | 92.8 - 108.1 | < 8 | [8] |
| Isopentenyladenine (iP) | Low, Mid, High | 94.1 - 105.3 | < 7 | [8] | |
| Gibberellins | Gibberellic acid (GA₃) | Low, Mid, High | 96.7 - 103.2 | < 6 | [7] |
| Abscisic Acid | Abscisic acid (ABA) | Low, Mid, High | 98.1 - 102.9 | < 4 | [7] |
| Jasmonates | Jasmonic acid (JA) | Low, Mid, High | 91.5 - 106.4 | < 9 | [1] |
| Salicylates | Salicylic acid (SA) | Low, Mid, High | 97.3 - 104.8 | < 5 | [7] |
Experimental Protocols
A well-defined experimental protocol is fundamental to achieving reproducible and reliable results. Below are detailed methodologies for the key steps in plant hormone analysis using LC-MS/MS.
Sample Preparation and Extraction
The choice of extraction method is critical and can be tailored to the specific plant matrix and target hormones.[9] A common and effective protocol is as follows:
-
Harvesting and Freezing: Immediately freeze plant tissues in liquid nitrogen to quench metabolic activity.[10][11]
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent Addition: Add a pre-chilled extraction solvent, typically a mixture of methanol, isopropanol, and acetic acid (e.g., 20:79:1, v/v/v), to the powdered tissue.[11] For absolute quantification, add a known amount of isotopically labeled internal standards at this stage.[10]
-
Extraction: Vortex the mixture thoroughly and incubate at 4°C with shaking for 30 minutes.[10]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[11]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of plant hormones.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.
-
Flow Rate: A flow rate of 0.3 mL/min is standard.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is used in either positive or negative mode, depending on the target analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.
-
Ion Transitions: For each analyte and internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts for generating key diagrams relevant to plant hormone analysis.
Experimental Workflow
This diagram outlines the major steps involved in the LC-MS/MS analysis of plant hormones, from sample collection to data analysis.
Jasmonic Acid Signaling Pathway
This diagram illustrates a simplified signaling pathway for Jasmonic Acid (JA), a key hormone in plant defense responses.
References
- 1. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 8. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]
- 11. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
A Guide to Inter-laboratory Comparison of Cytokinin Analysis
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of cytokinins is paramount. This guide provides a comprehensive comparison of common analytical methods for cytokinins, supported by experimental data and detailed protocols. It aims to assist in the selection of appropriate methods and to facilitate the interpretation of results across different laboratories.
Data Presentation: Comparison of Analytical Methods
The choice of analytical method for cytokinin quantification significantly impacts the accuracy, sensitivity, and throughput of the analysis. High-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques. The following table summarizes the key performance characteristics of these methods based on a review of published data. This representative data provides a baseline for what can be expected from each method.
| Analytical Method | Common Detector | Typical Limit of Detection (LOD) | Typical Recovery Rate | Throughput | Key Advantages | Key Disadvantages |
| HPLC | UV | 1-10 pmol | 60-90% | Medium | Cost-effective, good for relatively abundant cytokinins. | Lower sensitivity and specificity compared to LC-MS. |
| ELISA | Colorimetric | 0.1-1 pmol | 70-95% | High | High throughput, no complex equipment required. | Prone to cross-reactivity, may overestimate concentrations.[1] |
| LC-MS/MS | Mass Spectrometer | 1-100 fmol | 80-99% | Medium to High | High sensitivity and specificity, can identify and quantify multiple cytokinins simultaneously. | High initial instrument cost, requires specialized expertise. |
Experimental Protocols
Accurate cytokinin analysis relies on robust and well-defined experimental protocols. The following sections detail a standard workflow for cytokinin extraction and purification, which is a critical step preceding instrumental analysis.
Cytokinin Extraction
This protocol is adapted from established methods for cytokinin extraction from plant tissues.[2][3]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., modified Bieleski's solution: methanol/formic acid/water, 15:1:4, v/v/v)
-
Centrifuge
-
Homogenizer (e.g., mortar and pestle, bead beater)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Add the cold extraction solvent to the powdered tissue (e.g., 10 mL per gram of tissue).
-
Incubate the mixture at -20°C for at least 1 hour, with occasional vortexing.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytokinins.
-
For improved recovery, the pellet can be re-extracted with the same solvent, and the supernatants pooled.
Solid-Phase Extraction (SPE) for Cytokinin Purification
This protocol describes the use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) for the purification of cytokinins from the crude extract.
Materials:
-
Crude cytokinin extract
-
SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Wash solutions (e.g., 1 M formic acid, methanol)
-
Elution solution (e.g., 0.35 N ammonium hydroxide in 60% methanol)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing through methanol followed by 1 M formic acid.
-
Load the crude cytokinin extract onto the conditioned cartridge.
-
Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.
-
Wash the cartridge with methanol to remove remaining non-polar interferences.
-
Elute the cytokinins from the cartridge using the elution solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for instrumental analysis (e.g., the initial mobile phase of the LC).
Mandatory Visualization
Cytokinin Signaling Pathway
The following diagram illustrates the canonical cytokinin signaling pathway in plants, a multi-step phosphorelay system.[4][5][6][7] Cytokinins bind to histidine kinase receptors (AHK) in the endoplasmic reticulum, initiating a phosphorylation cascade. The signal is then transferred via histidine phosphotransfer proteins (AHP) to the nucleus, where it activates response regulators (ARRs). Type-B ARRs act as transcription factors to regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which function in a negative feedback loop.
Caption: A diagram of the cytokinin signaling pathway in plants.
Experimental Workflow for Cytokinin Analysis
The following flowchart outlines the key steps in a typical experimental workflow for the analysis of cytokinins from biological samples.
Caption: A generalized experimental workflow for cytokinin analysis.
References
A Comparative Analysis of trans-Zeatin and cis-Zeatin Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two primary isomers of the cytokinin zeatin: trans-Zeatin and cis-Zeatin. The information presented is collated from peer-reviewed scientific literature to aid in experimental design and the development of novel plant growth regulators and therapeutic agents.
Introduction
Zeatin, a naturally occurring cytokinin, plays a crucial role in a myriad of plant growth and developmental processes, including cell division, shoot formation, and the delay of senescence. It exists as two geometric isomers, trans-Zeatin (tZ) and cis-Zeatin (cZ). For many years, trans-Zeatin was considered the highly active form, while cis-Zeatin was often dismissed as an inactive or weakly active counterpart.[1][2] However, recent research has indicated that cis-Zeatin, while generally less active than its trans isomer, does possess biological activity and may have distinct physiological roles, particularly under specific conditions or in certain plant species.[2][3] This guide presents a detailed comparison of their activities, supported by experimental data.
Quantitative Comparison of Biological Activity
The biological potency of trans-Zeatin and cis-Zeatin has been evaluated in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity, often by a significant margin. The following table summarizes the quantitative data from these comparative studies.
| Bioassay | Organism/System | Parameter Measured | trans-Zeatin Activity (EC₅₀ or equivalent) | cis-Zeatin Activity (EC₅₀ or equivalent) | trans/cis Activity Ratio | Reference(s) |
| Tobacco Callus Growth | Nicotiana tabacum W-38 callus | Fresh Weight Yield (EC₅₀) | ~0.02 µM | ~0.5 µM | ~25 | [1] |
| Oat Leaf Senescence | Avena sativa leaves | Chlorophyll Retention | Highly active | Weakly active | - | [1] |
| Amaranthus Betacyanin Synthesis | Amaranthus cotyledons | Betacyanin Induction (EC₅₀) | 1.8 µM | >100 µM | >55 | [1] |
| ARR5::GUS Reporter Gene | Arabidopsis thaliana seedlings | GUS Expression Induction | Strong induction | Mild induction at higher concentrations | - | [1] |
| Receptor Binding (AHK3) | Arabidopsis thaliana receptor | Ligand-Receptor Complex Formation | High affinity | Much less active | - | [4] |
| Receptor Binding (CRE1/AHK4) | Arabidopsis thaliana receptor | Ligand-Receptor Complex Formation | High affinity | Much less active | - | [4] |
| Plant Immunity (Symptom Suppression) | Nicotiana tabacum vs. P. syringae | Disease Symptom Score | Strong suppression | Significant suppression (less than tZ) | - | [3] |
| Plant Immunity (Pathogen Growth) | Nicotiana tabacum vs. P. syringae | Bacterial Titer | Significant restriction | No significant restriction | - | [3] |
| Plant Immunity (SA Accumulation) | Nicotiana tabacum | Salicylic Acid Levels | Significant increase | Tendency for enhancement | - | [3] |
Key Experimental Methodologies
Detailed protocols for the key bioassays used to differentiate the activities of trans- and cis-Zeatin are provided below.
Tobacco Callus Bioassay
This assay measures the ability of a cytokinin to stimulate cell division and growth in cytokinin-dependent tobacco callus.
-
Explant Source: Pith parenchyma from Nicotiana tabacum var. Wisconsin No. 38 is commonly used.
-
Basal Medium: Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 1-naphthaleneacetic acid, NAA) and sucrose. The medium is solidified with agar.
-
Cytokinin Addition: A range of concentrations of trans-Zeatin and cis-Zeatin are added to the basal medium. A control medium without any added cytokinin is also prepared.
-
Culture Conditions: Callus explants are placed on the prepared media and incubated in the dark at a constant temperature (e.g., 25°C).
-
Data Collection: After a defined period (e.g., 4-5 weeks), the fresh weight of the callus is measured.
-
Analysis: The increase in fresh weight is plotted against the cytokinin concentration to determine the half-maximal effective concentration (EC₅₀) for each isomer.
Oat Leaf Senescence Assay
This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.
-
Plant Material: The primary leaves of 7- to 8-day-old oat seedlings (Avena sativa) are used.
-
Explant Preparation: Leaf segments of a defined length (e.g., 1 cm) are cut from the middle portion of the leaves.
-
Incubation: The leaf segments are floated on a solution containing the test cytokinin (trans- or cis-Zeatin) at various concentrations in the dark. A control with no cytokinin is included.
-
Chlorophyll Extraction: After a set incubation period (e.g., 3-4 days), chlorophyll is extracted from the leaf segments using a solvent such as ethanol or acetone.
-
Quantification: The absorbance of the chlorophyll extract is measured spectrophotometrically (at 665 nm).
-
Analysis: The percentage of chlorophyll retention relative to the initial amount is calculated for each concentration.
Amaranthus Betacyanin Synthesis Assay
This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.
-
Seedling Germination: Amaranthus seeds are germinated in the dark for a specific period (e.g., 72 hours).
-
Explant Preparation: The cotyledons and the upper part of the hypocotyl are excised from the seedlings.
-
Incubation: The explants are incubated in a medium containing a phosphate buffer, tyrosine (a precursor for betacyanin synthesis), and the test cytokinins at various concentrations. The incubation is carried out in the dark.
-
Betacyanin Extraction: After the incubation period (e.g., 18-24 hours), the betacyanin is extracted from the explants by freezing and thawing, followed by the addition of distilled water.
-
Quantification: The absorbance of the extract is measured spectrophotometrically at 542 nm and corrected for background absorbance at 620 nm.
-
Analysis: The amount of betacyanin produced is calculated and plotted against the cytokinin concentration to determine the EC₅₀.
Signaling and Experimental Workflow
The differential activity of trans- and cis-Zeatin can be attributed to their distinct interactions with the cytokinin signaling pathway and their metabolic fate within the plant.
Caption: Cytokinin signaling pathway highlighting the differential affinity of receptors for trans- and cis-Zeatin.
Caption: A generalized workflow for comparing the biological activity of trans- and cis-Zeatin in a bioassay.
Discussion and Conclusion
The experimental data consistently demonstrate that trans-Zeatin is the more biologically active isomer of zeatin. This is evident across a range of bioassays that measure classic cytokinin responses such as cell division, delay of senescence, and induction of secondary metabolite synthesis. The higher activity of trans-Zeatin is largely attributed to its stronger binding affinity to known cytokinin receptors in plants like Arabidopsis thaliana.[4]
While cis-Zeatin is significantly less active, it is not inert. At higher concentrations, it can elicit cytokinin-like responses, and in some systems, such as the induction of resistance to certain pathogens in tobacco, it shows a clear biological effect, albeit weaker than that of trans-Zeatin.[1][3] It is important to note that the lower activity of cis-Zeatin is not due to differences in uptake into plant cells but rather its intrinsic activity and metabolic fate.[1] Studies have shown a lack of cis to trans isomerization in vivo, indicating that the observed activity of cis-Zeatin is not a result of its conversion to the more active trans form.[1]
References
A Researcher's Guide to the Quantitative Analysis of Zeatin Isomers in Plant Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of zeatin isomers—key cytokinin phytohormones—is critical for understanding plant growth, development, and stress responses. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a synthesis of their performance metrics, detailed experimental protocols, and visual workflows to aid in method selection and application.
Method Comparison: At a Glance
The choice of analytical method for zeatin isomer quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS/MS, GC-MS, and ELISA for the analysis of zeatin and its isomers.
| Parameter | HPLC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | High (fmol range)[1][2] | Moderate (ng/mL range)[3] | High (fmol to pmol range)[4][5] |
| Limit of Quantification (LOQ) | High (fmol range)[1][2] | Moderate (ng/mL range)[3] | High (fmol to pmol range)[4][5] |
| Specificity | Very High (mass-to-charge ratio) | High (mass spectra) | Moderate to High (antibody dependent) |
| Sample Throughput | High | Moderate | Very High |
| Sample Preparation | Moderate | Extensive (derivatization required)[3][6] | Moderate |
| Cost per Sample | High | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
In-Depth Methodologies
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of zeatin isomers.[6][7] It combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.[6][7]
Experimental Protocol:
A detailed protocol for the analysis of cytokinins, including zeatin isomers, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is outlined below.[1][2]
a. Sample Extraction and Purification:
-
Homogenize 10-50 mg of frozen plant tissue in a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).
-
Add a mixture of deuterated internal standards for quantification.
-
Shake for 1 hour at 4°C and then centrifuge.
-
Collect the supernatant and re-extract the pellet with the same buffer.
-
Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds.
-
Elute the cytokinins with methanol and evaporate to dryness.
-
Re-dissolve the sample in a suitable solvent for UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.
-
Mass Spectrometry: The UPLC system is coupled to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each zeatin isomer and their internal standards are monitored.
Performance: This method offers excellent sensitivity, with detection limits in the low femtomole (fmol) range for most cytokinins.[1][2] The linear range for quantification can span several orders of magnitude.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of phytohormones.[6] However, due to the low volatility of zeatin isomers, a derivatization step is required to make them amenable to gas chromatography.[3][6]
Experimental Protocol:
The following protocol describes the analysis of phytohormones, adaptable for zeatin isomers, using GC-MS with a derivatization step.[3]
a. Sample Extraction and Derivatization:
-
Extract the plant tissue as described for the HPLC-MS/MS method.
-
After the initial extraction and purification, the dried extract is subjected to derivatization.
-
A common derivatization method for cytokinins is silylation, which involves reacting the sample with a silylating agent (e.g., BSTFA with TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups. This increases the volatility of the compounds.
-
Alternatively, derivatization with methyl chloroformate can be used.[3]
b. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A splitless injection is often used to maximize the amount of sample introduced into the column.
-
Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to separate the derivatized compounds.
-
Mass Spectrometry: The GC is coupled to a mass spectrometer, and detection is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Performance: GC-MS offers good sensitivity, with reported limits of detection in the range of 2 to 10 ng/mL for various phytohormones after derivatization.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective immunoassay for the quantification of zeatin isomers.[4][5][8] It relies on the specific binding of an antibody to the target zeatin isomer.[4][5][8]
Experimental Protocol:
The following is a general protocol for a competitive ELISA for zeatin riboside.[4][5]
a. Sample Preparation:
-
Extract and purify the plant sample as described for the HPLC-MS/MS method. The final extract should be dissolved in a buffer compatible with the ELISA kit.
b. ELISA Procedure:
-
The wells of a microtiter plate are pre-coated with antibodies specific to the zeatin isomer of interest (e.g., trans-zeatin riboside).[4]
-
A known amount of enzyme-labeled zeatin isomer (tracer) and the plant extract (containing an unknown amount of the isomer) are added to the wells.
-
During incubation, the zeatin isomer in the sample and the tracer compete for binding to the limited number of antibody sites.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the zeatin isomer in the sample.
-
The absorbance is measured using a microplate reader, and the concentration is determined by comparison with a standard curve.
Performance: ELISA kits can achieve high sensitivity, with detection limits reported in the low femomole (fmol) range (e.g., 7 fmol for a trans-zeatin riboside kit).[4] A key consideration for ELISA is the specificity of the antibody and its potential cross-reactivity with other zeatin isomers or related compounds.
Visualizing the Processes
To better understand the experimental workflows and the biological context of zeatin, the following diagrams are provided.
Caption: Simplified overview of the main zeatin biosynthesis pathways in plants.
Caption: General workflow for the quantitative analysis of zeatin isomers from plant tissues.
References
- 1. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrisera.com [agrisera.com]
- 5. agrisera.com [agrisera.com]
- 6. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 7. Overview of Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. agrisera.com [agrisera.com]
Navigating Immunoassays: A Comparative Guide to Anti-Zeatin Antibody Cross-Reactivity with trans-Zeatin-d5
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate quantification in immunoassays. This guide provides a comparative analysis of the cross-reactivity of anti-zeatin antibodies with its deuterated analogue, trans-Zeatin-d5, offering insights into its suitability as an internal standard.
In the realm of plant biology and agricultural research, precise measurement of phytohormones like zeatin is crucial. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for this quantification. A key consideration in these assays is the potential for cross-reactivity of the primary antibody with related molecules. This guide delves into the specific case of anti-zeatin antibodies and their interaction with this compound, a deuterated version of the naturally occurring cytokinin, trans-zeatin.
Deuterated standards are often employed in mass spectrometry-based methods due to their similar chemical properties and distinct mass. In immunoassays, their utility hinges on the assumption of identical or near-identical binding to the antibody. This guide will explore the theoretical basis for this assumption and provide a framework for its experimental validation.
Performance Comparison: Anti-Zeatin Antibody with trans-Zeatin and this compound
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of a competitive immunoassay for trans-zeatin, the ideal internal standard would exhibit 100% cross-reactivity, meaning it binds to the anti-zeatin antibody with the same affinity as trans-zeatin.
The structural difference between trans-zeatin and this compound lies in the substitution of five hydrogen atoms with deuterium atoms on the isoprenoid side chain. This modification minimally alters the three-dimensional structure and the electronic properties of the molecule. Consequently, the epitope recognized by the anti-zeatin antibody is expected to remain virtually unchanged. Therefore, a high degree of cross-reactivity is theoretically anticipated.
| Analyte | Structure | Expected Cross-Reactivity with Anti-trans-Zeatin Antibody | Rationale |
| trans-Zeatin | Endogenous Cytokinin | 100% | The antibody was raised against this antigen. |
| This compound | Deuterated Analog | ~100% | The deuterium labeling introduces a negligible structural change, which is unlikely to affect the antibody-binding epitope. |
Note: The expected cross-reactivity is based on the principle of isotopic labeling and antibody-antigen interaction. Experimental validation is crucial to confirm this for a specific antibody clone.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
To experimentally determine the cross-reactivity of an anti-zeatin antibody with this compound, a competitive ELISA can be performed. This method relies on the competition between a labeled antigen and the unlabeled antigen (in this case, trans-zeatin and this compound) for a limited number of antibody binding sites.
Materials:
-
Microtiter plate pre-coated with anti-zeatin antibody
-
trans-Zeatin standard solutions (a serial dilution, e.g., 0.1 to 1000 ng/mL)
-
This compound standard solutions (a serial dilution covering a similar concentration range)
-
Enzyme-conjugated zeatin (e.g., HRP-zeatin)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare serial dilutions of both trans-zeatin and this compound in an appropriate assay buffer.
-
Competition: Add a fixed amount of enzyme-conjugated zeatin to each well of the antibody-coated microtiter plate.
-
Addition of Standards: Immediately add the prepared standard solutions of either trans-zeatin or this compound to their respective wells. Include a blank well with only the enzyme conjugate and assay buffer.
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 37°C for 1 hour) to allow for competitive binding.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the trans-zeatin and this compound standards to generate two separate standard curves.
-
Determine the concentration of each standard that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of trans-Zeatin / IC50 of this compound) x 100
-
Visualizing the Workflow and Biological Pathway
To better illustrate the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Simplified diagram of the cytokinin (zeatin) signaling pathway in plants.
Deuterium Labeling Effects on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, is a powerful tool in various scientific disciplines, including pharmacology, metabolomics, and proteomics. While this isotopic labeling offers numerous advantages, particularly in mass spectrometry-based quantification, it can introduce a significant chromatographic artifact: a shift in retention time compared to the non-labeled analogue. This guide provides an objective comparison of the effects of deuterium labeling on chromatographic retention time across different separation techniques, supported by experimental data and detailed protocols.
The Chromatographic Deuterium Isotope Effect (CDE)
The Chromatographic Deuterium Isotope Effect (CDE) is the phenomenon where deuterated compounds exhibit different retention times in a chromatographic system compared to their non-deuterated counterparts.[1][2] This effect arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences, though minor, can influence the interactions between the analyte and the stationary phase, resulting in altered retention behavior.[2]
Comparison of Deuterium Labeling Effects Across Chromatographic Modes
The magnitude and direction of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed. Below is a summary of the observed effects in reversed-phase, normal-phase, and hydrophilic interaction chromatography.
Reversed-Phase Chromatography (RPC)
In RPC, which separates molecules based on their hydrophobicity, deuterated compounds generally elute earlier than their non-labeled counterparts.[1][3] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase.
| Compound Class | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R) | Reference |
| Peptides (dimethyl labeled) | C18 | Acetonitrile/Water with 0.1% Formic Acid | -2.0s to -2.9s | [1] |
| Aldehyde-DNPH derivatives | C18 | Acetonitrile/Water with 0.1% Formic Acid | Significant, dependent on gradient | [4] |
| Olanzapine | C18 | Acetonitrile/Water with 0.1% Formic Acid | Not specified, but deuterated eluted earlier | [5] |
Normal-Phase Chromatography (NPC)
In contrast to RPC, deuterated compounds in normal-phase chromatography, which separates molecules based on their polarity, tend to elute later than their non-labeled analogues. This suggests a stronger interaction of the deuterated compound with the polar stationary phase.
| Compound | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R) | Reference |
| Olanzapine-d3 | Silica | Not specified | +0.06 min | [5] |
| Des-methyl olanzapine-d8 | Silica | Not specified | +0.12 min | [5] |
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography used for the separation of polar compounds. The effect of deuterium labeling in HILIC can be less pronounced compared to RPC and NPC. In some cases, the chromatographic deuterium isotope effect is reported to be negligibly small.[6]
| Compound Class | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R) | Reference |
| N-glycans (derivatized) | ZIC-HILIC | Acetonitrile/Water with Formic Acid | Negligibly small | [6] |
| N-glycopeptides (derivatized) | ZIC-HILIC | Acetonitrile/Water with Formic Acid | Negligibly small | [6] |
Experimental Protocols
To accurately assess the chromatographic deuterium isotope effect, a systematic approach is required. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.
Objective
To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.
Materials
-
Deuterated standard of the compound of interest
-
Non-deuterated standard of the compound of interest
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Appropriate chromatographic column (e.g., C18 for RPC, silica for NPC, ZIC-HILIC for HILIC)
-
High-purity solvents for mobile phase preparation
-
Mass spectrometer (optional, for peak confirmation)
Method
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent. From the stock solutions, prepare a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).
-
Chromatographic Conditions:
-
Column: Select a column based on the properties of the analyte and the desired separation mode (RPC, NPC, or HILIC).
-
Mobile Phase: Prepare the mobile phase according to the chosen chromatographic mode. For RPC, a typical mobile phase consists of a mixture of water and acetonitrile or methanol with an additive like formic acid or ammonium acetate. For NPC, a non-polar solvent like hexane with a polar modifier is common. For HILIC, a high percentage of organic solvent with a small amount of aqueous buffer is used.
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Gradient (if applicable): Define a gradient elution profile if a single isocratic mobile phase is not sufficient for separation.
-
Column Temperature: Maintain a constant column temperature to ensure reproducibility.
-
Injection Volume: Inject a consistent volume of the standard mixture.
-
-
Data Acquisition:
-
Inject the mixture of deuterated and non-deuterated standards into the chromatograph.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer).
-
Record the retention times for both the deuterated and non-deuterated peaks.
-
-
Data Analysis:
-
Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).
-
Express the retention time shift as a percentage of the peak width to normalize for variations in peak broadening.
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.
-
Visualizing the Chromatographic Deuterium Effect
The following diagrams illustrate the key concepts and workflows related to the analysis of the chromatographic deuterium isotope effect.
Caption: Factors influencing the chromatographic deuterium isotope effect.
Caption: Experimental workflow for CDE analysis.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Unveiling Molecular Subtleties: A Comparative Guide to the Ionization Efficiency of Cytokinin Derivatives
For researchers, scientists, and drug development professionals engaged in plant biology and related fields, the accurate quantification of cytokinins is paramount. These phytohormones, present in minute concentrations, govern a vast array of physiological processes. Electrospray ionization-mass spectrometry (ESI-MS) stands as a cornerstone for their analysis, yet the ionization efficiency can vary significantly among the diverse cytokinin derivatives. This guide provides an objective comparison of the ionization efficiency of different cytokinin derivatives, supported by experimental data, to aid in method development and data interpretation.
Comparative Analysis of Detection Limits
The following table summarizes the limits of detection for a range of cytokinin derivatives as determined by ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-ESI-MS/MS). It is important to note that these values are compiled from different studies and may reflect variations in instrumentation and experimental conditions. Nevertheless, they provide a valuable proxy for comparing the relative ionization efficiencies.
| Cytokinin Derivative | Type | Limit of Detection (LOD) | Reference |
| trans-Zeatin (tZ) | Free Base | ~1 fmol | [1] |
| cis-Zeatin (cZ) | Free Base | ~1 fmol | [1] |
| Dihydrozeatin (DHZ) | Free Base | 0.07 ng/g FW | [2] |
| Isopentenyladenine (iP) | Free Base | ~1 fmol | [1] |
| trans-Zeatin Riboside (tZR) | Riboside | ~1 fmol | [1] |
| cis-Zeatin Riboside (cZR) | Riboside | ~1 fmol | [1] |
| Dihydrozeatin Riboside (DHZR) | Riboside | - | - |
| Isopentenyladenosine (iPR) | Riboside | ~1 fmol | [1] |
| trans-Zeatin-O-glucoside (tZOG) | O-glucoside | 5-25 fmol | [1] |
| cis-Zeatin-O-glucoside (cZOG) | O-glucoside | 5-25 fmol | [1] |
| Dihydrozeatin-O-glucoside (DHZOG) | O-glucoside | 5-25 fmol | [1] |
| Isopentenyladenine-O-glucoside | O-glucoside | 5-25 fmol | [1] |
| trans-Zeatin-9-glucoside (tZ9G) | N9-glucoside | ~1 fmol | [1] |
| cis-Zeatin-9-glucoside (cZ9G) | N9-glucoside | ~1 fmol | [1] |
| Dihydrozeatin-9-glucoside (DHZ9G) | N9-glucoside | - | - |
| Isopentenyladenine-9-glucoside (iP9G) | N9-glucoside | ~1 fmol | [1] |
| trans-Zeatin Riboside Monophosphate (tZRMP) | Nucleotide | 5-25 fmol | [1] |
| Isopentenyladenosine Monophosphate (iPRMP) | Nucleotide | 5-25 fmol | [1] |
From the data, it can be inferred that the free bases, ribosides, and N9-glucosides of common cytokinins like trans-zeatin, cis-zeatin, and isopentenyladenine generally exhibit high ionization efficiency, with detection limits in the low femtomole range. In contrast, the O-glucosides and nucleotide derivatives tend to have higher detection limits, suggesting a comparatively lower ionization efficiency under typical ESI conditions. This difference may be attributed to the increased polarity and potential for in-source fragmentation or adduct formation of the larger, more complex molecules.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of cytokinin derivatives by UPLC-ESI-MS/MS, based on methodologies reported in the literature.[1][2]
Sample Preparation and Extraction
-
Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a cold solvent mixture, typically methanol/water/formic acid (15:4:1, v/v/v). Deuterated internal standards are added to the extraction buffer for quantification.
-
Purification: The extract is purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering compounds and enrich the cytokinin fraction.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Gradient: The gradient is optimized to achieve separation of the various cytokinin isomers and derivatives.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Instrumentation: A tandem quadrupole mass spectrometer (MS/MS) is employed for sensitive and selective detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each cytokinin derivative, ensuring high specificity and reducing background noise.
Experimental Workflow
References
Comparative Guide to Solid-Phase Extraction (SPE) for Cytokinin Cleanup
The accurate quantification of cytokinins, a class of phytohormones crucial for plant growth and development, is often hampered by their low concentrations in complex plant matrices. Effective sample cleanup is therefore a critical step prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and pre-concentration of cytokinins from crude plant extracts. This guide provides a comparative overview of common SPE sorbents, their performance based on experimental data, and detailed protocols for their application.
Comparison of SPE Sorbent Performance
The choice of SPE sorbent is critical and depends on the specific cytokinin classes being targeted and the nature of the plant matrix. The most common sorbents utilize reversed-phase, ion-exchange, or hydrophilic interaction mechanisms. Mixed-mode sorbents, which combine two or more of these retention mechanisms, are particularly effective for cytokinin analysis.
| SPE Sorbent Type | Retention Mechanism(s) | Average Recovery Rate (%) | Key Advantages | Reference |
| Oasis MCX | Mixed-Mode (Reversed-Phase & Strong Cation-Exchange) | ~90% (variable by cytokinin type) | High purity eluates; effectively removes UV-absorbing contaminants.[1] | [1] |
| Polymer Cation Exchange (PCX) | Strong Cation-Exchange | 60.2% - 125.4% | Good recovery for a broad range of cytokinins.[2] | [2] |
| Multi-layered Micro-SPE (StageTip) | Mixed-Mode (Reversed-Phase & Cation-Exchange) | >80% (for 1-5 mg fresh weight) | Ideal for small sample sizes; high-throughput potential.[3][4] | [3][4] |
| Hydrophilic Interaction (HILIC) | Hydrophilic Interaction | >77.0% | Efficiently removes hydrophobic impurities; simplifies sample prep by allowing direct application of extraction solution.[5] | [5] |
| Magnetic SPE (MSPE) | Various (functionalized magnetic particles) | 72.8% - 115.5% | Rapid and efficient; eliminates the need for centrifugation or vacuum.[6] | [6] |
| Molecularly Imprinted Polymer (MIP) | Selective Molecular Recognition | 70.1% - 85.9% | High selectivity for specific cytokinin structures.[7] | [7] |
Visualizing the SPE Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction of cytokinins from a plant sample.
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of 17 cytokinins in rice by solid phase extraction purification and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple sample preparation approach based on hydrophilic solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of endogenous cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monolithic molecularly imprinted solid-phase extraction for the selective determination of trace cytokinins in plant samples with liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Guide to Accuracy in Isotope Dilution Methods
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy in quantitative analysis, isotope dilution mass spectrometry (IDMS) stands as a benchmark. Its ability to mitigate matrix effects and sample loss during preparation makes it a superior choice over traditional methods like external calibration. This guide provides a comparative overview of various isotope dilution techniques, supported by experimental data, to aid in the selection and application of the most appropriate method for your analytical needs.
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (or "spike") to a sample. By measuring the altered isotopic ratio of the analyte, its original concentration can be determined with high precision and accuracy. This internal standardization approach effectively compensates for variations in sample preparation and instrumental response.
Comparative Analysis of Isotope Dilution Methods
The accuracy of isotope dilution methods can be influenced by factors such as the purity of the isotopic standard and the precise knowledge of its concentration. To address these challenges, several variations of the IDMS technique have been developed. The following table summarizes the performance of single (ID¹MS), double (ID²MS), and quintuple (ID⁵MS) isotope dilution mass spectrometry in comparison to external calibration for the quantification of ochratoxin A (OTA) in flour, using a certified reference material (CRM).
| Method | Mean Bias (%) | Relative Standard Deviation (%) | Key Advantages | Limitations |
| External Calibration | -18 to -38[1] | Not Reported | Simple to implement. | Highly susceptible to matrix effects, leading to significant underestimation.[1] |
| Single Isotope Dilution (ID¹MS) | -6[1] | Not Reported | Compensates for sample loss and matrix effects.[1][2] | Accuracy is dependent on the precise knowledge of the internal standard's concentration and isotopic enrichment.[1] |
| Double Isotope Dilution (ID²MS) | Not Reported (results equivalent to ID⁵MS)[1] | Not Reported | Negates the need to know the exact concentration of the internal standard by using a reverse isotope dilution approach for its calibration.[1] | More complex experimental setup compared to ID¹MS. |
| Quintuple Isotope Dilution (ID⁵MS) | Not Reported (results equivalent to ID²MS)[1] | Not Reported | Offers the highest level of accuracy by minimizing uncertainties associated with the internal standard. | Increased complexity and cost. |
Table 1: Performance comparison of different analytical methods for the quantification of ochratoxin A in flour. Data is based on a study utilizing a certified reference material.[1]
Experimental Protocols for Ensuring Accuracy
The successful implementation of isotope dilution methods hinges on meticulous experimental design and execution. Below are key considerations and a general workflow for achieving high accuracy.
Key Experimental Considerations:
-
Spike Calibration: The concentration and isotopic purity of the spike must be accurately determined. For ID¹MS, this is a critical step.[3] For higher-order methods like ID²MS, the spike is calibrated against a primary standard of the analyte.[1]
-
Equilibration: The added isotopic standard must be completely homogenized and equilibrated with the natural analyte in the sample.[2][3]
-
Mass Spectrometry: High-precision mass spectrometry is essential for accurately measuring isotope ratios.[4]
-
Uncertainty Budget: A comprehensive uncertainty budget should be established to identify and quantify all potential sources of error.[5]
General Experimental Workflow:
The following diagram illustrates a typical workflow for an isotope dilution analysis.
Logical Framework for Method Selection
Choosing the appropriate isotope dilution method depends on the specific analytical requirements, including the desired level of accuracy and the availability of certified standards.
Conclusion
Isotope dilution mass spectrometry offers a robust and reliable approach for achieving high accuracy and precision in quantitative analysis. While single isotope dilution (ID¹MS) provides significant advantages over external calibration, higher-order methods like double isotope dilution (ID²MS) are recommended when the exact concentration of the isotopic standard is not known with sufficient certainty. By carefully considering the experimental design and potential sources of error, researchers can confidently apply these methods to obtain high-quality, defensible data in their scientific endeavors. The use of certified reference materials is paramount for method validation and ensuring the traceability of measurement results.[1]
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic dilution | ISC Science [isc-science.com]
- 3. osti.gov [osti.gov]
- 4. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cytokinin Levels Across Key Plant Species
A comprehensive guide for researchers on the varying concentrations of essential plant hormones, featuring detailed experimental protocols and signaling pathway visualizations.
Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, from cell division and differentiation to senescence and nutrient mobilization. For researchers in plant biology, agriculture, and drug development, understanding the endogenous levels of these crucial signaling molecules in different plant species is fundamental. This guide provides a comparative analysis of cytokinin concentrations in four key model and crop species: Arabidopsis thaliana, Oryza sativa (rice), Zea mays (maize), and Solanum lycopersicum (tomato).
Quantitative Comparison of Endogenous Cytokinin Levels
The concentration of cytokinins can vary significantly between plant species, developmental stages, and tissue types. The following table summarizes representative endogenous levels of major active cytokinins—trans-zeatin (tZ), isopentenyladenine (iP), and their corresponding ribosides (tZR and iPR)—in various tissues of the selected plant species. Data are presented in picomoles per gram fresh weight (pmol/g FW) and have been compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, growth stages, and analytical methods across different studies.
| Plant Species | Tissue | trans-Zeatin (tZ) | trans-Zeatin Riboside (tZR) | Isopentenyladenine (iP) | Isopentenyladenosine (iPR) | Reference |
| Arabidopsis thaliana | Inflorescences | ~12 | ~20 | ~0.5 | ~1.5 | [1] |
| Seedlings (whole) | - | - | - | - | [2] | |
| Oryza sativa (Rice) | Endosperm (6 DPA¹) | ~8 | ~60 | ~0.2 | ~2 | [3] |
| Roots (6 DPA¹) | ~3 | ~15 | ~0.1 | ~1 | [3] | |
| Zea mays (Maize) | Endosperm (22 DAP²) | 10.7 | 70.4 | - | - | |
| Embryo (22 DAP²) | 0.8 | - | - | - | ||
| Solanum lycopersicum (Tomato) | Young Leaves | ~2.5 (tZ+tZR) | - | ~0.5 (iP+iPR) | - | [4] |
| Roots | ~1.5 (tZ+tZR) | - | ~0.3 (iP+iPR) | - | [4] |
¹ DPA: Days Post-Anthesis ² DAP: Days After Pollination
Experimental Protocols for Cytokinin Quantification
The accurate quantification of cytokinin levels is critical for comparative studies. The most widely accepted and sensitive method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol for the extraction, purification, and quantification of cytokinins from plant tissues.
Sample Preparation and Extraction
-
Harvesting and Freezing: Plant tissue should be harvested and immediately flash-frozen in liquid nitrogen to halt metabolic activity and prevent degradation of cytokinins. Samples are typically stored at -80°C until extraction.[5]
-
Homogenization: The frozen plant material is ground to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: The powdered tissue is extracted with a cold extraction buffer, commonly a mixture of methanol, water, and formic acid (e.g., 15:4:1 v/v/v). Deuterated internal standards of the target cytokinins are added to the extraction buffer to account for sample loss during purification and for quantification.[5]
-
Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 rpm) at a low temperature (e.g., 4°C) to pellet cell debris. The supernatant containing the cytokinins is collected.
Purification by Solid-Phase Extraction (SPE)
-
Column Conditioning: A mixed-mode solid-phase extraction column (e.g., Oasis MCX) is conditioned sequentially with methanol and an acidic solution (e.g., 1% acetic acid).
-
Sample Loading and Washing: The supernatant from the extraction step is loaded onto the conditioned SPE column. The column is then washed with an acidic solution to remove interfering compounds, followed by a wash with a non-eluting organic solvent like methanol.
-
Elution: Cytokinins are eluted from the column using a basic methanolic solution (e.g., 0.35 M ammonia in 70% methanol).
Quantification by HPLC-MS/MS
-
Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient of two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile with the same acid concentration, is used to separate the different cytokinin species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive ion mode, and specific precursor-to-product ion transitions for each cytokinin and their deuterated internal standards are monitored using Multiple Reaction Monitoring (MRM).[6]
-
Data Analysis: The concentration of each cytokinin in the original sample is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the cellular processes involved in cytokinin action and analysis, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.
Caption: A typical experimental workflow for the quantification of cytokinins in plant tissues.
References
- 1. Cytokinins and the transcriptional regulation of root architecture and phosphorus uptake in rice - DARTMOUTH COLLEGE [portal.nifa.usda.gov]
- 2. Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Cytokinin Levels in the Endosperms and Roots with Cell Number and Cell Division Activity during Endosperm Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 6. A method for separation and determination of cytokinin nucleotides from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Linearity of Detection for trans-Zeatin-d5 in Quantitative Analysis
A Comparison Guide for Researchers in Drug Development and Plant Sciences
In the precise quantification of phytohormones and related compounds, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. trans-Zeatin-d5, a deuterated analog of the naturally occurring cytokinin trans-Zeatin, is a widely utilized internal standard in mass spectrometry-based analyses. This guide provides an objective evaluation of the linearity of detection for this compound, compares its performance with an alternative deuterated internal standard, and furnishes detailed experimental protocols to aid researchers in method development and validation.
Performance Comparison: Linearity of Detection
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For internal standards like this compound, a linear response is crucial for accurate quantification of the target analyte, trans-Zeatin. A high coefficient of determination (R²) is indicative of a strong linear relationship.
While specific linearity data for this compound is not always detailed in individual research publications, analytical service providers and method validation literature for cytokinin analysis report excellent linearity for their assays utilizing deuterated internal standards. For instance, commercial laboratories offering zeatin analysis services claim a broad linear dynamic range for cytokinins, from 0.1 pg/mL to 10,000 pg/mL, with R² values consistently exceeding 0.998[1]. This high level of linearity is a testament to the robustness of using deuterated standards in LC-MS/MS platforms.
For a comparative perspective, another commonly used deuterated cytokinin internal standard is Dihydrozeatin-d5. While direct side-by-side comparisons of linearity data in a single publication are scarce, the expectation for any deuterated internal standard used in a validated LC-MS/MS method is a high degree of linearity, typically with an R² value greater than 0.99.
| Internal Standard | Typical Linear Range | Typical Coefficient of Determination (R²) | Analytical Method |
| This compound | 0.1 pg/mL - 10,000 pg/mL | > 0.998[1] | LC-MS/MS |
| Dihydrozeatin-d5 | Sub-pg/mL to ng/mL range | > 0.99 | LC-MS/MS |
Note: The linear range can be influenced by the specific matrix and the sensitivity of the mass spectrometer. The provided data represents typical performance.
Experimental Protocol: Quantification of Cytokinins using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general framework for the extraction and quantification of cytokinins from plant tissues using a deuterated internal standard like this compound.
1. Sample Preparation and Extraction:
-
Homogenization: Freeze plant tissue samples in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the homogenized tissue twice with a cold extraction buffer (e.g., methanol:water:formic acid at a ratio of 15:4:1).
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., this compound) to the extraction mixture. The amount should be comparable to the expected endogenous levels of the analyte.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Solid-Phase Extraction (SPE): Pass the supernatant through an Oasis MCX SPE column to purify and concentrate the cytokinins.
-
Wash the column with 1% acetic acid and then with methanol.
-
Elute the cytokinins with a solution of 0.35 M ammonia in 70% methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% acetonitrile).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm).
-
Mobile Phase: Employ a gradient elution with two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in methanol.
-
-
Gradient Profile: A typical gradient might be: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8 min, 70-99% B; followed by re-equilibration.
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).
-
-
Mass Spectrometry (MS):
-
Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Define specific precursor-to-product ion transitions for both the analyte (trans-Zeatin) and the internal standard (this compound).
-
Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of trans-Zeatin, the following diagrams are provided.
Caption: Experimental workflow for evaluating the linearity of detection of this compound.
Caption: Simplified signaling pathway of trans-Zeatin.
References
Safety Operating Guide
Proper Disposal of trans-Zeatin-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling trans-Zeatin-d5, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated area to minimize inhalation exposure.[2] In the event of a spill, immediately clean the area by sweeping up or absorbing the material and placing it into a suitable, clean, dry, and closed container for disposal.[2] Avoid generating dust.[2]
Step-by-Step Disposal Protocol
Disposal of this compound, as with any chemical, must adhere to local, state, and federal regulations.[1][3] While trans-Zeatin is not classified as a hazardous substance for transport, proper chemical waste management practices are essential.[1]
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste.
2. Containerization:
-
Place all this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, into a designated and clearly labeled waste container.
-
The container should be clean, dry, and sealable to prevent leaks or spills.[2]
3. Waste Collection and Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Follow your institution's procedures for the collection of chemical waste. This may involve scheduling a pickup with the EHS department or transporting it to a designated central accumulation area.
4. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name (this compound), quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₈D₅N₅O |
| Appearance | Solid |
| Storage Temperature | Recommended storage at -20°C or -80°C for long-term stability.[4] |
| Incompatible Materials | Strong oxidizing agents.[2][3] |
| Hazardous Decomposition | May produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[1][5] |
Experimental Protocols
The proper disposal of this compound is a procedural matter based on safety data sheets and general laboratory chemical waste guidelines. As such, there are no "key experiments" to cite in this context. The protocol provided above is a standard operating procedure derived from safety and regulatory information.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-Zeatin-d5
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of trans-Zeatin-d5. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain sample integrity. Adherence to these procedural steps is essential for minimizing risk and promoting best practices in chemical management.
Essential Safety & Handling Protocols
This compound, a deuterated form of the cytokinin plant growth regulator trans-Zeatin, requires careful handling to mitigate potential health risks and ensure experimental accuracy. While comprehensive toxicological data for this compound is not fully available, the safety profile of trans-Zeatin serves as a primary reference. It is classified as a potentially toxic pharmaceutical ingredient, and exposure can cause moderate to severe irritation to the skin and eyes.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment is paramount in selecting the appropriate PPE for handling this compound.[2] The following table outlines the minimum required PPE for various laboratory procedures involving this compound.
| Procedure | Minimum Required PPE |
| Storage and Transport | Lab coat, safety glasses, nitrile gloves |
| Weighing and Aliquoting (Solid Form) | Lab coat, safety goggles, face shield, nitrile gloves (double-gloving recommended), respiratory protection (N95 or higher) within a certified chemical fume hood or ventilated weighing station |
| Solution Preparation and Handling | Lab coat, safety goggles, nitrile gloves |
Note: Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed immediately and disposed of as hazardous waste.
Engineering Controls
To minimize the risk of inhalation and systemic exposure, handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment enclosure that provides a stable weighing environment.[3] A smooth airflow with a face velocity of 0.4-0.6 m/s is recommended to prevent turbulence and ensure accurate measurements on sensitive balances.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of trans-Zeatin and its deuterated form is provided below for quick reference.
| Property | trans-Zeatin | This compound |
| Molecular Formula | C₁₀H₁₃N₅O | C₁₀H₈D₅N₅O |
| Molecular Weight | 219.25 g/mol [4][5] | 224.3 g/mol [6] |
| Appearance | Off-white to light cream crystal/powder[4][5] | Not specified, assumed similar to non-deuterated form |
| Melting Point | 210 °C / 410 °F[4] | Not specified |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol[6] |
Storage and Stability
Proper storage is critical to maintaining the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C[6] |
| Long-term Stability | ≥ 4 years at -20°C[6] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere[6] |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated area[4][5] |
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust.[6] For liquid spills, use an absorbent material to contain the spill.
-
Cleanup: Carefully sweep or wipe up the contained material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable detergent and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: If the person is conscious, provide 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash. Empty containers that held the substance must also be treated as hazardous waste.[7]
References
- 1. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. odu.edu [odu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
